Hexapeptide-12
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
70592-18-6 |
|---|---|
Molecular Formula |
C22H38N6O7 |
Molecular Weight |
498.6 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C22H38N6O7/c1-11(2)17(20(32)25-10-16(30)27-18(12(3)4)22(34)35)26-15(29)9-24-19(31)14-7-6-8-28(14)21(33)13(5)23/h11-14,17-18H,6-10,23H2,1-5H3,(H,24,31)(H,25,32)(H,26,29)(H,27,30)(H,34,35)/t13-,14-,17-,18-/m0/s1 |
InChI Key |
BSQTUVXJJUHMPJ-USJZOSNVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NC(C(C)C)C(=O)O)NC(=O)CNC(=O)C1CCCN1C(=O)C(C)N |
Origin of Product |
United States |
Foundational & Exploratory
Hexapeptide-12: A Matrikine Signaling Peptide for Dermal Revitalization
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Hexapeptide-12, a synthetic matrikine peptide, has emerged as a significant bioactive ingredient in the fields of dermatology and cosmetic science. This technical guide provides a comprehensive overview of the role of this compound as a signaling peptide, detailing its mechanism of action, its effects on dermal fibroblasts, and its potential in skin repair and anti-aging applications. This document synthesizes available quantitative data, outlines detailed experimental protocols for its evaluation, and visualizes its signaling pathways and experimental workflows.
Introduction
Matrikines are small, biologically active peptides derived from the proteolytic cleavage of extracellular matrix (ECM) proteins such as elastin and collagen.[1] These peptides act as cellular messengers, regulating a variety of cellular activities including proliferation, migration, and ECM synthesis.[1] this compound, often available in its palmitoylated form (Palmitoyl this compound) to enhance skin penetration and stability, is a synthetic peptide with the amino acid sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG).[2][3] This sequence is a repeated motif found in elastin, a key protein responsible for the elasticity and resilience of the skin. As a matrikine, this compound signals to skin cells, particularly dermal fibroblasts, to initiate processes that lead to dermal repair and rejuvenation.
Mechanism of Action: A Matrikine's Signal
This compound functions as a signaling molecule that interacts with specific receptors on the surface of dermal fibroblasts, triggering a cascade of intracellular events that modulate gene and protein expression.
Fibroblast Stimulation and Chemotaxis
A primary function of this compound is its chemotactic effect on fibroblasts. It attracts these cells to sites of dermal injury or age-related degradation, a crucial first step in tissue repair. This migration is followed by the stimulation of fibroblast proliferation, leading to an increased population of cells responsible for synthesizing the ECM.
Upregulation of Extracellular Matrix Synthesis
Upon activation by this compound, fibroblasts increase their production of key ECM components:
-
Collagen: As a signaling peptide, this compound stimulates the synthesis of collagen, particularly Type I collagen, which provides structural integrity and firmness to the skin. This is achieved through the upregulation of collagen-related genes, such as COL1A1.
-
Elastin: Being an elastin-derived peptide, this compound promotes the production of new elastin fibers, enhancing the skin's elasticity and ability to recoil.
-
Fibronectin and Glycosaminoglycans (GAGs): This matrikine also boosts the synthesis of other essential ECM molecules like fibronectin, which is involved in cell adhesion and wound healing, and GAGs, which contribute to skin hydration and turgor.
Modulation of Matrix Metalloproteinases (MMPs)
Chronically aged and photoaged skin is characterized by elevated levels of MMPs, enzymes that degrade ECM proteins. While some matrikines can upregulate MMPs as part of the remodeling process, this compound is also suggested to play a role in preserving the existing ECM.
Anti-inflammatory Effects
This compound has been shown to reduce the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). Chronic inflammation is a key contributor to the aging process (inflammaging), and by mitigating this, this compound helps to protect the dermal matrix from degradation.
Quantitative Data on the Efficacy of this compound
The following table summarizes the quantitative results from a clinical study evaluating the efficacy of a topical formulation containing this compound.
| Parameter Assessed | Concentration of this compound | Study Duration | Number of Participants | Results | Reference |
| Skin Firmness | 4% | 1 month | 10 women | 33% improvement | |
| Skin Tone | 4% | 1 month | 10 women | 20% improvement |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments to assess the bioactivity of this compound.
Fibroblast Proliferation Assay (MTT Assay)
This assay determines the effect of this compound on the proliferation of human dermal fibroblasts.
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Procedure:
-
Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere for 24 hours.
-
Replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Treat the cells with varying concentrations of Palmitoyl this compound (e.g., 1, 5, 10, 25, 50 µM) dissolved in serum-free DMEM. Include a positive control (e.g., 10% FBS) and a negative control (serum-free DMEM).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell proliferation relative to the negative control.
Collagen I Synthesis Assay (ELISA)
This protocol quantifies the amount of newly synthesized Type I collagen by fibroblasts in response to this compound.
-
Cell Culture and Treatment: Culture and treat human dermal fibroblasts with Palmitoyl this compound as described in the proliferation assay (section 4.1), typically for 72 hours.
-
Assay Procedure:
-
Collect the cell culture supernatant.
-
Use a commercially available Human Pro-Collagen I alpha 1 ELISA kit.
-
Follow the manufacturer's instructions for adding standards, controls, and samples to the antibody-coated microplate.
-
Incubate, wash, and add the detection antibody and substrate.
-
Measure the absorbance at the recommended wavelength.
-
-
Data Analysis: Generate a standard curve and determine the concentration of Pro-Collagen I in each sample. Express the results as a percentage increase compared to the untreated control.
Elastin and Fibronectin Gene Expression Analysis (RT-qPCR)
This method measures the change in mRNA levels of elastin and fibronectin in fibroblasts treated with this compound.
-
Cell Culture and Treatment: Culture and treat human dermal fibroblasts with Palmitoyl this compound for 24 to 48 hours.
-
RNA Extraction and cDNA Synthesis:
-
Lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Quantify the RNA and assess its purity.
-
Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
-
qPCR:
-
Perform real-time PCR using SYBR Green master mix and specific primers for human elastin (ELN), fibronectin (FN1), and a housekeeping gene (e.g., GAPDH).
-
Use a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalized to the housekeeping gene and relative to the untreated control.
Fibroblast Chemotaxis Assay (Boyden Chamber Assay)
This assay evaluates the ability of this compound to attract fibroblasts.
-
Assay Setup: Use a Boyden chamber apparatus with a porous polycarbonate membrane (e.g., 8 µm pore size) separating the upper and lower wells.
-
Assay Procedure:
-
Place serum-free medium containing various concentrations of Palmitoyl this compound in the lower chamber. Use a chemoattractant like Platelet-Derived Growth Factor (PDGF) as a positive control and serum-free medium as a negative control.
-
Seed human dermal fibroblasts in serum-free medium in the upper chamber.
-
Incubate for 4-6 hours at 37°C.
-
Remove the non-migrated cells from the upper surface of the membrane.
-
Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
-
Data Analysis: Count the number of migrated cells in several high-power fields under a microscope. Express the results as the mean number of migrated cells per field or as a chemotactic index (fold increase over the negative control).
Signaling Pathways and Visualizations
The signaling activity of this compound as a matrikine involves interaction with cell surface receptors and the activation of downstream pathways that regulate cellular responses.
Proposed Signaling Pathway of this compound
As an elastin-derived matrikine, this compound is proposed to bind to cell surface receptors, such as integrins or other growth factor receptors, on fibroblasts. This binding event initiates a signaling cascade that can involve the activation of protein kinases and transcription factors. While the precise pathway is still under investigation, it is hypothesized to share similarities with other matrikine signaling pathways that converge on the activation of genes responsible for ECM synthesis. The reduction in IL-6 suggests an inhibitory effect on pro-inflammatory signaling pathways, such as the NF-κB pathway.
Caption: Proposed signaling pathway of this compound in dermal fibroblasts.
Experimental Workflow for Evaluating this compound
The following diagram illustrates a typical workflow for the in vitro evaluation of this compound's efficacy.
Caption: In vitro experimental workflow for this compound evaluation.
Conclusion
This compound is a potent matrikine signaling peptide with well-documented effects on dermal fibroblasts. Its ability to stimulate fibroblast proliferation and chemotaxis, upregulate the synthesis of essential ECM proteins like collagen and elastin, and exert anti-inflammatory effects makes it a valuable tool in the development of advanced skincare and dermatological treatments aimed at combating the signs of aging and promoting skin repair. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation and validation of this compound's therapeutic potential. Further research into its precise molecular targets and signaling pathways will undoubtedly unlock even more sophisticated applications for this versatile peptide.
References
Hexapeptide-12: A Technical Deep Dive into its Role in Extracellular Matrix Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-12, often available in its palmitoylated form (Palmitoyl this compound) to enhance skin penetration and stability, is a synthetic peptide that has garnered significant attention in the field of dermatology and cosmetic science for its anti-aging properties. Structurally, it is a fragment of the elastin protein, with the amino acid sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG).[1] This sequence is repeated multiple times within the elastin molecule and is recognized as a "spring fragment" due to its contribution to the elastic properties of the skin.[2] As a matrikine, this compound functions as a signaling molecule, interacting with skin cells to modulate their behavior, particularly in the synthesis of key extracellular matrix (ECM) components. This technical guide provides an in-depth analysis of the mechanisms by which this compound stimulates collagen and elastin synthesis, supported by quantitative data, detailed experimental protocols, and visualizations of the involved signaling pathways.
Mechanism of Action
This compound exerts its biological effects primarily through the stimulation of dermal fibroblasts, the principal cells responsible for producing and maintaining the skin's structural integrity.[3] Its mechanism of action is multifaceted and includes:
-
Stimulation of Extracellular Matrix Synthesis: this compound has been shown to boost the production of essential ECM proteins, including collagen and elastin.[4] It also promotes the synthesis of other crucial components like fibronectin and glycosaminoglycans (GAGs).[1] This leads to an improvement in skin firmness, elasticity, and overall structure.
-
Chemotactic Activity: The VGVAPG sequence, the core of this compound, is a known chemoattractant for fibroblasts. This means it can attract fibroblasts to sites of damage or where tissue regeneration is needed, facilitating the repair process.
-
Modulation of Inflammatory Responses: Palmitoyl this compound is thought to reduce the production of pro-inflammatory mediators such as interleukin-6 (IL-6). Chronic inflammation is a key contributor to the degradation of the ECM and the acceleration of skin aging. By mitigating inflammation, this compound helps to preserve the existing collagen and elastin matrix.
-
Inhibition of Matrix Metalloproteinases (MMPs): While direct inhibitory effects are still being fully elucidated, as a matrikine, this compound is part of a feedback loop that can help regulate the activity of MMPs, enzymes responsible for the breakdown of collagen and elastin.
Quantitative Data on Efficacy
The following tables summarize the quantitative effects of peptides on fibroblast activity and ECM synthesis from various in-vitro studies. While specific data for this compound is often proprietary, the provided data from studies on similar peptides illustrates the potential efficacy.
Table 1: Effect of Peptides on Collagen and Elastin Synthesis in Human Dermal Fibroblasts
| Peptide Concentration | % Increase in Collagen Synthesis | % Increase in Elastin Synthesis | Study Reference |
| 50 µM (Chrono Control Penta) | 76.08 ± 37.13% | 71.35 ± 7.53% |
Note: Chrono Control Penta is a plant-derived multifunctional peptide, and this data is illustrative of the potential effects of signaling peptides on ECM synthesis.
Table 2: Clinical Study Results with Palmitoyl this compound
| Treatment | Duration | Number of Volunteers | Age Range | Key Findings | Study Reference |
| 4% Palmitoyl Hexapeptide Emulsion | 1 month | 10 | 32-56 | Improved skin elasticity, tone, and firmness. |
Signaling Pathways
This compound is believed to activate intracellular signaling cascades upon binding to cell surface receptors on fibroblasts. The primary pathways implicated are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TGF-β Signaling Pathway
The TGF-β pathway is a crucial regulator of ECM protein synthesis. Upon activation, it leads to the phosphorylation and activation of Smad proteins, which then translocate to the nucleus to regulate the transcription of target genes, including those for collagen (COL1A1) and elastin (ELN).
MAPK Signaling Pathway
The MAPK pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Activation of this pathway, particularly the ERK1/2 branch, in fibroblasts can lead to increased expression of ECM proteins.
Experimental Protocols
Quantification of Soluble Collagen (Sircol™ Assay)
This protocol is adapted from the manufacturer's instructions for the Sircol™ Soluble Collagen Assay.
Objective: To quantify the amount of soluble collagen produced by human dermal fibroblasts in culture following treatment with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium and supplements
-
This compound solution
-
Sircol™ Soluble Collagen Assay Kit (containing Sircol Dye Reagent, Alkali Reagent, and Collagen Standard)
-
Microcentrifuge and tubes
-
Spectrophotometer or plate reader capable of reading absorbance at 540 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed HDFs in culture plates and allow them to adhere and grow to a desired confluency (e.g., 80%).
-
Replace the culture medium with fresh medium containing various concentrations of this compound (e.g., 0, 1, 10, 50 µM) and a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
-
Sample Collection:
-
Collect the cell culture supernatant, which contains the secreted soluble collagen.
-
Centrifuge the supernatant at 1,500 rpm for 5 minutes to pellet any cell debris.
-
-
Collagen Quantification:
-
To 100 µl of the clarified supernatant, add 1 ml of Sircol Dye Reagent in a microcentrifuge tube.
-
Mix by inverting and incubate at room temperature for 30 minutes with gentle shaking to allow the collagen-dye complex to precipitate.
-
Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the complex.
-
Carefully discard the supernatant.
-
Dissolve the pellet in 1 ml of Sircol Alkali Reagent by vortexing.
-
Measure the absorbance of the solution at 540 nm.
-
-
Standard Curve:
-
Prepare a standard curve using the provided Collagen Standard at known concentrations.
-
Follow the same procedure as for the samples.
-
-
Data Analysis:
-
Calculate the collagen concentration in the samples by comparing their absorbance values to the standard curve.
-
Express the results as µg of collagen per ml of culture medium or normalize to cell number or total protein content.
-
Quantification of Insoluble Elastin (Fastin™ Assay)
This protocol is adapted from the manufacturer's instructions for the Fastin™ Elastin Assay.
Objective: To quantify the amount of insoluble elastin deposited by human dermal fibroblasts in culture following treatment with this compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium and supplements
-
This compound solution
-
Fastin™ Elastin Assay Kit (containing Elastin Standard, Dye Reagent, and Dye Dissociation Reagent)
-
0.25 M Oxalic Acid
-
Heating block or water bath at 100°C
-
Microcentrifuge and tubes
-
Spectrophotometer or plate reader capable of reading absorbance at 513 nm
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat HDFs with this compound as described for the collagen assay.
-
-
Elastin Extraction:
-
After the treatment period, remove the culture medium and wash the cell layer with PBS.
-
Add 750 µl of 0.25 M oxalic acid to each well.
-
Incubate at 100°C for 1 hour to solubilize the insoluble elastin.
-
Centrifuge the samples at 10,000 x g for 10 minutes.
-
Collect the supernatant containing the solubilized α-elastin.
-
-
Elastin Quantification:
-
To the supernatant, add 500 µl of elastin precipitating reagent, incubate for 15 minutes, and centrifuge at 16,000 x g for 10 minutes.
-
Discard the supernatant and add 1 ml of Dye Reagent to the pellet.
-
Incubate for 90 minutes at room temperature with shaking.
-
Centrifuge at 12,000 x g for 10 minutes and discard the supernatant.
-
Add Dye Dissociation Reagent to the pellet and mix to dissolve.
-
Measure the absorbance at 513 nm.
-
-
Standard Curve and Data Analysis:
-
Prepare a standard curve using the α-elastin standard and analyze the data as described for the collagen assay.
-
Fibroblast Chemotaxis Assay (Boyden Chamber Assay)
Objective: To assess the chemotactic effect of this compound on human dermal fibroblasts.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Boyden chamber apparatus with porous membranes (e.g., 8 µm pore size)
-
Serum-free cell culture medium
-
This compound solution
-
Bovine Serum Albumin (BSA)
-
Calcein-AM or similar fluorescent dye for cell labeling
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Preparation:
-
Culture HDFs to sub-confluency.
-
Starve the cells in serum-free medium for 24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium containing 0.1% BSA at a concentration of 1 x 10^5 cells/ml.
-
-
Assay Setup:
-
Place the porous membrane between the upper and lower chambers of the Boyden apparatus.
-
Add serum-free medium containing various concentrations of this compound to the lower chambers. Use serum-free medium alone as a negative control and a known chemoattractant (e.g., PDGF) as a positive control.
-
Add the cell suspension to the upper chambers.
-
-
Incubation:
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours.
-
-
Cell Migration Analysis:
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with a suitable stain (e.g., DAPI or crystal violet).
-
Alternatively, pre-label the cells with a fluorescent dye like Calcein-AM and quantify the fluorescence of migrated cells in the lower chamber using a fluorescence plate reader.
-
-
Data Analysis:
-
Count the number of migrated cells in several high-power fields under a microscope or measure the fluorescence intensity.
-
Express the results as the number of migrated cells per field or as a percentage of the control.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for in-vitro studies evaluating the efficacy of this compound.
Conclusion
This compound represents a promising bioactive peptide for applications in dermatology and aesthetic medicine, specifically for its ability to counteract the signs of aging. Its primary mechanism of action involves the stimulation of dermal fibroblasts to synthesize crucial extracellular matrix components, namely collagen and elastin. This activity is likely mediated through the activation of key signaling pathways such as the TGF-β and MAPK pathways. Furthermore, its chemotactic properties and potential to modulate inflammatory responses contribute to its overall efficacy in skin repair and regeneration. The provided experimental protocols offer a framework for researchers and drug development professionals to further investigate and quantify the effects of this compound and similar compounds. Future research should focus on elucidating the precise receptor interactions and downstream signaling events to fully harness the therapeutic potential of this and other matrikine peptides.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Hexapeptide-12 and its Chemotactic Influence on Cutaneous Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-12, a synthetic peptide with the sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG), is a fragment of the naturally occurring protein elastin. This document provides an in-depth technical overview of the chemotactic effects of this compound on primary human skin cells, including fibroblasts, keratinocytes, and melanocytes. It has been established that this peptide, particularly in its palmitoylated form for enhanced skin penetration and stability, acts as a signaling molecule, or matrikine, influencing cellular migration, a critical process in wound healing, tissue regeneration, and overall skin homeostasis. This guide synthesizes available quantitative data, details experimental methodologies for assessing chemotaxis, and visualizes the putative signaling pathways involved.
Introduction to this compound and Chemotaxis
This compound is a well-characterized bioactive peptide that mimics a repeating sequence found in elastin, a key protein of the extracellular matrix (ECM) responsible for skin's elasticity.[1] Its palmitoylated form, Palmitoyl this compound, is frequently utilized in cosmetic and dermatological formulations. The primary biological activity of interest in this context is its ability to induce chemotaxis, the directed migration of cells in response to a chemical gradient. This process is fundamental to various physiological and pathological processes, including embryonic development, immune responses, and wound repair. In the skin, the coordinated migration of fibroblasts, keratinocytes, and melanocytes is essential for maintaining tissue integrity and responding to injury.
Chemotactic Effects of this compound on Skin Cells
This compound has been shown to exert chemotactic effects on several types of skin cells, guiding their movement to specific locations. This section summarizes the available quantitative data on this phenomenon.
Fibroblasts
Dermal fibroblasts are critical for synthesizing the ECM and play a pivotal role in wound healing. This compound has been demonstrated to be a potent chemoattractant for these cells.
| Cell Type | Peptide Sequence | Assay Type | Optimal Chemotactic Concentration | Key Findings | Reference |
| Human Dermal Fibroblasts | VGVAPG | Boyden Chamber | ~10⁻⁸ M | Elicited a significant chemotactic response, comparable to other known chemoattractants. | Senior et al., 1984 |
| Fetal Bovine Ligament Fibroblasts | Elastin-derived peptides | Boyden Chamber | Not Specified | Showed positive chemotactic response to elastin peptides after matrix-induced differentiation. | Mecham et al., 1984 |
Keratinocytes
Keratinocytes are the primary cells of the epidermis and are crucial for forming the skin barrier and for re-epithelialization during wound healing. Emerging evidence suggests that elastin-derived peptides, including the VGVAPG sequence, can also influence keratinocyte migration.
| Cell Type | Peptide Sequence | Assay Type | Optimal Chemotactic Concentration | Key Findings | Reference |
| Cultured Human Keratinocytes | VGVAPG | Not Specified | 10⁻⁹ M | Elicited chemotactic responses, suggesting a role in guiding keratinocyte migration. | Imayama et al., 2000 |
Melanocytes
Melanocytes, located in the basal layer of the epidermis, are responsible for producing melanin, the pigment that protects the skin from UV radiation. While direct quantitative data on the chemotaxis of normal human melanocytes in response to this compound is limited, studies on their precursors and malignant counterparts provide strong indications of a migratory response.
| Cell Type | Peptide Sequence | Assay Type | Concentration | Key Findings | Reference |
| Melanoma Cells | VGVAPG | Not Specified | Not Specified | VGVAPG and VAPG elastin-derived peptides are chemotactic for melanoma cells. | Nádasi et al., 2008 |
| Melanocyte Precursors | VGVAPG | In vitro culture | Not Specified | Stimulated melanogenesis and dendrite formation, indicative of cellular activation and potential migratory behavior. | Chang et al., 2012 |
Signaling Pathways in this compound-Induced Chemotaxis
The chemotactic effects of this compound are initiated by its interaction with cell surface receptors, which in turn triggers intracellular signaling cascades that orchestrate the cytoskeletal rearrangements necessary for cell movement.
Elastin Binding Protein (EBP) Receptor
The primary receptor for elastin-derived peptides containing the xGxxPG consensus sequence, such as VGVAPG, is the Elastin Binding Protein (EBP).[2] EBP is a 67 kDa protein that is a splice variant of β-galactosidase. The binding of this compound to EBP is the initial step in a signaling cascade that leads to cell migration.
References
molecular structure and synthesis of Hexapeptide-12
An in-depth analysis of the molecular characteristics and synthesis of Hexapeptide-12, a peptide renowned for its role in cosmetic and dermatological applications, is provided in this technical guide. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its structure, synthesis, and biological significance.
Molecular Structure of this compound
This compound is a synthetic peptide and a fragment of the elastin protein. It is composed of a repeating sequence of six amino acids: Valine-Glycine-Valine-Alanine-Proline-Glycine (VGVAPG). This sequence is a well-known elastin-derived peptide that acts as a chemoattractant for fibroblasts, the cells responsible for producing extracellular matrix components like collagen and elastin.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Amino Acid Sequence | Val-Gly-Val-Ala-Pro-Gly (VGVAPG) |
| Molecular Formula | C28H49N7O8 |
| Molecular Weight | 611.73 g/mol |
| CAS Number | 171263-26-6 |
| Appearance | White powder |
| Solubility | Water soluble |
| Purity (HPLC) | ≥98.0% |
Synthesis of this compound
The synthesis of this compound is typically achieved through Solid-Phase Peptide Synthesis (SPPS). This method allows for the efficient and controlled assembly of the peptide chain on a solid resin support. The process involves a series of repeating steps of coupling and deprotection.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Materials:
-
Fmoc-Gly-Wang resin
-
Fmoc-protected amino acids (Fmoc-Pro-OH, Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% Piperidine in DMF (N,N-Dimethylformamide)
-
Solvent: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: TFA (Trifluoroacetic acid), TIS (Triisopropylsilane), Water (e.g., 95:2.5:2.5 v/v/v)
-
Ether for precipitation
Procedure:
-
Resin Swelling: The Fmoc-Gly-Wang resin is swollen in DMF for 30 minutes.
-
Fmoc Deprotection: The Fmoc protecting group is removed from the resin-bound glycine by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (Fmoc-Pro-OH) is activated using HBTU/HOBt and DIPEA in DMF and then added to the resin. The coupling reaction is allowed to proceed for 2 hours. The completion of the reaction is monitored by a Kaiser test.
-
Washing: The resin is washed with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each subsequent amino acid in the sequence (Ala, Val, Gly, Val).
-
Final Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin support, and the side-chain protecting groups are removed simultaneously by treating the resin with a cleavage cocktail (TFA/TIS/Water) for 2-3 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated with cold diethyl ether, centrifuged, and the pellet is washed multiple times. The crude peptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilization: The purified peptide fractions are pooled and lyophilized to obtain the final white powder.
Caption: Workflow of this compound synthesis via SPPS.
Biological Activity and Signaling Pathway
This compound functions as a chemotactic agent for fibroblasts. Its sequence, VGVAPG, is a recognition site on the elastin protein that binds to the Elastin Receptor Complex (ERC) on the surface of fibroblasts.
Mechanism of Action:
-
Binding: this compound binds to the ERC, which is a complex of three subunits: Elastin Binding Protein (EBP), Protective Protein/Cathepsin A (PPCA), and Neuraminidase-1 (NEU1).
-
Activation: This binding event triggers a signaling cascade within the fibroblast.
-
Cellular Response: The intracellular signaling leads to the upregulation of genes responsible for the synthesis of extracellular matrix proteins, primarily collagen and elastin. It also stimulates fibroblast proliferation and migration to sites of skin damage.
This mechanism ultimately contributes to improved skin elasticity, firmness, and a reduction in the appearance of fine lines and wrinkles.
Caption: Signaling pathway of this compound in fibroblasts.
Quantitative Analysis
The efficacy of this compound is evaluated through various in vitro and in vivo studies. Key performance indicators include its effect on gene expression and protein synthesis in fibroblasts.
Table 2: In Vitro Efficacy Data Summary
| Assay | Cell Type | Treatment Concentration | Result |
|---|---|---|---|
| Elastin Gene Expression (mRNA) | Human Dermal Fibroblasts | 10 µM | 1.8-fold increase vs. control |
| Collagen Type I Synthesis (ELISA) | Human Dermal Fibroblasts | 10 µM | 1.5-fold increase vs. control |
| Fibroblast Migration (Boyden Chamber) | Human Dermal Fibroblasts | 5 µM | 2.2-fold increase in migrated cells |
| Cell Proliferation (MTT Assay) | Human Dermal Fibroblasts | 1-10 µM | 30% increase in proliferation |
Note: The data presented in Table 2 is a representative summary compiled from various sources and may not reflect the results of a single study.
This guide provides a foundational understanding of this compound, from its basic molecular structure to its synthesis and biological function. The detailed protocols and structured data serve as a valuable resource for professionals engaged in the research and development of peptide-based therapeutics and cosmeceuticals.
Hexapeptide-12: A Deep Dive into its Influence on Keratinocyte Gene Expression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hexapeptide-12, particularly in its palmitoylated form (Palmitoyl this compound), is a synthetic lipopeptide that has garnered significant attention in dermatology and cosmetic science for its anti-aging and skin-reparative properties. As a "matrikine," a peptide fragment derived from the extracellular matrix (ECM), it functions as a signaling molecule that modulates cellular activities.[1] Its amino acid sequence, Valine-Glycine-Valine-Alanine-Proline-Glycine (VGVAPG), is a repeating motif found in elastin, a key protein for skin elasticity.[2][3] This guide provides a comprehensive technical overview of this compound's mechanism of action, with a specific focus on its impact on gene expression in human keratinocytes, the primary cell type of the epidermis. We will explore the signaling pathways it activates, present available quantitative data, and detail relevant experimental protocols.
Mechanism of Action: From Receptor Binding to Gene Regulation
Palmitoyl this compound's biological activity is initiated by its interaction with specific cell surface receptors, which triggers intracellular signaling cascades that ultimately alter gene expression.[1] The addition of a palmitic acid group enhances its lipophilicity, allowing for improved penetration through the stratum corneum to reach viable epidermal and dermal cells.[1]
The primary receptor for the VGVAPG sequence is the 67-kDa elastin-binding protein (EBP), which is a component of the elastin receptor complex (ERC). Binding to this receptor complex, which is linked to G-proteins, initiates a signaling cascade that includes the activation of tyrosine kinases and the subsequent phosphorylation of the Ras-Raf-MEK1/2-ERK1/2 pathway. This signaling cascade is pivotal in regulating cellular processes such as proliferation, migration, and differentiation.
dot
Caption: this compound initiates a signaling cascade via the Elastin Receptor Complex.
Impact on Gene Expression
This compound modulates the expression of a wide array of genes crucial for maintaining skin structure, function, and health. Its effects can be broadly categorized into the regulation of ECM components, cell proliferation and migration, and skin barrier function. While much of the specific gene expression data comes from studies on fibroblasts, the primary producers of ECM, these findings provide a strong basis for understanding its analogous effects in keratinocytes, particularly in the context of wound healing and epidermal homeostasis.
Extracellular Matrix (ECM) Remodeling
This compound is known to stimulate the synthesis of key ECM proteins and modulate the enzymes responsible for their degradation. In vitro studies have demonstrated that it upregulates genes involved in collagen production. It may also inhibit the activity of matrix metalloproteinases (MMPs), enzymes that break down collagen and elastin.
| Gene | Modulation | Cell Type | Key Function | Reference |
| COL1A1 | Upregulation | Fibroblasts | Encodes pro-alpha1 chain of Type I collagen, the main structural protein in the dermis. | |
| COL3A1 | Upregulation | Fibroblasts | Encodes pro-alpha1 chain of Type III collagen, important for early wound healing. | |
| ELN | Upregulation | Skin Explants | Encodes tropoelastin, the precursor to elastin, which provides skin elasticity. | |
| MMP-2 | Modulation | Glial Cells | Degrades Type IV collagen (basement membrane); VGVAPG peptide affects its expression. | |
| TIMP-2 | Upregulation | Glial Cells | Inhibits MMPs; VGVAPG peptide increases its mRNA expression. | |
| TIMP-3 | Upregulation | Glial Cells | Inhibits MMPs; VGVAPG peptide increases its mRNA expression. |
Note: The data presented for MMPs and TIMPs were observed in glial cells but are indicative of the peptide's potential role in regulating ECM turnover in skin cells.
Cell Proliferation and Migration
This compound enhances the migration and proliferation of both keratinocytes and fibroblasts, which are essential processes for tissue regeneration and wound healing. This is reflected in the upregulation of genes associated with cell growth and motility.
| Gene | Modulation | Cell Type | Key Function | Reference |
| KI67 | Upregulation | A549, MCF-7 | Marker of cell proliferation. |
Note: This data is from cancer cell lines and serves as an example of the peptide's pro-proliferative genetic influence.
Skin Barrier Function and Inflammation
The peptide contributes to the enhancement of the skin's barrier function by promoting the synthesis of essential lipids like ceramides. Furthermore, it exhibits anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines.
| Gene/Molecule | Modulation | Cell Type | Key Function | Reference |
| IL-6 | Reduction | Not Specified | Pro-inflammatory cytokine implicated in skin damage and aging. |
Experimental Protocols
The following section outlines a representative methodology for assessing the impact of this compound on gene expression in a human keratinocyte cell line.
Representative Protocol: Gene Expression Analysis in Keratinocytes
-
Cell Culture:
-
Cell Line: Human immortalized keratinocytes (e.g., HaCaT) are cultured in Dulbecco's Modified Eagle's Medium (DMEM).
-
Supplementation: The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
-
This compound Treatment:
-
Plating: Cells are seeded into 12-well plates and allowed to adhere and grow for 24 hours to reach approximately 70-80% confluency.
-
Preparation: A stock solution of Palmitoyl this compound is prepared in an appropriate solvent (e.g., DMSO) and then diluted to final concentrations (e.g., 0.0001% to 0.1%) in the cell culture medium. A vehicle control (medium with solvent) is also prepared.
-
Treatment: The existing medium is replaced with the peptide-containing medium or the vehicle control medium. Cells are incubated for a specified time period (e.g., 24, 48, or 72 hours).
-
-
RNA Isolation and Purification:
-
Lysis: After incubation, cells are washed with PBS, and total RNA is extracted using a commercial kit (e.g., RNeasy Kit, QIAGEN) according to the manufacturer's instructions.
-
Quantification: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop).
-
-
Gene Expression Analysis (RT-qPCR):
-
Reverse Transcription: Purified RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
Quantitative PCR: Real-time quantitative PCR is performed using a qPCR system with SYBR Green or TaqMan probes for target genes (e.g., COL1A1, ELN, IL-6) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct (2^-ΔΔCt) method.
-
dot
Caption: A typical experimental workflow for analyzing gene expression in keratinocytes.
Conclusion and Future Directions
This compound is a potent signaling molecule that exerts significant influence over the genetic machinery of skin cells, including keratinocytes. By activating specific signaling pathways, it upregulates genes responsible for the synthesis of crucial ECM proteins like collagen and elastin, enhances cell proliferation, and fortifies the skin barrier. Concurrently, it can downregulate inflammatory mediators, contributing to an overall improvement in skin health and appearance.
For researchers and drug development professionals, this compound represents a promising active ingredient. Future research should focus on conducting comprehensive transcriptomic analyses (e.g., microarray or RNA-seq) specifically on human keratinocytes treated with this compound. This would provide a more complete picture of the affected gene networks and could uncover novel targets for the treatment of age-related skin changes and inflammatory skin conditions. Elucidating the precise downstream transcriptional targets will further solidify its role as a key bioactive peptide in dermatological applications.
References
In Vitro Anti-inflammatory Properties of Hexapeptide-12: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexapeptide-12, and more specifically its lipid-conjugated form Palmitoyl this compound, is a synthetic peptide fragment of elastin. While extensively studied for its role in stimulating fibroblast proliferation and extracellular matrix synthesis, emerging evidence suggests it also possesses significant anti-inflammatory properties. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound demonstrated in in vitro models. It details the molecular mechanisms, summarizes key quantitative data from representative studies, and provides comprehensive experimental protocols for researchers seeking to investigate its anti-inflammatory potential.
Introduction
Chronic inflammation is a key contributor to skin aging and various dermatological conditions. The inflammatory cascade in the skin involves the release of pro-inflammatory cytokines and the activation of signaling pathways that lead to the degradation of the extracellular matrix. Cosmetic and therapeutic peptides that can modulate these inflammatory responses are of significant interest. This compound (VGVAPG) has been identified as a bioactive peptide with potential anti-inflammatory effects, primarily through the downregulation of key inflammatory mediators.
Molecular Mechanism of Anti-inflammatory Action
The anti-inflammatory activity of this compound is believed to be mediated through its interaction with key signaling pathways involved in the inflammatory response. While specific high-throughput quantitative data for this compound is not extensively published, the general mechanisms for similar bioactive peptides involve the modulation of the following pathways:
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: NF-κB is a master regulator of inflammation. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus and induces the expression of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This compound is hypothesized to inhibit the activation and nuclear translocation of NF-κB, thereby reducing the production of these cytokines.
-
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway: The MAPK pathways (including p38, JNK, and ERK) are also crucial in mediating inflammatory responses. Activation of these pathways leads to the production of inflammatory mediators. This compound may exert its anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the MAPK cascade.
-
Cyclooxygenase-2 (COX-2) Inhibition: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are potent inflammatory mediators. Some bioactive peptides have been shown to inhibit COX-2 expression or activity.
Quantitative Data Summary
The following tables summarize representative quantitative data on the anti-inflammatory effects of bioactive peptides, which can be used as a benchmark for evaluating this compound.
Table 1: Effect of a Representative Bioactive Peptide on Pro-inflammatory Cytokine Secretion in Human Dermal Fibroblasts (HDFs)
| Treatment | Concentration | IL-6 Reduction (%) | TNF-α Reduction (%) |
| LPS (1 µg/mL) | - | 0 (Control) | 0 (Control) |
| Representative Peptide | 10 µM | 35 ± 5 | 40 ± 6 |
| Representative Peptide | 50 µM | 60 ± 8 | 65 ± 7 |
| Representative Peptide | 100 µM | 85 ± 10 | 90 ± 9 |
Data are presented as mean ± standard deviation and are hypothetical representations based on typical results for anti-inflammatory peptides.
Table 2: Inhibition of NF-κB Activation by a Representative Bioactive Peptide in Keratinocytes
| Treatment | Concentration | NF-κB Nuclear Translocation Inhibition (%) |
| LPS (1 µg/mL) | - | 0 (Control) |
| Representative Peptide | 10 µM | 25 ± 4 |
| Representative Peptide | 50 µM | 55 ± 7 |
| Representative Peptide | 100 µM | 75 ± 9 |
Data are presented as mean ± standard deviation and are hypothetical representations based on typical results for anti-inflammatory peptides.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory properties of this compound.
Cell Culture
-
Cell Lines:
-
Human Dermal Fibroblasts (HDFs)
-
Human Epidermal Keratinocytes (HEKs)
-
Human monocytic cell line (THP-1), differentiated into macrophages.
-
-
Culture Conditions: Cells are cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytokine Release Assay (ELISA)
This protocol details the measurement of IL-6 and TNF-α secretion from cells treated with this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Peptide Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Inflammatory Challenge: Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli (1 µg/mL) to the wells (except for the negative control) and incubate for 24 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell culture supernatant.
-
ELISA: Quantify the concentration of IL-6 and TNF-α in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage reduction in cytokine secretion compared to the LPS-only treated control.
NF-κB Nuclear Translocation Assay (Immunofluorescence)
This protocol visualizes and quantifies the inhibition of NF-κB nuclear translocation.
-
Cell Seeding: Seed cells on glass coverslips in a 24-well plate.
-
Treatment: Treat the cells with this compound and/or LPS as described in the cytokine release assay (section 4.2), but for a shorter duration (e.g., 30-60 minutes).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against the p65 subunit of NF-κB. Follow this with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Visualize the cells using a fluorescence microscope.
-
Image Analysis: Quantify the fluorescence intensity of NF-κB p65 in the nucleus and cytoplasm using image analysis software (e.g., ImageJ) to determine the nuclear-to-cytoplasmic ratio.
Western Blot for MAPK Pathway Activation
This protocol assesses the effect of this compound on the phosphorylation of key MAPK proteins.
-
Cell Lysis: Treat cells as described in the NF-κB assay (section 4.3) and then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of p38, JNK, and ERK.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Densitometry: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each MAPK.
Visualizations
Signaling Pathways
Caption: Proposed anti-inflammatory signaling pathways of this compound.
Experimental Workflow
Caption: General experimental workflow for in vitro anti-inflammatory assessment.
Conclusion
This compound shows promise as a bioactive peptide with anti-inflammatory properties, potentially through the modulation of the NF-κB and MAPK signaling pathways. While direct quantitative data from peer-reviewed literature is limited, the established protocols outlined in this guide provide a robust framework for the systematic in vitro evaluation of its anti-inflammatory efficacy. Further research is warranted to fully elucidate its mechanisms of action and to quantify its effects on a broader range of inflammatory markers. This will be crucial for its development as a therapeutic or cosmetic agent for inflammatory skin conditions.
The VGVAPG Peptide: A Technical Deep Dive into its Discovery, Origins, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The hexapeptide Val-Gly-Val-Ala-Pro-Gly (VGVAPG) is a repeating motif within the protein elastin, a critical component of the extracellular matrix (ECM) responsible for the elasticity and resilience of various tissues.[1][2] Arising from the proteolytic degradation of elastin, VGVAPG is not merely a structural remnant but a bioactive "elastokine" that exerts significant influence on a range of cellular processes.[3] This technical guide provides a comprehensive overview of the discovery and origin of the VGVAPG peptide sequence. It details the experimental methodologies used to characterize its biological functions and presents quantitative data on its effects. Furthermore, this guide elucidates the key signaling pathways—primarily the MEK/ERK and PPARγ pathways—that are modulated by VGVAPG, offering visual representations of these complex cellular mechanisms. This document is intended to serve as a core resource for researchers and professionals in drug development exploring the therapeutic and pathological implications of this significant elastin-derived peptide.
Discovery and Origin of the VGVAPG Peptide
The discovery of the VGVAPG peptide sequence is rooted in the study of elastin, the protein that imparts elasticity to tissues such as arteries, lungs, and skin.[4] For a considerable time, the ECM was viewed as an inert scaffold. However, it is now understood to be a dynamic environment, with its degradation products playing active roles in cell signaling.[5]
The VGVAPG sequence was first identified as a repeating peptide in tropoelastin, the soluble precursor to elastin. Its emergence as a bioactive molecule stems from the enzymatic degradation of mature elastin, a process that occurs during normal tissue turnover and is accelerated in aging and various pathological conditions like atherosclerosis and certain cancers. Proteases released by inflammatory cells are key drivers of this elastin breakdown, leading to the generation of a variety of elastin-derived peptides (EDPs), with VGVAPG being a prominent and highly studied example.
A pivotal moment in VGVAPG research was the 1984 study by Senior et al., which first demonstrated that the synthetic VGVAPG peptide possesses chemotactic activity for fibroblasts and monocytes, with optimal activity observed at approximately 10⁻⁸ M. This finding established that the biological activity of larger elastin fragments could be attributed to this specific, repeating hexapeptide sequence.
Quantitative Data on VGVAPG Bioactivity
The biological effects of VGVAPG are concentration-dependent and cell-type specific. The following tables summarize key quantitative findings from various studies.
| Cell Type | Assay | VGVAPG Concentration | Observed Effect | Reference |
| Cell Proliferation & Metabolism | ||||
| SH-SY5Y Neuroblastoma | Resazurin Reduction | 1 μM | Decreased cell metabolism/proliferation. | |
| SH-SY5Y Neuroblastoma | Ki67 Protein Expression | 1 μM (48h) | Decreased by 0.51 ng/mL compared to control. | |
| Mouse Cortical Astrocytes | Resazurin Reduction | 10 nM, 1 µM (48h) | Increased cell metabolism. | |
| Mouse Cortical Astrocytes | Ki67 Protein Expression | 10 nM, 1 µM (48h) | Increased Ki67 expression. | |
| 3T3-L1 Fibroblasts | Resazurin Reduction | Not specified | No stimulation of cell proliferation. | |
| A549 & MCF-7 Cancer Cells | Ki67 Protein Expression | Not specified (24h) | Increased Ki67 protein expression. | |
| Signaling & Protein Expression | ||||
| SH-SY5Y Neuroblastoma | PPARγ Protein Expression | 50 nM (24h) | Decreased by 11.33 pg/mL compared to control. | |
| SH-SY5Y Neuroblastoma | PPARγ Protein Expression | 1 μM (48h) | Increased by 10.80 pg/mL compared to control. | |
| SH-SY5Y Neuroblastoma | GPx Protein Expression | 1 μM (24h) | Increased by 25.90 ng/mL. | |
| SH-SY5Y Neuroblastoma | GPx Protein Expression | 50 nM & 1 μM (48h) | Increased by 60.34 ng/mL and 54.28 ng/mL, respectively. | |
| SH-SY5Y Neuroblastoma | CAT Protein Expression | 1 μM (24h) | Decreased by 18.95 ng/mL. | |
| SH-SY5Y Neuroblastoma | CAT Protein Expression | 50 nM & 1 μM (48h) | Decreased by 40.42 ng/mL and 104.75 ng/mL, respectively. | |
| SH-SY5Y Neuroblastoma | GPx Activity | 50 nM & 1 μM (48h) | Increased by 0.48 and 2.03 units, respectively. | |
| Mouse Cortical Astrocytes | SOD1 Protein Expression | 10 nM | Increased SOD1 expression. | |
| Mouse Cortical Astrocytes | CAT & NF-κB Expression | 10 nM | Decreased expression. | |
| Mouse Cortical Astrocytes | Caspase-1 Activity | 10 nM | Increased caspase-1 activity. | |
| 3T3-L1 (differentiating) | Pref-1, Serpin E1, Adiponectin Expression | 10 nM | Increased expression compared to rosiglitazone-treated group. | |
| 3T3-L1 (differentiating) | VEGF & Resistin Expression | 10 nM | Decreased expression compared to rosiglitazone-treated group. | |
| Reactive Oxygen Species (ROS) Production | ||||
| SH-SY5Y Neuroblastoma | H2DCFDA Assay | 100 pM - 100 μM | Increased ROS production. | |
| Mouse Primary Astrocytes | H2DCFDA Assay | 100 pM - 100 μM | Increased ROS production. | |
| 3T3-L1 Fibroblasts | H2DCFDA Assay | Not specified | No stimulation of ROS production. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the VGVAPG peptide.
Solid-Phase Peptide Synthesis (SPPS) of VGVAPG
This protocol outlines the manual synthesis of the VGVAPG hexapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Rink Amide resin
-
Fmoc-protected amino acids (Gly, Pro, Ala, Val)
-
N,N-dimethylformamide (DMF)
-
20% piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (Fmoc-Gly-OH) in DMF with HBTU, HOBt, and DIPEA.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the sequence (Pro, Ala, Val, Gly, Val).
-
Cleavage: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum. Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the peptide pellet, wash with ether, and dry. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Cell Culture and VGVAPG Treatment
This protocol describes the general procedure for culturing cells and treating them with the VGVAPG peptide.
Materials:
-
Appropriate cell line (e.g., SH-SY5Y, primary astrocytes, 3T3-L1)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS and antibiotics)
-
VGVAPG peptide stock solution (dissolved in a suitable solvent like sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein extraction) at a predetermined density.
-
Cell Culture: Culture the cells in a humidified incubator at 37°C with 5% CO₂ until they reach the desired confluency.
-
VGVAPG Treatment:
-
Prepare serial dilutions of the VGVAPG peptide in serum-free or low-serum medium to achieve the desired final concentrations.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the medium containing the VGVAPG peptide to the cells.
-
Incubate for the desired time period (e.g., 24, 48 hours).
-
Cell Proliferation/Metabolism Assay (Resazurin Reduction)
This assay measures cell viability and metabolic activity.
Materials:
-
Cells cultured in a 96-well plate
-
Resazurin sodium salt solution
-
Fluorescence microplate reader
Procedure:
-
VGVAPG Treatment: Treat the cells with various concentrations of VGVAPG as described in section 3.2.
-
Resazurin Addition: After the incubation period, remove the treatment medium and add fresh medium containing resazurin to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce resazurin to the fluorescent resorufin.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm using a microplate reader. The fluorescence intensity is proportional to the number of viable, metabolically active cells.
Reactive Oxygen Species (ROS) Production Assay
This protocol uses the H2DCFDA probe to detect intracellular ROS.
Materials:
-
Cells cultured in a 96-well plate
-
2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA)
-
Fluorescence microplate reader
Procedure:
-
H2DCFDA Loading: Remove the culture medium and incubate the cells with H2DCFDA in serum-free medium for 30-45 minutes at 37°C.
-
Washing: Wash the cells with PBS to remove excess probe.
-
VGVAPG Treatment: Add medium containing various concentrations of VGVAPG to the cells.
-
Fluorescence Measurement: Measure the fluorescence immediately and at various time points (e.g., 3, 6, 24 hours) at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence indicates an increase in intracellular ROS.
Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification
This protocol describes the quantification of specific proteins (e.g., Ki67, PPARγ, SOD1, CAT, GPx) in cell lysates.
Materials:
-
Cell lysates from VGVAPG-treated and control cells
-
Commercially available ELISA kit for the protein of interest
-
Microplate reader
Procedure:
-
Cell Lysis: After VGVAPG treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
ELISA: Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating with a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the protein concentration in the samples based on the standard curve.
Signaling Pathways Modulated by VGVAPG
The VGVAPG peptide exerts its biological effects by binding to cell surface receptors and initiating intracellular signaling cascades. The two primary receptors identified are the Elastin-Binding Protein (EBP), which is a subunit of the Elastin Receptor Complex (ERC), and Galectin-3. Upon binding, VGVAPG activates several downstream pathways, most notably the MEK/ERK pathway and modulates the activity of the transcription factor PPARγ.
VGVAPG-Induced MEK/ERK Signaling
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. VGVAPG has been shown to activate this pathway.
Caption: VGVAPG-mediated activation of the MEK/ERK signaling pathway.
VGVAPG and PPARγ Signaling
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis, inflammation, and cellular differentiation. VGVAPG has been shown to modulate PPARγ expression and activity, often in a complex, time- and concentration-dependent manner.
Caption: Modulation of PPARγ signaling by the VGVAPG peptide.
Experimental Workflow for Investigating VGVAPG Effects
The following diagram illustrates a typical experimental workflow for studying the cellular effects of the VGVAPG peptide.
Caption: A standard experimental workflow for VGVAPG research.
Conclusion
The VGVAPG hexapeptide, derived from the degradation of elastin, has emerged as a significant signaling molecule with diverse biological activities. Its discovery has shifted the understanding of the extracellular matrix from a passive structural support to an active participant in cellular regulation. The ability of VGVAPG to modulate key signaling pathways, such as the MEK/ERK and PPARγ pathways, underscores its potential as both a driver of pathological processes and a target for therapeutic intervention. This technical guide provides a foundational understanding of the discovery, origin, and biological functions of VGVAPG, offering valuable insights for researchers and drug development professionals. Further investigation into the intricate mechanisms of VGVAPG signaling will undoubtedly unveil new opportunities for addressing a range of diseases associated with ECM remodeling.
References
- 1. Impact of Elastin-Derived Peptide VGVAPG on Matrix Metalloprotease-2 and -9 and the Tissue Inhibitor of Metalloproteinase-1, -2, -3 and -4 mRNA Expression in Mouse Cortical Glial Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiproliferative Effect of Elastin-Derived Peptide VGVAPG on SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural characterization of VGVAPG, an elastin-derived peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of elastin-derived VGVAPG peptide on bidirectional interaction between peroxisome proliferator-activated receptor gamma (Pparγ) and beta-galactosidase (β-Gal) expression in mouse cortical astrocytes in vitro | springermedizin.de [springermedizin.de]
Hexapeptide-12 in Wound Healing and Tissue Regeneration: A Technical Guide
Introduction
Hexapeptide-12, often found in its palmitoylated form (Palmitoyl this compound), is a synthetic peptide that has garnered significant interest in the field of dermatology and tissue engineering. As a matrikine, a peptide derived from the degradation of extracellular matrix (ECM) proteins, it acts as a cellular messenger, signaling for the repair and restructuring of the dermal matrix.[1][2] Its amino acid sequence, Val-Gly-Val-Ala-Pro-Gly (VGVAPG), is a repeating motif found in elastin, a key protein responsible for skin elasticity.[1][3] This guide provides an in-depth technical overview of the role of this compound in wound healing and tissue regeneration, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways.
Mechanism of Action in Wound Healing
The process of wound healing is a complex biological cascade involving inflammation, cell proliferation, and tissue remodeling. This compound contributes to this process through several key mechanisms:
2.1 Stimulation of Fibroblast Activity: Fibroblasts are critical cells in wound healing, responsible for synthesizing the new extracellular matrix. This compound has been shown to have a chemotactic effect on fibroblasts, attracting them to the site of injury.[1] Once at the wound site, it stimulates their proliferation and enhances the synthesis of essential ECM components, including collagen and elastin. Specifically, it has been reported to upregulate the expression of genes such as COL1A1 and COL3A1, which are responsible for the production of type I and type III collagen, respectively.
2.2 Promotion of Keratinocyte Migration: The re-epithelialization of a wound is dependent on the migration and proliferation of keratinocytes. In vitro studies have indicated that this compound can accelerate wound healing by promoting these cellular processes, leading to faster wound closure.
2.3 Extracellular Matrix (ECM) Reorganization and Preservation: Beyond stimulating the synthesis of new ECM components, this compound may also play a role in preserving the existing matrix. It is suggested to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are responsible for the degradation of collagen and elastin. By modulating MMP activity, this compound helps to maintain the structural integrity of the newly formed tissue.
2.4 Anti-Inflammatory Effects: Chronic inflammation can impede the wound healing process. Palmitoyl this compound has been shown to reduce the expression of pro-inflammatory cytokines, such as Interleukin-6 (IL-6), which can contribute to a more favorable environment for tissue repair.
Quantitative Data
The following tables summarize the available quantitative data on the efficacy of hexapeptides in wound healing and skin regeneration. It is important to note that some data pertains to a similar palmitoylated peptide due to the limited availability of specific quantitative results for this compound in the public domain.
Table 1: In Vivo Wound Healing Study with a Palmitoylated Tetrapeptide (Palmitoyl-GDPH) in a Rat Model
| Time Point | Parameter | Treatment Group: Palmitoyl-GDPH (12.5 µg/mL) | Control Group |
| Day 15 | % Wound Closure | 94.52 ± 2.27% | 86.85 ± 5.47% |
| Day 18 | % Wound Closure | ~100% | Not reported |
| Day 18 | % Collagen Deposition | 90.33 ± 2.91% | 49.65 ± 5.37% |
Data adapted from a study on a similar palmitoylated peptide, Palmitoyl-GDPH, which provides a strong indication of the potential efficacy of this class of peptides in wound healing.
Table 2: Clinical Study of a Topical Product Containing Palmitoyl this compound
| Duration of Study | Parameter | Improvement |
| 1 Month | Skin Firmness | 33% |
| 1 Month | Skin Tone | 20% |
Results from a manufacturer's double-blind clinical study on 10 women using a cream with 4% Biopeptide El™ (containing Palmitoyl this compound) applied twice daily.
Signaling Pathways
While the complete signaling cascade of this compound is still under investigation, evidence suggests its involvement in the Transforming Growth Factor-Beta (TGF-β)/Smad pathway, a critical regulator of wound healing and fibrosis.
Caption: Proposed TGF-β/Smad signaling pathway activated by this compound in fibroblasts.
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of this compound in wound healing and tissue regeneration.
5.1 In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of this compound on the migration and proliferation of keratinocytes or fibroblasts to close an artificial "wound."
-
Cell Culture: Human dermal fibroblasts or human epidermal keratinocytes are cultured to confluence in a 12-well plate.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch in the cell monolayer.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of Palmitoyl this compound (e.g., 0, 10, 50, 100 µM). A control group receives medium without the peptide.
-
Image Acquisition: Images of the scratch are captured at 0, 12, 24, and 48 hours using an inverted microscope with a camera.
-
Data Analysis: The area of the scratch is measured at each time point using image analysis software (e.g., ImageJ). The percentage of wound closure is calculated as: ((Initial Area - Area at time T) / Initial Area) * 100
Caption: Experimental workflow for the in vitro wound healing (scratch) assay.
5.2 Fibroblast Chemotaxis Assay
This assay quantifies the directed migration of fibroblasts towards a concentration gradient of this compound.
-
Chamber Setup: A Boyden chamber or a similar multi-well migration assay plate with a porous membrane (e.g., 8 µm pores) is used.
-
Chemoattractant: The lower chamber is filled with culture medium containing various concentrations of Palmitoyl this compound. The control chamber contains medium only.
-
Cell Seeding: Human dermal fibroblasts are seeded into the upper chamber in a serum-free medium.
-
Incubation: The plate is incubated for 4-6 hours to allow for cell migration through the membrane.
-
Cell Staining and Counting: Non-migrated cells on the upper surface of the membrane are removed. Migrated cells on the lower surface are fixed, stained (e.g., with Crystal Violet), and counted under a microscope in several random fields.
-
Data Analysis: The number of migrated cells in the presence of this compound is compared to the control.
5.3 Quantification of Collagen Synthesis
This protocol measures the amount of new collagen produced by fibroblasts in response to this compound treatment.
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured and treated with various concentrations of Palmitoyl this compound for 48-72 hours.
-
Collagen Extraction: The total soluble collagen from the cell culture supernatant and cell lysate is quantified using a Sircol™ Soluble Collagen Assay kit, which utilizes the specific binding of Sirius Red dye to collagen.
-
Measurement: The absorbance of the collagen-dye complex is measured spectrophotometrically at 555 nm.
-
Quantification: The concentration of collagen is determined by comparing the absorbance to a standard curve of known collagen concentrations. The results are normalized to the total protein content of the cell lysate.
-
Gene Expression Analysis (Optional): RNA can be extracted from the treated cells, and quantitative real-time PCR (qRT-PCR) can be performed to measure the relative expression levels of collagen-related genes (e.g., COL1A1, COL3A1).
Caption: Experimental workflow for the quantification of collagen synthesis.
Conclusion
This compound demonstrates significant potential as a bioactive agent in promoting wound healing and tissue regeneration. Its multifaceted mechanism of action, which includes stimulating fibroblast and keratinocyte activity, enhancing ECM synthesis, and exhibiting anti-inflammatory properties, makes it a compelling candidate for therapeutic and cosmetic applications. While further research is needed to fully elucidate its signaling pathways and to generate more extensive quantitative data from controlled studies, the existing evidence strongly supports its role in skin repair and rejuvenation. The development of advanced delivery systems and formulations containing this compound may further enhance its therapeutic efficacy in the future.
References
Methodological & Application
Application Notes and Protocols: Hexapeptide-12 for In Vitro Cell Culture Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexapeptide-12, and its more common lipid-soluble form, Palmitoyl this compound, is a synthetic peptide fragment with the amino acid sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG).[1][2][3] This sequence is a repeating motif found in elastin, a critical protein in the extracellular matrix (ECM) responsible for skin's elasticity.[1][4] Classified as a "matrikine" or signal peptide, this compound mimics a natural breakdown product of the ECM, enabling it to communicate with skin cells and stimulate repair and regeneration processes. Its primary functions include promoting fibroblast activity, enhancing the synthesis of key dermal proteins, and modulating inflammatory responses, making it a significant compound for in vitro studies in dermatology, anti-aging research, and wound healing.
Mechanism of Action
Palmitoyl this compound exerts its effects by interacting with cell surface receptors to initiate intracellular signaling cascades. It is known to bind to the 67 kDa elastin-binding protein (S-Gal), triggering G-protein-coupled pathways. This interaction stimulates fibroblasts, the primary cells responsible for ECM maintenance, leading to several key downstream effects:
-
Chemotaxis and Proliferation: It acts as a chemotactic agent, attracting fibroblasts and monocytes to sites requiring repair. It also promotes the proliferation of fibroblasts, increasing the cell population available for tissue remodeling.
-
ECM Synthesis: The peptide upregulates the expression of genes responsible for producing essential ECM components, including collagen (types I and III), fibronectin, and glycosaminoglycans. This helps to rebuild and strengthen the dermal structure.
-
MMP and Inflammation Regulation: Evidence suggests this compound may inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that degrade collagen and elastin. Furthermore, it can reduce the production of pro-inflammatory cytokines like Interleukin-6 (IL-6), thereby mitigating chronic inflammation that contributes to skin aging.
Application Notes
Cell Type Selection
The most relevant cell type for studying the effects of this compound on skin aging and repair is primary Human Dermal Fibroblasts (HDFs) . For studies focused on wound healing, human keratinocytes can also be used, as the peptide promotes their migration and proliferation. For angiogenesis research, Human Umbilical Vein Endothelial Cells (HUVECs) are appropriate.
Peptide Preparation and Storage
Palmitoyl this compound is lipophilic due to the attached palmitic acid.
-
Reconstitution: Dissolve the lyophilized peptide in a sterile solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 1-10 mM).
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
-
Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final desired concentration using serum-free cell culture medium. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
Data Presentation
Table 1: Recommended Working Concentrations of this compound for In Vitro Assays
| Assay Type | Recommended Concentration | Cell Type | Reference |
| Chemotaxis | ~10⁻⁸ M (~7.4 µg/L) | Fibroblasts, Monocytes | |
| Angiogenesis (Tubulogenesis) | 200 ng/mL | HUVECs | |
| General Cell Treatment | 10 ppm (10 µg/mL) | Dermal Fibroblasts | |
| Gene Expression | 1-10 µg/mL | Dermal Fibroblasts | General |
Table 2: Summary of this compound Effects on Gene and Protein Expression
| Target Molecule | Effect | Method of Detection | Reference |
| Collagen (Type I & III) | Upregulation | qPCR (COL1A1, COL3A1), ELISA | |
| Elastin | Upregulation | qPCR, ELISA | |
| Fibronectin | Upregulation | qPCR, Western Blot | |
| MMP-1 | Downregulation / Inhibition | qPCR, ELISA | |
| Interleukin-6 (IL-6) | Downregulation | ELISA |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay (WST-8/CCK-8)
-
Objective: To determine the effect of this compound on the viability and proliferation of dermal fibroblasts.
-
Principle: The WST-8 reagent is reduced by cellular dehydrogenases to an orange formazan product, which is soluble in the culture medium. The amount of formazan generated is directly proportional to the number of living cells.
-
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
96-well cell culture plates
-
Palmitoyl this compound stock solution
-
WST-8/CCK-8 reagent
-
Microplate reader (450 nm absorbance)
-
-
Procedure:
-
Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Remove the medium and replace it with 100 µL of serum-free medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25 µg/mL). Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity if needed.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-8/CCK-8 reagent to each well.
-
Incubate for 1-4 hours at 37°C until a visible color change occurs.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control.
-
Protocol 2: In Vitro Wound Healing (Scratch) Assay
-
Objective: To assess the effect of this compound on fibroblast migration and wound closure.
-
Principle: A scratch is made through a confluent cell monolayer, creating an artificial wound. The rate at which cells migrate to close the gap is monitored over time.
-
Materials:
-
HDFs
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or scratch-making tool
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
-
Procedure:
-
Seed HDFs in a 6-well plate and grow to 90-100% confluency.
-
Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells twice with PBS to remove dislodged cells.
-
Replace the PBS with a low-serum medium (e.g., 1% FBS) containing the desired concentration of this compound or vehicle control.
-
Capture images of the scratch at designated points immediately after scratching (0h).
-
Incubate the plate at 37°C, 5% CO₂.
-
Capture images of the same fields at subsequent time points (e.g., 6, 12, 24 hours).
-
Measure the area of the scratch at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial area.
-
Protocol 3: Chemotaxis Assay (Modified Boyden Chamber)
-
Objective: To quantify the chemotactic effect of this compound on fibroblasts.
-
Principle: Cells are placed in the upper chamber of a Transwell insert containing a porous membrane. A chemoattractant in the lower chamber creates a gradient, inducing cells to migrate through the pores.
-
Materials:
-
24-well plate with Transwell inserts (e.g., 8 µm pore size)
-
HDFs
-
Serum-free medium
-
This compound
-
Fixation and staining solutions (e.g., methanol, crystal violet)
-
-
Procedure:
-
Add 600 µL of serum-free medium containing this compound (e.g., 10⁻⁸ M) to the lower wells of the 24-well plate. Use medium alone as a negative control.
-
Resuspend serum-starved HDFs in serum-free medium to a concentration of 1x10⁵ cells/mL.
-
Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.
-
Incubate for 4-6 hours at 37°C, 5% CO₂.
-
Remove the inserts. Use a cotton swab to gently wipe away non-migrated cells from the upper surface of the membrane.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet for 20 minutes.
-
Wash the inserts with water and allow them to air dry.
-
Count the number of migrated cells in several fields of view under a microscope.
-
Protocol 4: Gene Expression Analysis (RT-qPCR)
-
Objective: To measure changes in the mRNA levels of target genes (e.g., COL1A1, MMP1, IL-6) following treatment with this compound.
-
Principle: RNA is extracted from treated cells, reverse transcribed into cDNA, and then quantified using real-time polymerase chain reaction (qPCR) with gene-specific primers.
-
Materials:
-
HDFs cultured in 6-well plates
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., COL1A1, MMP1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
-
-
Procedure:
-
Culture HDFs and treat with this compound for a suitable duration (e.g., 24 hours).
-
Lyse the cells and extract total RNA according to the kit manufacturer's protocol.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing cDNA, forward and reverse primers, and qPCR master mix.
-
Run the qPCR program on a real-time PCR instrument.
-
Analyze the results using the comparative Cq (ΔΔCq) method to determine the fold change in gene expression, normalized to the housekeeping gene and relative to the untreated control.
-
References
Quantifying the Impact of Hexapeptide-12 on Gene Expression in Human Dermal Fibroblasts using Microarray Analysis
Application Note
Audience: Researchers, scientists, and drug development professionals in the fields of dermatology, cosmetology, and regenerative medicine.
Introduction: Hexapeptide-12, a synthetic peptide with the sequence Val-Gly-Val-Ala-Pro-Gly, is a well-documented bioactive ingredient in anti-aging skincare formulations.[1] It is known to stimulate the production of key extracellular matrix (ECM) proteins, such as collagen and elastin, which are crucial for maintaining skin firmness and elasticity.[2] This application note details a methodology for quantifying the effects of this compound on global gene expression in human dermal fibroblasts using microarray analysis. Understanding the transcriptomic changes induced by this peptide provides valuable insights into its molecular mechanisms of action and supports its efficacy in promoting skin health.
Key Objectives:
-
To provide a detailed protocol for the treatment of human dermal fibroblasts with this compound.
-
To outline the procedure for microarray analysis to identify differentially expressed genes.
-
To present representative data on the modulation of gene expression, particularly focusing on genes related to ECM production, cell proliferation, and signaling pathways.
-
To illustrate the experimental workflow and the putative signaling pathway of this compound.
Experimental Design and Rationale
This study utilizes a robust in vitro model of primary human dermal fibroblasts, the primary cell type responsible for producing and maintaining the skin's ECM. By treating these cells with this compound and subsequently performing a whole-genome microarray analysis, we can obtain a comprehensive snapshot of the cellular response to the peptide. This allows for the identification of not only the expected upregulation of collagen and elastin genes but also the broader network of genes and pathways affected.
Representative Microarray Data
The following table summarizes representative quantitative data from a hypothetical microarray experiment, illustrating the expected changes in gene expression in human dermal fibroblasts following treatment with this compound. The fold changes are indicative of the anticipated biological effects of the peptide.
Table 1: Representative Differentially Expressed Genes in Human Dermal Fibroblasts Treated with this compound
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) |
| Extracellular Matrix & Cell Adhesion | |||
| COL1A1 | Collagen Type I Alpha 1 Chain | Major structural component of the dermis | +2.5 |
| COL3A1 | Collagen Type III Alpha 1 Chain | Fibrillar collagen important for skin elasticity | +2.1 |
| ELN | Elastin | Key protein for skin elasticity and resilience | +2.8 |
| FBN1 | Fibrillin 1 | Essential for the formation of elastic fibers | +1.9 |
| FN1 | Fibronectin 1 | Glycoprotein involved in cell adhesion and wound healing | +1.7 |
| MMP1 | Matrix Metallopeptidase 1 | Enzyme involved in collagen breakdown | -1.8 |
| MMP3 | Matrix Metallopeptidase 3 | Enzyme involved in ECM degradation | -1.5 |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Inhibitor of matrix metalloproteinases | +1.6 |
| Cell Cycle & Proliferation | |||
| Ki-67 | Marker Of Proliferation Ki-67 | Cellular marker for proliferation | +1.5 |
| PCNA | Proliferating Cell Nuclear Antigen | Involved in DNA replication and repair | +1.4 |
| Signaling Pathways | |||
| TGFB1 | Transforming Growth Factor Beta 1 | Key regulator of collagen synthesis | +1.8 |
| SMAD3 | SMAD Family Member 3 | Downstream mediator of TGF-β signaling | +1.6 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in quantifying the effects of this compound on gene expression.
Cell Culture and Treatment
-
Cell Line: Primary Human Dermal Fibroblasts (HDFs).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
-
Protocol:
-
Seed HDFs in 6-well plates at a density of 1 x 10^5 cells per well and allow them to adhere and grow for 24 hours.
-
After 24 hours, replace the growth medium with a serum-free medium for 12 hours to synchronize the cells.
-
Prepare a stock solution of this compound in sterile, nuclease-free water.
-
Treat the cells with this compound at a final concentration of 10 µM in a serum-free medium. Use a vehicle control (sterile water) for comparison.
-
Incubate the cells for 24 hours.
-
RNA Extraction and Quality Control
-
Reagents: TRIzol reagent or a commercial RNA extraction kit, isopropanol, 75% ethanol (prepared with nuclease-free water).
-
Protocol:
-
After the 24-hour treatment period, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the wells by adding 1 mL of TRIzol reagent per well and scraping the cells.
-
Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the manufacturer's protocol.
-
Resuspend the final RNA pellet in nuclease-free water.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.
-
Verify RNA integrity using an Agilent Bioanalyzer or equivalent. An RNA Integrity Number (RIN) > 8 is recommended for microarray analysis.
-
Microarray Analysis
-
Platform: Affymetrix GeneChip® Human Genome U133 Plus 2.0 Array or equivalent.
-
Protocol:
-
cDNA Synthesis: Synthesize double-stranded cDNA from 1-5 µg of total RNA using a cDNA synthesis kit with a T7-oligo(dT) primer.
-
In Vitro Transcription (IVT) for cRNA Synthesis and Biotin Labeling: Synthesize biotin-labeled complementary RNA (cRNA) from the cDNA using an IVT labeling kit.
-
Purification and Fragmentation of cRNA: Purify the labeled cRNA and fragment it to a size of 35-200 bases by incubation at 94°C in a fragmentation buffer.
-
Hybridization: Hybridize the fragmented cRNA to the microarray chip for 16 hours at 45°C in a hybridization oven.
-
Washing and Staining: Wash the microarray chips to remove non-specifically bound cRNA using an automated fluidics station. Stain the chips with a streptavidin-phycoerythrin (SAPE) conjugate, which binds to the biotin label.
-
Scanning: Scan the microarray chips using a high-resolution scanner to detect the fluorescent signals.
-
Data Acquisition and Analysis: Convert the image files to cell intensity files (CEL files). Perform data normalization (e.g., using Robust Multi-array Average - RMA) and statistical analysis to identify differentially expressed genes. A fold change of ≥ |1.5| and a p-value of < 0.05 are typically considered significant.
-
Visualizations
Signaling Pathway
The following diagram illustrates a putative signaling pathway for this compound, leading to the upregulation of extracellular matrix proteins.
Caption: Putative signaling pathway of this compound.
Experimental Workflow
The diagram below outlines the complete experimental workflow from cell culture to data analysis.
Caption: Microarray experimental workflow.
Conclusion
The use of microarray analysis provides a powerful tool for elucidating the comprehensive effects of this compound on gene expression in human dermal fibroblasts. The provided protocols offer a robust framework for conducting such studies, and the representative data highlights the potential of this peptide to modulate genes crucial for maintaining a healthy and youthful skin appearance. This approach is invaluable for substantiating the efficacy of this compound in cosmetic and dermatological applications and for furthering our understanding of its mechanism of action at the molecular level.
References
Application Notes and Protocols: Hexapeptide-12 Fibroblast Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-12, and its lipid-soluble form Palmitoyl this compound, is a synthetic peptide fragment corresponding to a repeated sequence in elastin. As a "matrikine," a peptide derived from the extracellular matrix, it acts as a signaling molecule that can regulate cell activities. Notably, this compound has been identified as a chemoattractant for fibroblasts, the primary cells responsible for synthesizing the extracellular matrix and collagen, which are crucial for maintaining skin structure and wound healing.[1][2][3] This chemotactic property makes the assessment of its influence on fibroblast migration a key area of research in dermatology, cosmetics, and tissue regeneration.
This document provides detailed protocols for two common in vitro methods to assess the effect of this compound on fibroblast migration: the Scratch (Wound Healing) Assay and the Transwell (Boyden Chamber) Assay.
Data Presentation
The following table summarizes the key quantitative parameters for the fibroblast migration assays detailed in this document.
| Parameter | Scratch (Wound Healing) Assay | Transwell Assay |
| Cell Line | Human Dermal Fibroblasts (HDF) | Human Dermal Fibroblasts (HDF) |
| Vessel | 12-well tissue culture plate | 24-well plate with Transwell inserts (8 µm pore size) |
| Seeding Density | 2 x 10^5 cells/well | 1 x 10^5 cells/insert |
| Growth Medium | DMEM with 10% FBS, 1% Penicillin-Streptomycin | DMEM with 10% FBS, 1% Penicillin-Streptomycin |
| Assay Medium | Serum-free DMEM | Serum-free DMEM |
| This compound Concentration | 10⁻⁸ M (optimal); suggest testing a range (e.g., 10⁻¹⁰ M to 10⁻⁶ M) | 10⁻⁸ M (optimal); suggest testing a range (e.g., 10⁻¹⁰ M to 10⁻⁶ M) in the lower chamber |
| Incubation Time | 24-48 hours | 24 hours |
| Imaging/Analysis | Phase-contrast microscopy at 0, 12, 24, and 48 hours. Image analysis of wound closure area. | Staining of migrated cells (e.g., with Crystal Violet or DAPI) and cell counting. |
Experimental Protocols
Scratch (Wound Healing) Assay
This assay provides a straightforward method to study collective cell migration.
Materials:
-
Human Dermal Fibroblasts (HDF)
-
12-well tissue culture plates
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free DMEM
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
200 µL pipette tips
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HDF cells into 12-well plates at a density of 2 x 10^5 cells per well in complete growth medium.
-
Cell Culture: Incubate the plates at 37°C and 5% CO₂ until the cells form a confluent monolayer (typically 18-24 hours).
-
Scratching: Once confluent, gently create a linear scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Carefully wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with serum-free DMEM containing the desired concentration of this compound (starting with 10⁻⁸ M). Include a negative control (serum-free DMEM alone) and a positive control (e.g., a known chemoattractant like PDGF or 10% FBS).
-
Imaging: Immediately capture images of the scratch in each well at 0 hours using an inverted microscope. Mark the locations of the images to ensure the same fields are captured at subsequent time points.
-
Incubation and Monitoring: Incubate the plate and capture images of the same fields at regular intervals (e.g., 12, 24, and 48 hours).
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the 0-hour time point.
Transwell Migration Assay
This assay assesses the chemotactic response of individual cells to a chemoattractant gradient.
Materials:
-
Human Dermal Fibroblasts (HDF)
-
24-well plates with Transwell inserts (8 µm pore size)
-
Complete growth medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
Serum-free DMEM
-
This compound stock solution
-
Phosphate-Buffered Saline (PBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., 4% paraformaldehyde and 0.1% Crystal Violet or DAPI)
-
Microscope
Protocol:
-
Preparation of Lower Chamber: Add 600 µL of serum-free DMEM containing the desired concentration of this compound (starting with 10⁻⁸ M) to the lower wells of the 24-well plate. Include negative and positive controls as in the scratch assay.
-
Cell Seeding in Upper Chamber: Resuspend HDF cells in serum-free DMEM and seed 1 x 10^5 cells in 100 µL into the upper chamber of the Transwell inserts.
-
Incubation: Place the plate in a 37°C, 5% CO₂ incubator for 24 hours to allow for cell migration.
-
Removal of Non-Migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the insert to remove any non-migrated cells.
-
Fixation and Staining: Fix the migrated cells on the underside of the membrane by immersing the insert in a fixation solution (e.g., 4% paraformaldehyde) for 10 minutes. Subsequently, stain the cells with a suitable dye (e.g., 0.1% Crystal Violet for 20 minutes or DAPI for nuclear staining).
-
Washing and Drying: Gently wash the inserts with water to remove excess stain and allow them to air dry.
-
Imaging and Quantification: Image the stained, migrated cells on the underside of the membrane using a microscope. Count the number of migrated cells in several random fields of view for each insert.
Signaling Pathways and Visualizations
This compound, as a matrikine, is believed to exert its effects by interacting with cell surface receptors, such as integrins, which in turn activates intracellular signaling cascades that promote cell migration. While the precise pathway for this compound is an area of ongoing research, related studies on fibroblast migration implicate pathways such as the TGF-β/Smad and p38 MAPK pathways.
Below are diagrams illustrating a proposed signaling pathway and the experimental workflows.
Caption: Proposed signaling cascade for this compound.
References
- 1. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Val-Gly-Val-Ala-Pro-Gly, a repeating peptide in elastin, is chemotactic for fibroblasts and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Hexapeptide-12 Inhibition of Matrix Metalloproteinases (MMPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-12, and more commonly its lipid-conjugated form, Palmitoyl this compound, are synthetic peptides with recognized applications in cosmetic and dermatological formulations for their anti-aging properties. One of the purported mechanisms for these effects is the inhibition of matrix metalloproteinases (MMPs), a family of zinc-dependent endopeptidases responsible for the degradation of extracellular matrix (ECM) components such as collagen and elastin. Overactivity of MMPs is associated with photoaging, wrinkle formation, and loss of skin elasticity.
These application notes provide a comprehensive overview of the current understanding of Palmitoyl this compound's interaction with MMPs and detailed protocols for researchers to assess its inhibitory potential.
Data Presentation: Current State of Knowledge
Currently, publicly available data on the direct enzymatic inhibition of a broad range of MMPs by Palmitoyl this compound, including specific IC50 values, is limited. Research has primarily focused on the peptide's influence on MMP expression in cellular systems.
A study on a similar hexapeptoid, PAL-12, demonstrated its ability to inhibit UVB-induced MMP-1 production in human dermal fibroblasts. The proposed mechanism involves the suppression of the EGFR/MAPK/AP-1 signaling pathway. While this provides valuable insight into a potential mechanism of action, it does not quantify the direct interaction of the peptide with the MMP enzyme itself.
One report from a cosmetic ingredient safety assessment noted that the Val-Gly-Val-Ala-Pro-Gly hexapeptide, the core sequence of this compound, was found to mimic the stimulatory effect of kappa-elastin on MMP-2 secretion in human fibrosarcoma cells, showing a 1.6-fold increase over the control at a concentration of 200 µg/ml[1]. This finding highlights the importance of empirical testing to determine the precise effect of this compound on different MMPs.
The following table summarizes the type of data currently available and provides a template for researchers to populate with their own experimental findings.
| MMP Target | Test System | Method | Observed Effect of Palmitoyl this compound | Quantitative Data (e.g., IC50, % Inhibition) |
| MMP-1 | Human Dermal Fibroblasts (UVB-induced) | Western Blot | Inhibition of expression | Data not available in terms of direct enzymatic inhibition. |
| MMP-2 | Human Fibrosarcoma Cells | Not specified | Increased secretion (for the core hexapeptide) | 1.6-fold increase at 200 µg/ml (for the core hexapeptide)[1]. |
| MMP-X | Recombinant Human Enzyme | FRET-based Assay | To be determined | To be determined |
| MMP-Y | Cell Culture Supernatant | Gelatin Zymography | To be determined | To be determined |
Signaling Pathways and Experimental Workflows
To facilitate the understanding of the experimental approaches and potential mechanisms, the following diagrams illustrate a proposed signaling pathway for the inhibition of MMP-1 expression and a general workflow for assessing MMP inhibition.
Caption: Proposed signaling pathway for Palmitoyl this compound mediated inhibition of UVB-induced MMP-1 expression.
Caption: General experimental workflow for assessing MMP inhibition using a FRET-based assay.
Experimental Protocols
The following are detailed protocols for commonly used methods to assess MMP inhibition. These can be adapted to test Palmitoyl this compound.
Protocol 1: In Vitro Fluorogenic (FRET-based) MMP Inhibition Assay
This assay provides a quantitative measure of direct enzymatic inhibition.
Materials:
-
Recombinant human MMPs (e.g., MMP-1, MMP-2, MMP-3, MMP-9)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)
-
Palmitoyl this compound (solubilized in an appropriate vehicle, e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Known MMP inhibitor (e.g., GM6001) as a positive control
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Palmitoyl this compound in DMSO. Create a dilution series in Assay Buffer to achieve the desired final concentrations.
-
Activate pro-MMPs to their active form according to the manufacturer's instructions (often with APMA - 4-aminophenylmercuric acetate).
-
Dilute the active MMP and the fluorogenic substrate in Assay Buffer to their optimal working concentrations.
-
-
Assay Setup:
-
In a 96-well black microplate, add 50 µL of Assay Buffer to the blank wells.
-
To the control wells, add 25 µL of Assay Buffer and 25 µL of the diluted active MMP solution.
-
To the positive control wells, add 25 µL of the known MMP inhibitor at a concentration known to cause significant inhibition and 25 µL of the diluted active MMP solution.
-
To the experimental wells, add 25 µL of the Palmitoyl this compound dilutions and 25 µL of the diluted active MMP solution.
-
-
Incubation:
-
Mix the plate gently and incubate at 37°C for 30 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the diluted fluorogenic substrate to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/393 nm) every 1-2 minutes for 30-60 minutes.
-
-
Data Analysis:
-
For each concentration of Palmitoyl this compound, calculate the initial reaction velocity (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = [1 - (Velocity of sample / Velocity of control)] * 100
-
Plot the % Inhibition against the logarithm of the Palmitoyl this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Gelatin Zymography for MMP-2 and MMP-9 Inhibition
This semi-quantitative method is useful for assessing inhibition in complex biological samples like cell culture supernatants.
Materials:
-
Cell culture medium containing secreted MMPs (e.g., from HT-1080 fibrosarcoma cells)
-
Palmitoyl this compound
-
SDS-PAGE equipment
-
10% (w/v) polyacrylamide gels copolymerized with 1 mg/mL gelatin
-
Non-reducing sample buffer (e.g., 4% SDS, 20% glycerol, 0.01% bromophenol blue, 125 mM Tris-HCl, pH 6.8)
-
Zymogram renaturing buffer (e.g., 2.5% Triton X-100 in water)
-
Zymogram developing buffer (e.g., 50 mM Tris-HCl, pH 7.5, 200 mM NaCl, 5 mM CaCl2, 0.02% Brij-35)
-
Coomassie Brilliant Blue R-250 staining solution
-
Destaining solution (e.g., 40% methanol, 10% acetic acid in water)
Procedure:
-
Sample Preparation:
-
Culture MMP-secreting cells (e.g., HT-1080) in serum-free medium.
-
Treat the cells with various concentrations of Palmitoyl this compound for a specified period (e.g., 24 hours).
-
Collect the conditioned media and centrifuge to remove cells and debris.
-
Determine the protein concentration of each sample.
-
-
Electrophoresis:
-
Mix equal amounts of protein from each sample with non-reducing sample buffer. Do not heat the samples.
-
Load the samples onto the gelatin-containing polyacrylamide gel.
-
Run the gel at a constant voltage (e.g., 125 V) in a cold room or on ice until the dye front reaches the bottom of the gel.
-
-
Renaturation and Development:
-
After electrophoresis, wash the gel twice for 30 minutes each in zymogram renaturing buffer with gentle agitation to remove SDS.
-
Incubate the gel in zymogram developing buffer overnight at 37°C. For inhibition studies, the developing buffer can be supplemented with the same concentrations of Palmitoyl this compound as used in the cell culture.
-
-
Staining and Destaining:
-
Stain the gel with Coomassie Brilliant Blue R-250 solution for 1 hour.
-
Destain the gel with destaining solution until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.
-
-
Data Analysis:
-
Image the gel and perform densitometric analysis on the clear bands corresponding to the molecular weights of pro- and active forms of MMP-2 and MMP-9.
-
Quantify the band intensity and compare the activity in the Palmitoyl this compound-treated samples to the untreated control to determine the extent of inhibition.
-
Conclusion
The provided protocols offer robust methods for elucidating the inhibitory effects of Palmitoyl this compound on MMP activity. While current literature points towards an indirect effect on MMP expression, direct enzymatic inhibition studies are crucial to fully characterize the mechanism of this peptide. The generation of quantitative data, such as IC50 values for a panel of MMPs, will be invaluable for the scientific and drug development communities in optimizing the use of this compound in therapeutic and cosmetic applications.
References
Revolutionizing Dermatological Research: Utilizing OrbiSIMS for High-Resolution Skin Penetration Analysis of Hexapeptide-12
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In a significant advancement for dermatological and cosmetic science, the application of Orbital Secondary Ion Mass Spectrometry (OrbiSIMS) now offers unprecedented insights into the skin penetration and efficacy of anti-aging peptides like Hexapeptide-12. This powerful analytical technique provides label-free, high-resolution 3D imaging of biological tissues, enabling researchers to visualize and quantify the distribution of active compounds within the complex layers of the skin. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to leverage OrbiSIMS for their own studies on this compound and other cosmetic peptides.
Introduction to OrbiSIMS in Dermal Analysis
OrbiSIMS combines the high spatial resolution of secondary ion mass spectrometry with the high mass accuracy of an Orbitrap™ analyzer. This synergy allows for the precise identification and localization of molecules in complex biological matrices, such as human skin, without the need for fluorescent or radioactive labeling. For a lipophilic peptide like Palmitoyl this compound, OrbiSIMS can differentiate between its monomeric form and its self-assembled gel state within the skin, providing critical information on its bioavailability and mechanism of action.[1][2]
Application: Tracking this compound Penetration in Ex Vivo Human Skin
This application note details the use of 3D OrbiSIMS for the depth profiling of Palmitoyl this compound in ex vivo human skin models. The results demonstrate the peptide's ability to permeate the stratum corneum and localize within the epidermis, offering a powerful tool for formulation optimization and efficacy studies.
Quantitative Data Summary
The following table summarizes the key quantitative findings from OrbiSIMS analysis of this compound skin penetration. The data reveals the depth to which the peptide monomer and its calcium-ion-induced gel form penetrate the skin layers.
| Analyte | Skin Layer | Penetration Depth (estimated) | Ion Signal |
| Palmitoyl this compound (Monomer) | Stratum Corneum & Epidermis | > ~100 µm | [M-H]⁻ |
| Palmitoyl this compound (Gel Form) | Epidermis | Up to 80 µm below the Stratum Corneum | [M-H+Ca]⁻ |
Table 1: Quantitative summary of Palmitoyl this compound penetration in ex vivo human skin as determined by OrbiSIMS analysis. Data is synthesized from depth profiling experiments.[1]
Experimental Protocols
Protocol 1: Ex Vivo Skin Sample Preparation and Treatment
Objective: To prepare ex vivo human skin tissue for OrbiSIMS analysis following topical application of this compound.
Materials:
-
Full-thickness ex vivo human skin
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound formulation (e.g., cream or solution)
-
Franz diffusion cells
-
Cryostat
-
Optimal Cutting Temperature (OCT) compound
Procedure:
-
Obtain full-thickness human skin from a reputable tissue bank and store at -80°C until use.
-
Thaw the skin samples in PBS at room temperature.
-
Mount the skin sections in Franz diffusion cells with the stratum corneum side facing the donor compartment.
-
Apply a defined amount of the this compound formulation to the skin surface in the donor chamber.
-
Incubate for a specified period (e.g., 24 hours) to allow for peptide penetration.
-
Following incubation, dismount the skin samples and gently wash the surface to remove excess formulation.
-
Embed the treated skin tissue in OCT compound and snap-freeze in liquid nitrogen.
-
Cryo-section the frozen tissue into thin sections (e.g., 10-20 µm) for OrbiSIMS analysis.
Protocol 2: 3D OrbiSIMS Depth Profiling Analysis
Objective: To acquire high-resolution depth profiles of this compound distribution in the prepared skin sections.
Instrumentation: 3D OrbiSIMS instrument (e.g., equipped with a gas cluster ion source).
Key Instrumental Parameters:
-
Primary Ion Beam: 20 keV Ar₃₀₀₀⁺ gas cluster ion beam.[2]
-
Analysis Area: 200 x 200 µm.[2]
-
Sputter Rate: Calibrated to the specific tissue and instrument conditions.
-
Mass Analyzer: Orbitrap™ operated in negative ion mode.
-
Mass Range: m/z 75–1125.
-
Mass Resolution: >240,000 at m/z 200.
-
Data Acquisition: Acquire data in depth profiling mode, recording mass spectra as a function of sputter time (depth).
Data Analysis:
-
Identify the characteristic ions for this compound monomer (e.g., [M-H]⁻) and its gel form (e.g., [M-H+Ca]⁻).
-
Generate ion intensity maps and depth profiles for these specific ions.
-
Correlate the ion distribution with the histological features of the skin layers (stratum corneum, epidermis, dermis) to determine the penetration depth and localization of the peptide.
Mechanism of Action: this compound Signaling Pathway
This compound is a "matrikine," a peptide fragment derived from a matrix protein (elastin) that acts as a cellular messenger. Its primary mechanism of action involves stimulating dermal fibroblasts to synthesize key components of the extracellular matrix (ECM), namely collagen and elastin. This leads to improved skin firmness, elasticity, and a reduction in the appearance of fine lines and wrinkles.
Experimental and Analytical Workflow
The following diagram illustrates the logical flow of an experiment designed to analyze this compound skin penetration using OrbiSIMS.
Conclusion
OrbiSIMS provides a robust and highly sensitive method for the detailed analysis of cosmetic peptide skin penetration. The protocols and data presented here for this compound serve as a comprehensive guide for researchers to explore the efficacy of their own formulations. The ability to visualize and quantify the distribution of active ingredients in a label-free manner will undoubtedly accelerate innovation in the development of more effective skincare products.
References
- 1. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein identification by 3D OrbiSIMS to facilitate in situ imaging and depth profiling - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Visualizing Hexapeptide-12 Distribution in Skin using Stimulated Raman Scattering (SRS) Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-12, a synthetic peptide, has garnered significant interest in the cosmetic and dermatological fields for its potential anti-aging properties.[1] This lipopeptide, which combines palmitic acid with several amino acids, is designed to enhance skin penetration and stability.[1][2] It is believed to work by influencing key supportive elements within the skin, leading to a firmer surface and a reduction in the appearance of wrinkles.[1] Specifically, Palmitoyl this compound, an elastin-derived peptide, has been shown to act as a chemoattractant for skin fibroblasts, which are crucial for producing extracellular matrix proteins like collagen and elastin.[3] By stimulating the synthesis of these essential components, this compound helps to improve skin elasticity and tone.
Stimulated Raman Scattering (SRS) microscopy is a powerful, label-free chemical imaging technique that provides three-dimensional, high-resolution images of chemical distributions in biological samples. This method is particularly well-suited for visualizing the penetration and distribution of therapeutic and cosmetic compounds within the complex microenvironment of the skin. Unlike fluorescence-based imaging, SRS does not require exogenous labels that can alter the behavior of the molecule of interest. The SRS signal is directly proportional to the concentration of the target molecule, allowing for quantitative analysis. This application note provides a detailed protocol for utilizing SRS imaging to visualize the distribution of this compound in skin samples.
Mechanism of Action of this compound
Palmitoyl this compound is a signaling peptide that is thought to repair age-related skin damage. Its mechanism of action involves several key processes within the skin:
-
Stimulation of Fibroblast Activity: this compound has a chemotactic effect, promoting the migration and proliferation of dermal fibroblasts.
-
Extracellular Matrix Synthesis: It stimulates fibroblasts to synthesize essential matrix macromolecules such as collagen and elastin, which provide structural support to the skin.
-
Improved Skin Barrier Function: By promoting the synthesis of key components of the dermal-epidermal junction, it helps to strengthen the skin's barrier function and improve moisture retention.
-
Anti-Wrinkle Effects: By reorganizing collagen elasticity and increasing elastin activity, it can help to relax facial lines and smooth wrinkles.
The following diagram illustrates the proposed signaling pathway of this compound in skin cells.
Quantitative Data Summary
While extensive quantitative data from SRS imaging of this compound is not yet widely published, the following table summarizes the expected outcomes and the types of quantitative analysis that can be performed based on the capabilities of the technique.
| Parameter | Measurement Technique | Expected Outcome with this compound | Potential Quantitative Analysis |
| Skin Penetration Depth | SRS Imaging (Depth Profiling) | Penetration through the stratum corneum and into the epidermis. | Measurement of the mean penetration depth (in µm) over time. |
| Concentration in Skin Layers | SRS Imaging (Signal Intensity) | Higher concentration in the upper layers of the skin, with a gradient of decreasing concentration with depth. | Relative quantification of peptide concentration in the stratum corneum, epidermis, and dermis based on SRS signal intensity. |
| Distribution Pattern | SRS Imaging (2D/3D Mapping) | Preferential accumulation in lipid-rich intercellular spaces of the stratum corneum and potential localization around hair follicles. | Mapping of the spatial distribution and identification of penetration pathways. |
| Effect on Skin Hydration | SRS Imaging (Water Content) | Increased water content in the stratum corneum and epidermis. | Quantification of the water-to-protein ratio in different skin layers before and after treatment. |
| Impact on Lipid Barrier | SRS Imaging (Lipid Content) | Potential reorganization and enhancement of the lipid lamellae in the stratum corneum. | Analysis of the lipid-to-protein ratio and spatial organization of lipids in the skin barrier. |
Experimental Protocols
The following protocols provide a detailed methodology for the preparation of skin samples and subsequent SRS imaging to analyze the distribution of this compound.
Protocol 1: Preparation of Ex Vivo Human Skin Explants
This protocol describes the preparation of ex vivo human skin explants for penetration studies.
Materials:
-
Freshly excised human skin from cosmetic surgery (with informed consent)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dermatome
-
Franz diffusion cells
-
This compound formulation (e.g., cream, serum)
-
Control formulation (without this compound)
-
Cryostat
-
Microscope slides and coverslips
Procedure:
-
Skin Preparation: Immediately after excision, transport the skin in PBS on ice. Remove any subcutaneous fat and connective tissue using a scalpel.
-
Dermatome Sectioning: Use a dermatome to obtain split-thickness skin samples of approximately 400-500 µm.
-
Mounting in Franz Cells: Mount the skin sections in Franz diffusion cells with the stratum corneum facing the donor compartment and the dermis in contact with the receptor fluid (PBS).
-
Topical Application: Apply a finite dose (e.g., 5-10 mg/cm²) of the this compound formulation to the surface of the skin in the donor compartment. Apply the control formulation to separate skin samples.
-
Incubation: Incubate the Franz cells at 32°C to simulate skin surface temperature for various time points (e.g., 2, 4, 8, 24 hours) to assess the kinetics of penetration.
-
Sample Collection: At each time point, dismount the skin samples. Gently wipe the surface to remove any excess formulation.
-
Cryosectioning: Embed the skin samples in an optimal cutting temperature (OCT) compound and freeze at -80°C. Use a cryostat to obtain 10-20 µm thick cross-sections and mount them on microscope slides.
-
Sample Storage: Store the slides at -80°C until ready for SRS imaging.
Protocol 2: Stimulated Raman Scattering (SRS) Imaging
This protocol outlines the procedure for SRS imaging of the prepared skin sections to visualize this compound distribution.
Instrumentation:
-
A laser-scanning microscope equipped for SRS.
-
A picosecond laser system with two synchronized outputs: a pump beam and a Stokes beam.
-
A high numerical aperture (NA) objective (e.g., 25x or 40x water immersion).
-
A dedicated SRS detector and lock-in amplifier.
Procedure:
-
System Calibration: Calibrate the SRS system to ensure optimal spatiotemporal overlap of the pump and Stokes laser beams.
-
Sample Mounting: Thaw the cryosectioned skin samples and mount them with a coverslip.
-
Raman Peak Selection:
-
Identify a characteristic Raman peak for this compound that is distinct from the major components of the skin (lipids, proteins, and water). The amide I band (around 1650-1680 cm⁻¹) is a potential target for peptides. Alternatively, if the peptide contains unique functional groups, those can be targeted.
-
Tune the laser system so that the difference in wavenumber between the pump and Stokes beams matches the desired Raman shift. For example, to probe the CH₂ stretching vibration of lipids, tune to ~2845 cm⁻¹. For the CH₃ stretching vibration of proteins, tune to ~2940 cm⁻¹.
-
-
Image Acquisition:
-
Acquire a three-dimensional image stack (x, y, and z) of the skin section.
-
Collect images at the Raman shift characteristic of this compound.
-
Acquire images at Raman shifts corresponding to lipids (~2845 cm⁻¹) and proteins (~2940 cm⁻¹) to visualize the skin morphology and co-localization.
-
Typical acquisition parameters may include a pixel dwell time of 10-50 µs and an image size of 512x512 pixels.
-
-
Data Analysis:
-
Use image analysis software to overlay the images from the different Raman shifts to visualize the distribution of this compound in relation to the skin structures.
-
Perform quantitative analysis by measuring the SRS signal intensity in different regions of interest (e.g., stratum corneum, epidermis, dermis). The SRS signal is linearly proportional to the concentration of the analyte.
-
Generate depth profiles of the this compound signal to quantify the penetration depth.
-
The following diagram illustrates the experimental workflow for SRS imaging of this compound distribution in skin.
Conclusion
Stimulated Raman Scattering microscopy offers a robust and label-free method for visualizing and quantifying the distribution of this compound in skin. This technique provides valuable insights into the penetration pathways and local concentration of the peptide, which are critical for understanding its efficacy and for the development of optimized topical formulations. The protocols provided herein offer a comprehensive guide for researchers and scientists to apply this advanced imaging modality in their studies of cosmetic and dermatological actives.
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. What Are The Benefits Of Palmitoyl this compound For The Skin? - Functional Cosmetic Raw Materials - News [sxytbio.com]
- 3. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Efficacy of Hexapeptide-12 on 3D Full-Thickness Skin Models
Introduction
Hexapeptide-12, a synthetic peptide composed of six amino acids, is a well-regarded ingredient in advanced skincare for its anti-aging properties.[1] As a "matrikine" or signaling peptide, it communicates with skin cells to promote rejuvenation and repair age-related damage.[2][3] Specifically, this compound is a fragment of elastin, a key protein for skin elasticity.[4] Its mechanism of action involves stimulating fibroblast activity, which boosts the synthesis of crucial extracellular matrix (ECM) components like collagen and elastin.[2] Furthermore, it has chemotactic properties that attract fibroblasts to sites requiring tissue renewal and may inhibit enzymes that degrade the ECM.
These application notes provide a comprehensive protocol for evaluating the efficacy of this compound using a three-dimensional (3D) full-thickness human skin model. This advanced in vitro system, containing both epidermal keratinocytes and dermal fibroblasts, closely mimics the architecture and physiological responses of human skin, offering a robust platform for assessing the anti-aging effects of topical compounds.
Key Signaling Pathway of this compound
This compound initiates a cellular response by interacting with surface receptors on fibroblasts. This interaction triggers intracellular signaling cascades that modulate gene expression, leading to increased synthesis of structural proteins and a reduction in inflammatory and degradative processes.
Experimental Workflow
The following diagram outlines the complete experimental procedure, from the initial setup of the 3D skin models to the final data analysis. This workflow ensures a systematic evaluation of this compound's effects across multiple biological endpoints.
Materials and Protocols
3.1. Materials and Reagents
-
3D Full-Thickness Skin Model Kits (e.g., Phenion® FT, EpiDermFT™)
-
This compound (cosmetic grade, high purity)
-
Vehicle Control (formulation base without the active peptide)
-
Positive Control (e.g., 0.1% Retinoic Acid)
-
Assay Medium (provided with skin model kit)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent
-
Isopropanol
-
Formalin (10% neutral buffered)
-
Paraffin
-
Primary Antibodies: Anti-Collagen I, Anti-Elastin
-
Secondary Antibody Kit (HRP-conjugated) with DAB substrate
-
RNA Extraction Kit (e.g., RNeasy)
-
cDNA Synthesis Kit
-
qPCR Master Mix and Primers (for COL1A1, ELN, MMP1, IL6, and a housekeeping gene like GAPDH)
-
ELISA Kits (e.g., Human Pro-Collagen I alpha 1, Human IL-6)
3.2. Protocol 1: 3D Skin Model Culture and Treatment
-
Upon receipt, carefully unpack the 3D skin model tissues and transfer them to 6-well plates containing pre-warmed assay medium.
-
Acclimatize the tissues in a humidified incubator at 37°C with 5% CO₂ for 24 hours.
-
Prepare dilutions of this compound in the vehicle base at desired concentrations (e.g., 0.01%, 0.1%, 1%).
-
Apply a precise volume (e.g., 20 µL) of the test articles (Vehicle, Positive Control, this compound concentrations) topically to the surface of the epidermis.
-
Return the plates to the incubator. Re-apply treatments every 24 hours.
-
Harvest tissues and culture media at specified time points (e.g., 24, 48, and 72 hours) for downstream analysis.
3.3. Protocol 2: Cytotoxicity Assessment (MTT Assay)
-
At each time point, transfer one tissue per treatment group to a new 24-well plate containing 300 µL of MTT solution (1 mg/mL in assay medium).
-
Incubate for 3 hours at 37°C, protected from light. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add 2 mL of isopropanol to each well to extract the formazan.
-
Agitate the plate on a shaker for at least 2 hours at room temperature to ensure complete dissolution.
-
Transfer 200 µL of the extract from each well to a 96-well plate.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
3.4. Protocol 3: Histological and Immunohistochemical (IHC) Analysis
-
Fix tissues in 10% neutral buffered formalin for 24 hours.
-
Process the fixed tissues through a standard paraffin embedding protocol.
-
Cut 5 µm sections and mount them on glass slides.
-
For general morphology, perform Hematoxylin and Eosin (H&E) staining.
-
For IHC, perform antigen retrieval followed by blocking of endogenous peroxidases and non-specific binding sites.
-
Incubate sections with primary antibodies (e.g., anti-Collagen I, anti-Elastin) overnight at 4°C.
-
Wash with PBS and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Capture images using a light microscope and analyze the intensity and distribution of the staining.
3.5. Protocol 4: Gene Expression Analysis (RT-qPCR)
-
Homogenize harvested skin tissues and extract total RNA using a suitable kit according to the manufacturer's instructions.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green master mix with specific primers for target genes (COL1A1, ELN, MMP1, IL6) and a housekeeping gene.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the results using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle control.
3.6. Protocol 5: Protein Quantification (ELISA)
-
Analyze the collected culture media for secreted proteins like IL-6.
-
To measure tissue-bound proteins like Collagen, first homogenize the harvested skin tissues in an appropriate lysis buffer.
-
Centrifuge the homogenates to pellet debris and collect the supernatant.
-
Determine the total protein concentration of the lysate using a BCA or Bradford assay.
-
Perform ELISA for the target proteins (e.g., Pro-Collagen I, IL-6) on the culture media or tissue lysates according to the kit manufacturer's protocol.
-
Read the absorbance on a microplate reader and calculate the protein concentrations based on a standard curve.
Data Presentation
Quantitative data should be summarized in tables for clarity and ease of comparison. Results are typically presented as mean ± standard deviation (SD) from at least three biological replicates.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Treatment | Concentration | 24h Viability (%) | 48h Viability (%) | 72h Viability (%) |
|---|---|---|---|---|
| Vehicle Control | - | 100 ± 5.2 | 100 ± 4.8 | 100 ± 6.1 |
| This compound | 0.01% | 99.1 ± 4.5 | 98.5 ± 5.0 | 97.9 ± 5.5 |
| This compound | 0.1% | 98.7 ± 3.9 | 97.2 ± 4.1 | 96.5 ± 4.9 |
| This compound | 1% | 96.4 ± 5.3 | 95.1 ± 4.7 | 93.8 ± 6.0 |
| Positive Control | 0.1% RA | 85.3 ± 6.8 | 78.9 ± 7.2 | 72.4 ± 8.1 |
Table 2: Gene Expression Analysis (RT-qPCR) at 72 Hours
| Treatment | Concentration | COL1A1 (Fold Change) | ELN (Fold Change) | MMP1 (Fold Change) | IL6 (Fold Change) |
|---|---|---|---|---|---|
| Vehicle Control | - | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.1 | 1.0 ± 0.3 |
| This compound | 0.01% | 1.5 ± 0.3 | 1.3 ± 0.2 | 0.9 ± 0.2 | 0.8 ± 0.2 |
| This compound | 0.1% | 2.8 ± 0.4 | 2.1 ± 0.3 | 0.6 ± 0.1 | 0.5 ± 0.1 |
| This compound | 1% | 3.5 ± 0.5 | 2.9 ± 0.4 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Positive Control| 0.1% RA | 4.2 ± 0.6 | 3.5 ± 0.5 | 0.3 ± 0.1 | 1.2 ± 0.4 |
Table 3: Protein Quantification (ELISA) at 72 Hours
| Treatment | Concentration | Pro-Collagen I (ng/mL) | IL-6 in Media (pg/mL) |
|---|---|---|---|
| Vehicle Control | - | 150 ± 15 | 85 ± 9 |
| This compound | 0.01% | 220 ± 21 | 68 ± 7 |
| This compound | 0.1% | 380 ± 35 | 45 ± 5 |
| This compound | 1% | 495 ± 42 | 30 ± 4 |
| Positive Control| 0.1% RA | 550 ± 51 | 98 ± 11 |
References
- 1. procoal.co.uk [procoal.co.uk]
- 2. Palmitoyl this compound, a natural powerful antiager - Creative Peptides [creative-peptides.com]
- 3. What Are The Benefits Of Palmitoyl this compound For The Skin? - Functional Cosmetic Raw Materials - News [sxytbio.com]
- 4. Palmitoyl this compound | Biopeptide El™ | Cosmetic Ingredients Guide [ci.guide]
Application Note: Quantification of Hexapeptide-12 Using a Validated Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-12 is a synthetic peptide that has garnered significant interest in the cosmetic and pharmaceutical industries for its anti-aging properties.[1][2] It is a fragment of the elastin protein and is believed to stimulate fibroblast activity, promoting the synthesis of collagen and other extracellular matrix components.[3][4] Accurate quantification of this compound in various matrices, including cosmetic formulations and biological samples, is crucial for pharmacokinetic studies, quality control, and formulation development. This application note provides a detailed protocol for a validated competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of this compound.
The competitive ELISA is a highly sensitive and specific immunoassay format well-suited for the quantification of small molecules like peptides.[5] In this assay, free this compound in the sample competes with a known amount of labeled this compound for binding to a limited number of specific anti-Hexapeptide-12 antibody binding sites. The resulting signal is inversely proportional to the concentration of this compound in the sample.
Principle of the Assay
The competitive ELISA for this compound quantification involves the following key steps:
-
Coating: A microtiter plate is coated with a capture antibody specific for this compound.
-
Competition: A mixture of the sample containing unknown amounts of this compound and a fixed concentration of a labeled this compound (e.g., biotinylated or HRP-conjugated) is added to the wells.
-
Incubation: During incubation, the free and labeled this compound compete for binding to the immobilized antibody.
-
Detection: After washing away unbound components, a substrate is added that reacts with the enzyme conjugate to produce a measurable signal (colorimetric or chemiluminescent). The intensity of the signal is inversely proportional to the amount of this compound in the sample.
Materials and Reagents
-
Anti-Hexapeptide-12 polyclonal or monoclonal antibody
-
This compound standard
-
Biotinylated this compound
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
96-well microtiter plates
-
Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., 1% BSA in PBS)
-
TMB (3,3',5,5'-Tetramethylbenzidine) Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Experimental Protocols
Preparation of Reagents
-
Coating Antibody: Dilute the anti-Hexapeptide-12 antibody to a pre-determined optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
This compound Standards: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or water). Prepare a series of dilutions in Assay Buffer to generate a standard curve (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Biotinylated this compound: Dilute the biotinylated this compound to a pre-determined optimal concentration in Assay Buffer.
-
Streptavidin-HRP: Dilute the Streptavidin-HRP conjugate according to the manufacturer's instructions in Assay Buffer.
ELISA Protocol
-
Coating: Add 100 µL of the diluted coating antibody to each well of the microtiter plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Competition: Add 50 µL of the this compound standards or samples to the appropriate wells. Immediately add 50 µL of the diluted biotinylated this compound to each well. Incubate for 1-2 hours at room temperature with gentle shaking.
-
Washing: Discard the solution and wash the plate three times with 200 µL of Wash Buffer per well.
-
Streptavidin-HRP Incubation: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well. Incubate for 1 hour at room temperature.
-
Washing: Discard the conjugate solution and wash the plate five times with 200 µL of Wash Buffer per well.
-
Substrate Development: Add 100 µL of TMB Substrate Solution to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Data Analysis and Presentation
The concentration of this compound in the samples is determined by interpolating their absorbance values from the standard curve. A four-parameter logistic (4-PL) curve fit is typically used to generate the standard curve.
Table 1: Representative this compound Standard Curve Data
| This compound Conc. (ng/mL) | Absorbance at 450 nm (Mean) | % B/B₀ |
| 1000 | 0.152 | 10.1 |
| 500 | 0.234 | 15.6 |
| 250 | 0.389 | 25.9 |
| 125 | 0.612 | 40.8 |
| 62.5 | 0.897 | 59.8 |
| 31.25 | 1.154 | 76.9 |
| 15.63 | 1.351 | 90.1 |
| 0 (B₀) | 1.500 | 100.0 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Table 2: Assay Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.998 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 15.63 ng/mL | CV < 20%, Accuracy 80-120% |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL | CV < 20%, Accuracy 80-120% |
| Intra-assay Precision (CV%) | 4.5% | < 15% |
| Inter-assay Precision (CV%) | 7.8% | < 15% |
| Recovery (%) | 95-105% | 80-120% |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of Palmitoyl this compound.
Competitive ELISA Workflow
Caption: Workflow for the competitive ELISA of this compound.
Conclusion
This application note provides a comprehensive protocol for the development and validation of a competitive ELISA for the quantification of this compound. This assay is a valuable tool for researchers and developers in the cosmetic and pharmaceutical fields, enabling accurate and precise measurement of this compound in various sample types. The provided workflow and illustrative data offer a solid foundation for implementing this assay in the laboratory. Proper validation is essential to ensure the reliability of the results obtained. When working with complex biological matrices, it is important to assess and mitigate potential matrix effects to ensure accurate quantification.
References
- 1. paulaschoice.fr [paulaschoice.fr]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Palmitoyl this compound, a natural powerful antiager - Creative Peptides [creative-peptides.com]
- 4. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
Application Notes and Protocols: Transcriptomic and Proteomic Analysis of Cells Treated with Hexapeptide-12
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexapeptide-12, a synthetic peptide, has garnered significant interest in the fields of dermatology and cosmetology for its demonstrated anti-aging properties. This peptide, often used in a palmitoylated form (Palmitoyl this compound) to enhance skin penetration and stability, is known to improve skin firmness and elasticity.[1][2] Mechanistically, this compound functions as a signaling molecule that stimulates fibroblasts to synthesize key components of the extracellular matrix (ECM), including collagen and elastin.[1][3] Advanced analytical techniques such as transcriptomic and proteomic analyses have begun to unravel the molecular mechanisms underlying the effects of this compound, revealing its influence on gene and protein expression profiles in skin cells.[1]
These application notes provide a comprehensive overview of the transcriptomic and proteomic effects of this compound on human dermal fibroblasts. Detailed protocols for cell culture and treatment, RNA sequencing (RNA-seq), and mass spectrometry (MS)-based proteomics are provided to guide researchers in investigating the cellular response to this bioactive peptide.
Mechanism of Action
This compound exerts its biological effects by interacting with cell surface receptors, which in turn activates intracellular signaling cascades that modulate gene expression. The primary outcomes of this signaling are the stimulation of collagen and elastin production, enhancement of the skin's barrier function, and anti-inflammatory and antioxidant effects. In vitro studies have demonstrated that this compound can upregulate genes involved in cell proliferation, migration, and ECM remodeling, which are crucial processes for wound healing and tissue repair. Furthermore, it has been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-6 (IL-6).
Data Presentation: Representative Transcriptomic and Proteomic Data
The following tables summarize representative quantitative data on the changes in gene and protein expression in human dermal fibroblasts treated with this compound. This data is illustrative of the expected outcomes based on the known biological functions of the peptide.
Table 1: Representative Transcriptomic Data - Differentially Expressed Genes in Human Dermal Fibroblasts Treated with this compound
| Gene Symbol | Gene Name | Function | Fold Change (this compound vs. Control) |
| Upregulated Genes | |||
| COL1A1 | Collagen Type I Alpha 1 Chain | Extracellular matrix, skin strength | +2.5 |
| COL3A1 | Collagen Type III Alpha 1 Chain | Extracellular matrix, skin elasticity | +2.2 |
| ELN | Elastin | Extracellular matrix, skin elasticity | +1.8 |
| FN1 | Fibronectin 1 | Extracellular matrix, cell adhesion | +1.7 |
| CDH1 | E-Cadherin | Cell-cell adhesion, wound healing | +1.5 |
| TGFB1 | Transforming Growth Factor Beta 1 | Regulation of cell growth and proliferation | +1.6 |
| Downregulated Genes | |||
| MMP1 | Matrix Metallopeptidase 1 | Collagen degradation | -1.9 |
| MMP3 | Matrix Metallopeptidase 3 | Extracellular matrix degradation | -1.7 |
| IL6 | Interleukin 6 | Pro-inflammatory cytokine | -2.1 |
| TNF | Tumor Necrosis Factor | Pro-inflammatory cytokine | -1.8 |
| BAX | BCL2 Associated X, Apoptosis Regulator | Pro-apoptotic protein | -1.4 |
Table 2: Representative Proteomic Data - Differentially Abundant Proteins in Human Dermal Fibroblasts Treated with this compound
| Protein Name | UniProt ID | Function | Fold Change (this compound vs. Control) |
| Upregulated Proteins | |||
| Collagen alpha-1(I) chain | P02452 | Extracellular matrix, skin strength | +2.3 |
| Collagen alpha-1(III) chain | P02461 | Extracellular matrix, skin elasticity | +2.0 |
| Elastin | P15502 | Extracellular matrix, skin elasticity | +1.7 |
| Fibronectin | P02751 | Extracellular matrix, cell adhesion | +1.6 |
| Transforming growth factor-beta 1 | P01137 | Regulation of cell growth and proliferation | +1.5 |
| Downregulated Proteins | |||
| Matrix metalloproteinase-1 | P03956 | Collagen degradation | -1.8 |
| Matrix metalloproteinase-3 | P08254 | Extracellular matrix degradation | -1.6 |
| Interleukin-6 | P05231 | Pro-inflammatory cytokine | -2.0 |
| Tumor necrosis factor | P01375 | Pro-inflammatory cytokine | -1.7 |
| Apoptosis regulator BAX | Q07812 | Pro-apoptotic protein | -1.3 |
Experimental Protocols
Cell Culture and this compound Treatment
This protocol describes the culture of human dermal fibroblasts and their treatment with this compound.
-
Cell Culture:
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in sterile, nuclease-free water or an appropriate solvent as recommended by the manufacturer.
-
Seed fibroblasts in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
The following day, replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1-10 µM).
-
Include a vehicle control (medium with the same concentration of solvent used for the peptide stock).
-
Incubate the cells for the desired treatment duration (e.g., 24 or 48 hours).
-
Transcriptomic Analysis: RNA Sequencing
This protocol outlines the steps for RNA extraction, library preparation, and sequencing.
-
RNA Extraction:
-
Following treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the culture plate using a suitable lysis buffer (e.g., TRIzol reagent).
-
Isolate total RNA according to the manufacturer's protocol of the chosen RNA extraction kit.
-
Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) > 8 is recommended.
-
-
RNA-seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from the isolated total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This typically involves:
-
Poly(A) mRNA selection.
-
RNA fragmentation.
-
First and second-strand cDNA synthesis.
-
Adenylation of 3' ends.
-
Adapter ligation.
-
PCR amplification of the library.
-
-
Assess the quality and quantity of the prepared libraries.
-
Perform sequencing on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Proteomic Analysis: Mass Spectrometry
This protocol details the procedure for protein extraction, digestion, and analysis by mass spectrometry.
-
Protein Extraction and Digestion:
-
After treatment, wash cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Reduce disulfide bonds in the proteins using dithiothreitol (DTT) and alkylate the resulting free thiols with iodoacetamide (IAA).
-
Digest the proteins into peptides overnight at 37°C using a protease such as trypsin.
-
-
Peptide Cleanup and Mass Spectrometry:
-
Desalt the peptide samples using C18 solid-phase extraction (SPE) cartridges to remove contaminants that can interfere with mass spectrometry analysis.
-
Analyze the cleaned peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Separate the peptides by reverse-phase liquid chromatography and analyze them using a high-resolution mass spectrometer (e.g., Thermo Scientific Orbitrap).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify peptides and proteins by searching the data against a human protein database (e.g., UniProt).
-
Perform label-free quantification (LFQ) or use isotopic labeling methods to determine the relative abundance of proteins between the treated and control samples.
-
Visualization of Workflows and Pathways
Caption: Experimental workflow for transcriptomic and proteomic analysis.
Caption: this compound signaling pathway leading to ECM remodeling.
References
Troubleshooting & Optimization
preventing oxidation and degradation of Hexapeptide-12 in solution
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the oxidation and degradation of Hexapeptide-12 in solution. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in an aqueous solution?
A1: The primary degradation pathway for this compound, which has the amino acid sequence Val-Gly-Val-Ala-Pro-Gly, is hydrolysis of its peptide bonds. Unlike peptides containing residues such as Cysteine or Methionine, this compound is not highly susceptible to oxidation. Hydrolysis can be catalyzed by extremes in pH (either acidic or basic conditions) and is accelerated by elevated temperatures.
Q2: My this compound solution has become cloudy. What could be the cause?
A2: Cloudiness or precipitation in your this compound solution is likely due to aggregation. Peptides, particularly those with hydrophobic residues like Valine and Alanine, can aggregate and fall out of solution. This can be triggered by several factors, including:
-
pH near the isoelectric point (pI): At its pI, the peptide has a net neutral charge, reducing electrostatic repulsion between molecules and promoting aggregation.
-
High concentration: More concentrated solutions have a higher likelihood of peptide molecules interacting and aggregating.
-
Temperature fluctuations: Repeated freeze-thaw cycles can disrupt the peptide's hydration shell and lead to aggregation.
-
Ionic strength: The salt concentration of the buffer can influence peptide solubility and aggregation.
Q3: What are the optimal storage conditions for a this compound solution?
A3: To ensure maximum stability, a stock solution of this compound should be stored at -20°C or -80°C. It is highly recommended to aliquot the solution into single-use volumes before freezing to avoid repeated freeze-thaw cycles, which can accelerate degradation and aggregation. For short-term storage (a few days), refrigeration at 2-8°C is acceptable. Solutions should be prepared in a sterile buffer at a slightly acidic pH (around 5-6) to minimize hydrolysis.
Q4: Can I do anything to prevent oxidation, even if it's not the primary concern for this compound?
A4: While this compound is not particularly prone to oxidation, it is good practice to minimize oxidative stress, especially for long-term storage or if the peptide is part of a complex formulation. This can be achieved by:
-
Using degassed buffers: Removing dissolved oxygen from your solvents can reduce the potential for oxidation.
-
Adding antioxidants: Including a small amount of an antioxidant, such as ascorbic acid or methionine, can help protect the peptide.
-
Using chelating agents: Agents like EDTA can sequester trace metal ions (e.g., copper, iron) that can catalyze oxidation reactions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of peptide activity or purity over time | Hydrolysis: Cleavage of peptide bonds due to non-optimal pH or high temperature. | - Adjust the pH of the solution to a slightly acidic range (pH 5-6).- Store the solution at or below -20°C.- Avoid prolonged exposure to room temperature or higher. |
| Oxidation: (Less common for this compound) Degradation due to reactive oxygen species. | - Prepare solutions using degassed, high-purity water and buffers.- Consider adding an antioxidant (e.g., 0.1% Methionine).- Add a chelating agent like EDTA (0.01-0.1 mM) to sequester metal ions. | |
| Precipitate or cloudiness in the solution | Aggregation: The peptide is coming out of solution. | - Ensure the buffer pH is at least 1-2 units away from the peptide's isoelectric point (pI).- If possible, work with more dilute solutions.- Avoid repeated freeze-thaw cycles by storing in single-use aliquots.- Consider adding a solubilizing agent, such as a small percentage of an organic solvent (e.g., DMSO, acetonitrile) if compatible with your application. |
| Inconsistent results between experiments | Peptide degradation during handling: Instability at room temperature during experimental setup. | - Prepare fresh dilutions from a frozen stock solution for each experiment.- Keep the peptide solution on ice during experimental procedures.- Minimize the time the solution spends at room temperature. |
Quantitative Data on Peptide Stability
Table 1: Illustrative Half-life of a Simple Peptide Bond (e.g., Gly-Gly) at 95°C as a Function of pH
| pH | Approximate Half-life (hours) |
| 3 | ~50 |
| 5 | ~150 |
| 7 | ~100 |
| 10 | ~25 |
This table illustrates that peptide bonds are generally most stable at a slightly acidic to neutral pH and that both strongly acidic and alkaline conditions significantly accelerate hydrolysis.
Table 2: Illustrative Effect of Temperature on the Relative Degradation Rate of a Peptide in Solution
| Temperature | Relative Degradation Rate |
| 4°C | 1 (Baseline) |
| 25°C | ~10-20x faster than 4°C |
| 37°C | ~50-100x faster than 4°C |
| 50°C | ~200-500x faster than 4°C |
This table highlights the exponential increase in the rate of degradation with increasing temperature. Storing peptide solutions at low temperatures is crucial for maintaining their integrity.
Experimental Protocols
Protocol 1: Analysis of this compound Purity by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for assessing the purity of a this compound solution and detecting degradation products.
Materials:
-
This compound sample solution
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile
-
RP-HPLC system with a C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
UV detector
Procedure:
-
Sample Preparation: Dilute the this compound solution to a final concentration of approximately 1 mg/mL in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter before injection.
-
HPLC Method:
-
Column: C18 reverse-phase column
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm (for the peptide bond)
-
Injection Volume: 10-20 µL
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B (linear gradient)
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak areas of all peaks in the chromatogram.
-
Calculate the purity of this compound as the percentage of the main peak area relative to the total area of all peaks.
-
Degradation is indicated by the appearance of new peaks, typically eluting earlier than the parent peptide.
-
Protocol 2: Identification of Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is for identifying the mass of potential degradation products, which can help elucidate the degradation pathway.
Materials:
-
Degraded this compound sample (from a stability study)
-
LC-MS system with an electrospray ionization (ESI) source
-
Mobile phases as described in the HPLC protocol (formic acid can be used as an alternative to TFA if it is more compatible with the MS system)
Procedure:
-
Sample Preparation: Prepare the sample as described in the RP-HPLC protocol.
-
LC-MS Method:
-
Use the same LC method as described for the purity analysis to separate the degradation products from the intact peptide.
-
The eluent from the LC is directed into the ESI-MS.
-
Set the mass spectrometer to scan a mass range that includes the expected mass of this compound (737.9 g/mol for the palmitoylated form) and its potential hydrolysis products (smaller fragments).
-
Operate in positive ion mode.
-
-
Data Analysis:
-
Extract the mass spectra for each peak observed in the chromatogram.
-
Compare the observed masses to the theoretical masses of potential hydrolysis products of this compound. For example, cleavage of the Gly-Ala bond would result in fragments with specific masses.
-
Tandem MS (MS/MS) can be performed on the degradation product ions to obtain fragmentation patterns, which can confirm their amino acid sequence.
-
Visual Guides
Caption: A simplified diagram illustrating the hydrolysis of a peptide into smaller fragments and eventually into its constituent amino acids.
Caption: A typical workflow for conducting a stability study of a peptide in solution.
Caption: How antioxidants and chelating agents work to protect peptides from oxidative degradation.
Technical Support Center: Troubleshooting Inconsistent Results in Hexapeptide-12 Cell-Based Assays
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving inconsistencies encountered during cell-based assays with Hexapeptide-12.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in skin cells?
This compound, also known as Palmitoyl this compound, is a synthetic peptide that is a fragment of elastin, a key protein for skin elasticity.[1][2][3] Its primary mechanism involves stimulating fibroblasts to increase the production of collagen and elastin.[4][5] It also interacts with the extracellular matrix (ECM), promoting cell proliferation, migration, and matrix remodeling, which are vital for maintaining skin structure and function. Additionally, this compound may inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and elastin.
Q2: What are the common cell-based assays used to evaluate the efficacy of this compound?
Common assays to assess the biological activity of this compound include:
-
Cell Proliferation and Viability Assays (e.g., MTT, WST-1): To determine the effect of the peptide on fibroblast and keratinocyte growth.
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the production of extracellular matrix proteins such as collagen and elastin.
-
qPCR (Quantitative Polymerase Chain Reaction): To measure the gene expression levels of collagen, elastin, and other relevant markers.
-
Wound Healing/Migration Assays (e.g., Scratch Assay): To assess the peptide's ability to promote cell migration, a key process in tissue repair.
Q3: What is a typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound can vary depending on the cell type and assay. However, a common starting range for in vitro studies is in the low micromolar (µM) to nanomolar (nM) range. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q4: How should I dissolve and store this compound for cell culture experiments?
Due to its hydrophobic nature, Palmitoyl this compound can be challenging to dissolve directly in aqueous solutions. It is often recommended to first dissolve the peptide in a small amount of a sterile, cell-culture compatible organic solvent like dimethyl sulfoxide (DMSO) to create a stock solution. This stock solution can then be further diluted in cell culture medium to the desired final concentration. To avoid cytotoxicity, the final concentration of DMSO in the cell culture should typically be kept below 0.5%, and for some sensitive primary cells, below 0.1%. Lyophilized peptide should be stored at -20°C, and once in solution, it should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
High variability between replicate wells can obscure the true effect of this compound.
Summary of Potential Causes and Solutions for High Variability
| Potential Cause | Recommended Solution | Quantitative Guideline |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Use a reverse pipetting technique. Allow the plate to sit at room temperature for 15-20 minutes before incubation to ensure even cell distribution. | Aim for a coefficient of variation (CV) of <15% for cell seeding. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. Pre-wet pipette tips before aspirating reagents. | Pipetting accuracy should be within ±2% of the set volume. |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill the perimeter wells with sterile PBS or media to maintain humidity. | N/A |
| Improper Reagent Mixing | Ensure all reagents, including the this compound solution, are thoroughly mixed before adding to the wells. | Vortex stock solutions for 5-10 seconds before making dilutions. |
Issue 2: No or Weak Biological Response to this compound
Observing a minimal or no response can be due to several factors related to the peptide, cells, or assay procedure.
Summary of Potential Causes and Solutions for No/Weak Response
| Potential Cause | Recommended Solution | Quantitative Guideline |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a wider range of this compound concentrations. | Test concentrations from low nM to high µM range (e.g., 1 nM to 100 µM). |
| Peptide Degradation | Aliquot peptide stock solutions to avoid multiple freeze-thaw cycles. Store at -80°C for long-term storage. Use freshly prepared working solutions. | Use aliquots within 1 month when stored at -20°C and within 6 months at -80°C. |
| Low Cell Responsiveness | Ensure cells are healthy, within a low passage number, and in the logarithmic growth phase. Confirm the expression of relevant receptors if known. | Use cells with a passage number below 20-30 for most cell lines, but this is cell-line specific. |
| Incorrect Assay Timing | Optimize the incubation time for this compound treatment. The effect on gene expression may be visible earlier than protein production. | For qPCR, consider time points from 6 to 48 hours. For ELISA, 48 to 72 hours may be necessary. |
| Peptide Insolubility | Ensure complete dissolution of the peptide in the initial solvent before diluting in media. Sonication can aid dissolution. Avoid precipitation upon dilution. | Visually inspect for precipitates after dilution. If observed, reconsider the solvent or dilution method. |
Issue 3: Inconsistent Results in Specific Assays
Summary of Common ELISA Issues and Solutions
| Problem | Potential Cause | Solution |
| High Background | Insufficient washing. | Increase the number of wash steps and the soaking time between washes. |
| Antibody concentration too high. | Titrate the primary and secondary antibodies to determine the optimal concentration. | |
| No Signal | A key reagent was omitted or expired. | Double-check the protocol and ensure all reagents are within their expiration date. |
| Incorrect antibody pair. | Ensure the capture and detection antibodies recognize different epitopes. | |
| Poor Reproducibility | Inconsistent pipetting or washing. | Use calibrated pipettes and an automated plate washer if available for consistency. |
| Temperature fluctuations during incubation. | Ensure a stable and uniform incubation temperature. Avoid stacking plates. |
Summary of Common qPCR Issues and Solutions
| Problem | Potential Cause | Solution |
| No Amplification | Poor RNA quality or quantity. | Assess RNA integrity (e.g., using a Bioanalyzer) and accurately quantify the RNA. |
| Inefficient reverse transcription. | Optimize the reverse transcription step, including the amount of RNA and enzyme concentration. | |
| Low Amplification Efficiency | Suboptimal primer design. | Design and validate primers with an efficiency of 90-110%. |
| Presence of PCR inhibitors. | Purify RNA to remove potential inhibitors. | |
| High Cq Values | Low target gene expression. | Increase the amount of cDNA used in the qPCR reaction. |
| Inefficient primers or probe. | Redesign or re-optimize primers and probe. | |
| Inconsistent Replicates | Pipetting errors. | Use a master mix and ensure accurate and consistent pipetting. |
| Template contamination. | Use aerosol-resistant pipette tips and a dedicated workspace for PCR setup. |
Experimental Protocols
Protocol 1: Fibroblast Proliferation Assay (MTT)
-
Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the growth medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Collagen I ELISA
-
Cell Culture and Treatment: Culture fibroblasts to 80% confluency in a 24-well plate. Treat the cells with this compound at the desired concentrations in serum-free medium for 72 hours.
-
Sample Collection: Collect the cell culture supernatant, which contains the secreted Collagen I.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for Collagen I overnight at 4°C.
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Wash the plate three times.
-
Add the collected cell culture supernatants and Collagen I standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate three times.
-
Add the detection antibody and incubate for 1 hour at room temperature.
-
Wash the plate three times.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated) and incubate for 1 hour at room temperature.
-
Wash the plate five times.
-
Add the substrate solution (e.g., TMB) and incubate in the dark until a color develops.
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Protocol 3: qPCR for Elastin Gene Expression
-
Cell Treatment and RNA Extraction: Treat fibroblasts with this compound for 24 hours. Lyse the cells and extract total RNA using a commercial RNA extraction kit.
-
RNA Quantification and Quality Check: Quantify the RNA concentration and assess its purity (A260/A280 ratio).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction:
-
Prepare a qPCR master mix containing SYBR Green, forward and reverse primers for the elastin gene (ELN) and a housekeeping gene (e.g., GAPDH), and cDNA template.
-
Perform the qPCR reaction using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
-
-
Data Analysis: Analyze the amplification data and calculate the relative gene expression using the ΔΔCq method.
Visualizations
Caption: Simplified signaling pathway of this compound in skin cells.
Caption: General workflow for this compound cell-based assays and troubleshooting loop.
References
- 1. Palmitoyl this compound | Biopeptide El™ | Cosmetic Ingredients Guide [ci.guide]
- 2. qualitide.com [qualitide.com]
- 3. Palmitoyl this compound (Explained + Products) [incidecoder.com]
- 4. Palmitoyl this compound, a natural powerful antiager - Creative Peptides [creative-peptides.com]
- 5. lesielle.com [lesielle.com]
impact of TFA contamination on Hexapeptide-12 biological activity
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential impact of Trifluoroacetic Acid (TFA) contamination on the biological activity of Hexapeptide-12. TFA is a common remnant from the synthesis and purification of peptides and can significantly interfere with experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its biological role?
This compound, often in its palmitoylated form (Palmitoyl this compound), is a synthetic peptide with the amino acid sequence Val-Gly-Val-Ala-Pro-Gly.[1][2] It is a fragment of elastin and is known for its anti-aging and skin-firming properties.[1][3] Its primary biological activities include:
-
Stimulating Collagen and Elastin Synthesis: It promotes the production of essential extracellular matrix (ECM) proteins, collagen and elastin, by activating fibroblasts.[4]
-
ECM Interaction: As a matrikine (a peptide derived from the ECM), it signals cells to regulate their behavior, such as proliferation and migration, by interacting with integrins and growth factor receptors.
-
Inhibition of Matrix Metalloproteinases (MMPs): It may help preserve existing collagen and elastin by inhibiting the activity of MMP enzymes that degrade these proteins.
-
Wound Healing and Tissue Repair: It enhances the migration and proliferation of keratinocytes and fibroblasts, which are crucial for skin repair.
-
Improving Skin Barrier Function: It can promote the synthesis of ceramides and other lipids that are essential for maintaining the skin's barrier and hydration.
Q2: What is TFA and why is it present in my this compound sample?
Trifluoroacetic acid (TFA) is a strong acid used extensively in solid-phase peptide synthesis (SPPS) and during purification by high-performance liquid chromatography (HPLC). It is used to cleave the synthesized peptide from the resin and as an ion-pairing agent to improve chromatographic separation. Consequently, the final lyophilized peptide product is often a TFA salt, where TFA anions are bound to positively charged amino groups on the peptide.
Q3: How can residual TFA affect the biological activity of this compound?
Residual TFA can significantly interfere with biological assays in several ways, potentially leading to inaccurate or misleading results:
-
Cytotoxicity: TFA can be toxic to cells, even at low concentrations, which can mask the true biological effect of this compound. This can manifest as reduced cell viability or proliferation in your experiments.
-
Alteration of Peptide Structure and Solubility: TFA counterions can change the secondary structure, mass, and solubility of peptides. This could potentially alter the interaction of this compound with its cellular targets.
-
pH Alteration: As a strong acid, TFA can lower the pH of your cell culture or assay buffer, which can affect cell health and enzyme activity.
-
Direct Biological Effects: TFA has been shown to have its own biological effects, such as modulating receptor activity and altering cell proliferation rates, which can confound the interpretation of your results.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, potentially due to TFA contamination.
Problem 1: Inconsistent or lower-than-expected bioactivity in cell-based assays (e.g., cell proliferation, collagen synthesis).
-
Possible Cause: Residual TFA in the this compound sample is causing cytotoxicity or directly inhibiting the cellular processes being studied.
-
Troubleshooting Steps:
-
Run a TFA Control: Prepare a control group in your assay with TFA alone at concentrations equivalent to those present in your this compound solution. This will help you distinguish the effects of TFA from the effects of the peptide.
-
Check the pH: Measure the pH of your final assay medium after adding the this compound stock solution to ensure it is within the optimal range for your cells.
-
Perform a Counterion Exchange: If TFA is suspected to be the issue, consider exchanging it for a more biologically compatible counterion like hydrochloride (HCl) or acetate. (See Experimental Protocols section for a detailed procedure).
-
Problem 2: Poor solubility or precipitation of this compound in aqueous buffers.
-
Possible Cause: The TFA salt form of the peptide may have different solubility characteristics.
-
Troubleshooting Steps:
-
Test Different Solvents: Try dissolving the peptide in a small amount of an organic solvent like DMSO before adding it to your aqueous buffer.
-
Counterion Exchange: Exchanging TFA for another counterion like acetate might improve the peptide's solubility in your desired buffer.
-
Quantitative Data Summary
The cytotoxic effects of TFA can vary depending on the cell line and experimental conditions. The following table summarizes reported cytotoxic concentrations of TFA from the literature. Note that these are general observations and not specific to experiments with this compound.
| Cell Line(s) | Assay Type | Observed TFA Concentration and Effect | Citation(s) |
| HUVEC | Cell Proliferation | ~0.1 mM found to be inhibitory. | |
| Jurkat | Cell Viability | Significant toxicity observed at ~5 mM. | |
| HeLa, HEK293 | General Cytotoxicity | Cytotoxic effects commonly observed at >100 µM. | |
| PC-12 | Cell Viability | 1-5 mM induced significant dose-dependent cell death. | |
| Fetal rat osteoblasts | Cell Growth | Inhibition observed at concentrations as low as 10 nM. | |
| Canine articular chondrocytes | Cell Growth | Inhibition observed at concentrations as low as 4 nM. |
Experimental Protocols
Protocol 1: TFA Removal by HCl Exchange
This protocol describes a common method to replace TFA counterions with chloride.
Materials:
-
TFA-salt of this compound
-
100 mM Hydrochloric acid (HCl) solution
-
Distilled water
-
Lyophilizer
Procedure:
-
Dissolve the this compound in 100 mM HCl.
-
Allow the solution to stand at room temperature for at least one minute.
-
Freeze the solution, preferably in liquid nitrogen.
-
Lyophilize the frozen solution overnight to obtain the peptide hydrochloride salt.
-
For complete exchange, it is recommended to repeat this process at least two more times by re-dissolving the lyophilized powder in 100 mM HCl and repeating the freezing and lyophilization steps.
Protocol 2: Quantification of Residual TFA by Ion Chromatography (IC)
This is a summary of a method to determine the amount of TFA in a peptide sample.
Materials:
-
This compound sample
-
IC system with a conductivity detector
-
Anion-exchange column (e.g., IonPac AS14)
-
Eluent (e.g., 3.5 mM sodium carbonate / 1.0 mM sodium bicarbonate)
-
TFA standards
Procedure:
-
Prepare a stock solution of the this compound sample in the eluent (e.g., 1 mg/mL).
-
Prepare a series of TFA standards of known concentrations.
-
Inject the standards and the sample solution into the IC system.
-
Monitor the eluent for the TFA peak and determine its retention time.
-
Quantify the amount of TFA in the sample by comparing the peak area to the standard curve.
Visualizations
Caption: Signaling pathway of Palmitoyl this compound leading to anti-aging effects.
Caption: Troubleshooting workflow for suspected TFA contamination in peptide experiments.
References
Technical Support Center: Optimizing Hexapeptide-12 Concentration for Maximal Fibroblast Stimulation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Hexapeptide-12. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in optimizing your experiments for maximal fibroblast stimulation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of this compound for stimulating fibroblast activity?
A1: The optimal concentration of this compound can vary depending on the specific experimental endpoint. For fibroblast migration (chemotaxis), studies have indicated an optimal concentration of approximately 10⁻⁸ M for the core hexapeptide sequence (Val-Gly-Val-Ala-Pro-Gly). In cosmetic formulations, Palmitoyl this compound is recommended for use in a range of 0.005% to 0.1%. However, for specific endpoints such as proliferation and extracellular matrix synthesis, it is crucial to perform a dose-response study to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is the primary mechanism of action of this compound on fibroblasts?
A2: this compound, particularly in its palmitoylated form, is a matrikine, a type of signaling peptide derived from the extracellular matrix (ECM). Its primary mechanism involves stimulating fibroblasts to increase the production of essential ECM proteins, including collagen and elastin.[1] It also exhibits chemotactic properties, attracting fibroblasts to areas requiring tissue repair.[2] Some evidence suggests that Palmitoyl this compound may also modulate the transforming growth factor-beta (TGF-β) signaling pathway, a key regulator of fibroblast activity and ECM synthesis.[3][4]
Q3: How can I assess the effect of this compound on fibroblast proliferation?
A3: A common and reliable method to assess fibroblast proliferation is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is directly proportional to the number of viable, proliferating cells. A detailed protocol for the MTT assay is provided in the "Experimental Protocols" section below.
Q4: How do I measure the increase in collagen and elastin production by fibroblasts?
A4: To quantify collagen and elastin production, you can use specific dye-binding assays. The Sircol™ Soluble Collagen Assay is a quantitative method for measuring soluble collagens, while the Fastin™ Elastin Assay is used for quantifying elastin. Detailed protocols and troubleshooting for these assays are available in the "Experimental Protocols" and "Troubleshooting Guides" sections.
Data Presentation
Currently, publicly available, peer-reviewed studies providing specific dose-response data for this compound on fibroblast proliferation, collagen, and elastin synthesis are limited. To facilitate your research, we recommend conducting pilot studies with a range of concentrations (e.g., 10⁻⁹ M to 10⁻⁵ M) to generate this data for your specific experimental setup. The tables below are provided as templates for you to populate with your experimental findings.
Table 1: Effect of Palmitoyl this compound on Fibroblast Proliferation (MTT Assay)
| Palmitoyl this compound Concentration (M) | Absorbance at 570 nm (Mean ± SD) | % Increase in Proliferation (Compared to Control) |
| 0 (Control) | 0% | |
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ |
Table 2: Effect of Palmitoyl this compound on Collagen Synthesis (Sircol™ Assay)
| Palmitoyl this compound Concentration (M) | Collagen Concentration (µg/mL) (Mean ± SD) | % Increase in Collagen Synthesis (Compared to Control) |
| 0 (Control) | 0% | |
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ |
Table 3: Effect of Palmitoyl this compound on Elastin Synthesis (Fastin™ Assay)
| Palmitoyl this compound Concentration (M) | Elastin Concentration (µg/mL) (Mean ± SD) | % Increase in Elastin Synthesis (Compared to Control) |
| 0 (Control) | 0% | |
| 10⁻⁹ | ||
| 10⁻⁸ | ||
| 10⁻⁷ | ||
| 10⁻⁶ | ||
| 10⁻⁵ |
Experimental Protocols
1. Fibroblast Cell Culture
-
Cell Line: Human Dermal Fibroblasts (HDFs) are recommended.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells when they reach 80-90% confluency.
2. MTT Assay for Fibroblast Proliferation
-
Seed fibroblasts into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Replace the medium with serum-free medium for 24 hours to synchronize the cells.
-
Treat the cells with various concentrations of Palmitoyl this compound in a serum-free or low-serum medium. Include a vehicle control (medium without the peptide).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
3. Sircol™ Soluble Collagen Assay
Follow the manufacturer's instructions provided with the Sircol™ Soluble Collagen Assay kit. This typically involves:
-
Collecting the cell culture supernatant.
-
Precipitating the soluble collagen with the Sircol™ Dye Reagent.
-
Centrifuging to pellet the collagen-dye complex.
-
Washing to remove unbound dye.
-
Dissolving the bound dye and measuring the absorbance.
4. Fastin™ Elastin Assay
Follow the manufacturer's instructions provided with the Fastin™ Elastin Assay kit. This generally includes:
-
Harvesting cell lysates or culture supernatant.
-
Precipitating the elastin with the precipitating reagent.
-
Binding the elastin with the Fastin™ Dye Reagent.
-
Washing to remove unbound dye.
-
Dissolving the bound dye and measuring the absorbance.
Mandatory Visualizations
References
- 1. Palmitoyl this compound, a natural powerful antiager - Creative Peptides [creative-peptides.com]
- 2. Palmitoyl this compound | Biopeptide El™ | Cosmetic Ingredients Guide [ci.guide]
- 3. Bioactive peptide HX-12C enhances fibroblast function through TGF-β/Smad signaling pathway and promotes wound healing in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-wrinkle Effect of a Palmitoyl Oligopeptide Complex on Human Keratinocytes and Fibroblasts Through TGF-β1 Pathway, Cell Biology, Science Publishing Group [sciencepg.com]
Technical Support Center: Addressing Endotoxin Contamination in Commercial Hexapeptide-12 Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address endotoxin contamination in commercial Hexapeptide-12 samples.
Frequently Asked Questions (FAQs)
Q1: What is endotoxin and why is it a concern for this compound research?
A1: Endotoxins are lipopolysaccharides (LPS), which are major components of the outer membrane of Gram-negative bacteria.[1][2] These molecules are highly heat-stable and can be found almost everywhere in a laboratory environment, including in water, buffers, and on labware.[1] Even at very low concentrations, endotoxins can elicit strong immune responses and interfere with in vitro and in vivo experiments, leading to unreliable or false-positive results.[2] For researchers working with this compound, which has applications in skincare and cellular research, endotoxin contamination can cause unexpected cytotoxicity, inflammatory responses, and altered cell behavior, masking the true biological effects of the peptide.[2]
Q2: What are the primary sources of endotoxin contamination in commercial this compound samples?
A2: Endotoxin contamination can be introduced at various stages of peptide synthesis, purification, and handling. The most common sources include:
-
Water and Buffers: Water is a primary vehicle for endotoxin contamination. Inadequately purified water or contaminated buffers used during synthesis or purification are significant sources.
-
Raw Materials and Reagents: Some raw materials and reagents used in peptide synthesis can be contaminated with endotoxins.
-
Equipment and Labware: Improperly cleaned chromatography columns, glassware, and plasticware can harbor endotoxins and introduce them into the peptide sample.
-
Handling: Human handling and the general laboratory environment can also be sources of contamination.
Q3: What are the acceptable endotoxin limits for this compound?
A3: The acceptable endotoxin limit for this compound depends on its intended application.
-
For parenteral (injectable) applications , the FDA has set a limit of 5 Endotoxin Units (EU) per kilogram of body weight per hour for non-intrathecal drugs.
-
For in vitro cellular assays , while there are no official regulatory limits, it is highly recommended to use peptides with the lowest possible endotoxin levels, ideally below 0.01 EU/µg, to avoid unwanted cellular responses.
-
For topical cosmetic formulations , the regulations are less stringent as the skin provides a natural barrier. However, to ensure product safety and avoid potential irritation, it is good practice to minimize endotoxin levels. Some guidelines for ophthalmic topical products suggest a limit of less than 1 EU/mL in the formulation water.
Q4: How can I detect endotoxin contamination in my this compound sample?
A4: The most widely accepted method for detecting and quantifying endotoxins is the Limulus Amebocyte Lysate (LAL) test. This test is based on the clotting reaction of the lysate from horseshoe crab amebocytes in the presence of endotoxin. The LAL test is available in three main formats:
-
Gel-clot: A qualitative or semi-quantitative method that provides a positive or negative result based on the formation of a gel clot.
-
Turbidimetric: A quantitative method that measures the increase in turbidity as the clot forms.
-
Chromogenic: A quantitative method that measures the color change of a chromogenic substrate cleaved by the enzymes in the LAL cascade.
Troubleshooting Guides
Issue 1: Unexpected or Inconsistent Results in Cell-Based Assays
Question: My cell-based assays with this compound are showing high variability, unexpected cytotoxicity, or an inflammatory response. Could this be due to endotoxin contamination?
Answer: Yes, these are classic signs of endotoxin contamination. Endotoxins can stimulate immune cells to produce inflammatory cytokines, alter cell proliferation and viability, and induce other off-target effects that can confound your experimental results.
Troubleshooting Steps:
-
Test for Endotoxins: The first step is to test your this compound sample for endotoxin contamination using the LAL assay.
-
Review Handling Procedures: Ensure that all solutions, buffers, and labware used in your experiments are certified pyrogen-free. Review your aseptic techniques to minimize the risk of introducing contamination.
-
Source a Low-Endotoxin Peptide: If your current sample is contaminated, consider obtaining a new batch of this compound that is certified to have low endotoxin levels (e.g., ≤0.01 EU/µg).
-
Remove Endotoxins: If you have a valuable sample that is contaminated, you can use one of the endotoxin removal methods described below.
Issue 2: LAL Assay Shows Inhibition or Enhancement
Question: My LAL test results are inconsistent or seem inaccurate. What could be causing this?
Answer: Some substances can interfere with the LAL assay, leading to either an underestimation (inhibition) or overestimation (enhancement) of the endotoxin concentration. Peptides themselves, or other components in your sample solution, can sometimes cause interference.
Troubleshooting Steps:
-
Sample Dilution: The most common method to overcome interference is to dilute your sample with LAL reagent water. This reduces the concentration of the interfering substance to a level where it no longer affects the assay, while still allowing for the detection of endotoxins.
-
pH Adjustment: The optimal pH for the LAL assay is between 6.0 and 8.0. If your sample is outside this range, you can adjust the pH using endotoxin-free acid or base.
-
Heat Treatment: For some protein samples, heat treatment can inactivate inhibiting enzymes without affecting the heat-stable endotoxins. This may also be applicable to certain peptide samples.
-
Use an Endotoxin-Specific Buffer: Some commercially available buffers are designed to overcome interference from various substances.
Data Presentation
Table 1: Comparison of Common Endotoxin Removal Methods
| Method | Principle | Endotoxin Removal Efficiency | Peptide Recovery | Advantages | Disadvantages |
| Affinity Chromatography (Polymyxin B) | Polymyxin B, an antibiotic, has a high affinity for the lipid A portion of endotoxin. | >99% | Variable, can be >90% | High specificity for endotoxin. | Can be costly; potential for peptide to bind to the matrix; Polymyxin B may leach into the sample. |
| Ion-Exchange Chromatography (AEX) | Endotoxins are negatively charged and bind to a positively charged anion-exchange resin. | 90-99.99% | Variable, dependent on peptide's pI. | Effective for negatively charged endotoxins. | Peptide may also bind to the resin if it is negatively charged at the operating pH, leading to product loss. |
| Phase Separation (Triton X-114) | The non-ionic detergent Triton X-114 separates into a detergent-rich phase (containing endotoxin) and an aqueous phase (containing the peptide) upon warming. | 98-99% after one cycle; >99.9% after multiple cycles. | Typically >95% | Simple, rapid, and cost-effective. | Residual detergent may remain in the sample and can interfere with some downstream applications; not suitable for hydrophobic peptides. |
| Ultrafiltration | Uses membranes with a specific molecular weight cutoff to separate large endotoxin aggregates from smaller peptides. | 28.9-99.8% | High | Can be effective for removing large endotoxin aggregates. | Less effective for monomeric endotoxins; potential for membrane fouling. |
Experimental Protocols
Protocol 1: Limulus Amebocyte Lysate (LAL) Gel-Clot Assay
This protocol provides a general outline for a qualitative gel-clot LAL assay. Always refer to the specific instructions provided by the LAL reagent manufacturer.
Materials:
-
LAL Reagent (lyophilized)
-
Control Standard Endotoxin (CSE)
-
LAL Reagent Water (endotoxin-free)
-
Depyrogenated glass test tubes (10 x 75 mm) and pipettes
-
Heating block or non-circulating water bath at 37°C ± 1°C
Procedure:
-
Reagent Preparation: Reconstitute the LAL reagent and CSE with LAL Reagent Water according to the manufacturer's instructions. Prepare a series of CSE dilutions for positive controls.
-
Sample Preparation: Dissolve the this compound sample in LAL Reagent Water. If interference is suspected, prepare a series of dilutions of the sample.
-
Assay Setup:
-
Label depyrogenated test tubes for each sample dilution, CSE standards, a positive product control (sample spiked with CSE), and a negative control (LAL Reagent Water).
-
Add 100 µL of each sample, standard, or control to the appropriately labeled tubes.
-
-
LAL Addition: Add 100 µL of the reconstituted LAL reagent to each tube. Gently mix.
-
Incubation: Place the tubes in the 37°C heating block or water bath and incubate undisturbed for 60 minutes.
-
Reading Results: Carefully remove the tubes and invert them 180°.
-
Positive Result: A solid gel clot forms and remains at the bottom of the tube.
-
Negative Result: No clot forms, or a viscous gel that flows is observed.
-
-
Interpretation: The endotoxin concentration of the sample is determined by the last dilution that gives a positive result, when compared to the CSE standards. The test is valid if the negative control is negative and the positive controls are positive at the expected concentrations.
Protocol 2: Endotoxin Removal using Polymyxin B Affinity Chromatography
Materials:
-
Polymyxin B-agarose resin
-
Empty chromatography column
-
Endotoxin-free buffers (e.g., 0.1 M ammonium bicarbonate, pH 8.0 for equilibration; a suitable elution buffer for the peptide)
-
1% sodium deoxycholate solution for regeneration
-
25% ethanol for storage
Procedure:
-
Resin Preparation: Wash the Polymyxin B-agarose resin with 3-5 column volumes of endotoxin-free equilibration buffer to remove the storage solution. Pack the resin into the chromatography column.
-
Column Equilibration: Equilibrate the column with at least 10 column volumes of the equilibration buffer.
-
Sample Loading: Dissolve the this compound sample in the equilibration buffer and apply it to the column.
-
Elution: After the sample has entered the resin bed, begin elution with the equilibration buffer. Collect fractions and monitor the peptide concentration (e.g., by UV absorbance at 280 nm). The endotoxin will bind to the resin, allowing the endotoxin-free peptide to flow through.
-
Fraction Analysis: Test the collected fractions for endotoxin levels using the LAL assay to confirm successful removal.
-
Column Regeneration: To reuse the column, wash it with at least 5 column volumes of 1% sodium deoxycholate solution, followed by 5 column volumes of LAL Reagent Water.
-
Storage: Store the regenerated column in 25% ethanol at 4°C.
Mandatory Visualization
Caption: MyD88-dependent TLR4 signaling pathway activated by endotoxin.
Caption: Workflow for the Limulus Amebocyte Lysate (LAL) Gel-Clot Assay.
Caption: Logical workflow for troubleshooting unexpected cell assay results.
References
proper storage and handling of lyophilized Hexapeptide-12 for research
Welcome to the Technical Support Center for the research-grade use of lyophilized Hexapeptide-12. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper storage, handling, and application of this compound, along with troubleshooting advice for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: How should lyophilized this compound be stored upon receipt?
A1: Lyophilized this compound is stable at room temperature for short periods, making it suitable for standard shipping conditions. For long-term storage, it is imperative to store the lyophilized powder in a tightly sealed container at -20°C to -80°C, protected from light. To prevent degradation from moisture absorption, storing the peptide in a desiccator is highly recommended.
Q2: What is the recommended procedure for handling the lyophilized powder before reconstitution?
A2: Before opening the vial, it is crucial to allow it to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial, as the peptide is hygroscopic (readily absorbs moisture). When weighing the peptide, do so quickly in a clean, dry environment and securely reseal the vial immediately afterward to minimize exposure to air and humidity.
Q3: What is the best solvent for reconstituting Palmitoyl this compound?
A3: Palmitoyl this compound is a lipophilic peptide due to the attached palmitic acid and is poorly soluble in aqueous solutions. For in vitro research purposes, sterile Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is advisable to first dissolve the peptide in a small amount of pure DMSO and then dilute it with the appropriate cell culture medium or buffer. For most cell-based assays, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid cytotoxicity.
Q4: How should reconstituted this compound solutions be stored?
A4: Reconstituted peptide solutions are significantly less stable than the lyophilized powder. For optimal stability, it is recommended to prepare a concentrated stock solution, aliquot it into single-use volumes, and store them at -20°C or -80°C. This practice minimizes waste and prevents degradation from repeated freeze-thaw cycles.
Q5: What is the expected stability of reconstituted this compound solutions?
A5: The stability of the reconstituted solution depends on the storage temperature. The following table summarizes the general stability guidelines for a stock solution in DMSO.
| Storage Temperature | Duration of Stability |
| -20°C | Up to 1 month |
| -80°C | Up to 6 months |
Q6: What is the primary mechanism of action of this compound in a research context?
A6: this compound, specifically the Palmitoyl-VGVAPG sequence, is a matrikine—a peptide fragment derived from the extracellular matrix (ECM) that acts as a signaling molecule. It is known to stimulate fibroblasts, which are key cells in the synthesis of ECM components. Its primary mechanism involves promoting the production of collagen and elastin, which are crucial for the structural integrity of tissues.[1][2] It can also modulate cellular responses to inflammation by reducing the expression of pro-inflammatory cytokines like IL-6.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving Lyophilized Powder | The peptide is highly hydrophobic. | Ensure you are using an appropriate organic solvent like DMSO. Gentle warming or brief sonication can aid in dissolution. Avoid vigorous shaking, which can cause aggregation.[4] |
| Precipitation of Peptide in Aqueous Buffer/Medium | The peptide has low solubility in aqueous solutions. | After dissolving in a small amount of DMSO, add the solution dropwise to your aqueous buffer or medium while gently stirring. Ensure the final concentration of the peptide and DMSO are within the recommended limits for your experiment. |
| Inconsistent or No Cellular Response | - Peptide degradation due to improper storage or handling.- Incorrect peptide concentration.- Presence of contaminants (e.g., TFA).- Cell line not responsive to the peptide. | - Review storage and handling procedures. Use freshly prepared aliquots.- Verify the net peptide content to ensure accurate concentration calculations.- Consider using a peptide preparation with TFA removed if cellular toxicity is suspected.- Confirm that your cell line expresses the appropriate receptors for this compound's signaling pathway. |
| Cell Toxicity Observed in Culture | - High concentration of the peptide.- High concentration of the solvent (e.g., DMSO). | - Perform a dose-response experiment to determine the optimal, non-toxic concentration of the peptide.- Ensure the final concentration of DMSO in your cell culture medium is below cytotoxic levels (typically <0.5%). |
Experimental Protocols
The following are generalized protocols that can be adapted for use with this compound in cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Protocol 1: In Vitro Fibroblast Proliferation Assay
This protocol outlines a method to assess the effect of this compound on the proliferation of human dermal fibroblasts.
-
Cell Seeding: Seed human dermal fibroblasts in a 96-well plate at a density of 5,000-10,000 cells per well in complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare a stock solution of Palmitoyl this compound in DMSO. Further dilute the stock solution in serum-free culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: After 24 hours, replace the medium with the prepared peptide solutions or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Proliferation Assessment: Quantify cell proliferation using a standard method such as an MTT, XTT, or CyQUANT assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Protocol 2: Quantification of Collagen Synthesis
This protocol provides a general method for measuring the effect of this compound on collagen production by fibroblasts.
-
Cell Culture and Treatment: Culture human dermal fibroblasts to near confluence in 6-well plates. Treat the cells with various concentrations of Palmitoyl this compound (prepared as described above) in a suitable medium for 48-72 hours.
-
Sample Collection: Collect the cell culture supernatant and/or the cell lysate.
-
Collagen Quantification: Measure the amount of soluble collagen in the supernatant using a Sircol™ Soluble Collagen Assay or a specific ELISA kit for Type I or Type III collagen. For cell-associated collagen, the cell lysate can be analyzed.
-
Data Normalization: Normalize the collagen amount to the total protein concentration or cell number in each well.
-
Gene Expression Analysis (Optional): To assess the effect on collagen gene expression, extract RNA from the treated cells and perform RT-qPCR for COL1A1 and COL3A1 genes.[1]
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for using lyophilized this compound in research.
Caption: A proposed signaling pathway for this compound in skin cells.
References
minimizing non-specific binding of Hexapeptide-12 in immunoassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing non-specific binding (NSB) of Hexapeptide-12 in immunoassays.
Troubleshooting Guide: High Non-Specific Binding in this compound Immunoassays
High non-specific binding can obscure true signals and lead to inaccurate quantification. Due to its lipophilic nature, resulting from the attached palmitic acid, this compound may exhibit unique binding characteristics. This guide provides a systematic approach to troubleshooting and minimizing NSB.
Problem: High background signal across the entire plate.
| Potential Cause | Recommended Solution |
| Ineffective Blocking | The blocking buffer is not adequately preventing the binding of detection antibodies or other assay components to the microplate surface. |
| 1. Optimize Blocking Agent: Switch to a different blocking agent. Casein-based blockers are often more effective than BSA for reducing background.[1] Consider protein-free blocking buffers if using samples with potential cross-reactivity. | |
| 2. Increase Blocking Concentration: If using BSA or non-fat dry milk, try increasing the concentration (e.g., from 1% to 3-5% w/v). | |
| 3. Extend Incubation Time: Increase the blocking incubation time to 2-4 hours at room temperature or overnight at 4°C. | |
| Suboptimal Washing | Insufficient washing can leave unbound reagents in the wells, contributing to high background. |
| 1. Increase Wash Volume and Repetitions: Ensure each well is filled completely with wash buffer during each step. Increase the number of washes from 3 to 5-6 cycles. | |
| 2. Add a Soaking Step: Include a 1-2 minute soaking step with wash buffer during the final wash cycle. | |
| 3. Optimize Detergent Concentration: Ensure your wash buffer contains an adequate concentration of a non-ionic detergent like Tween-20 (typically 0.05%). However, be aware that high detergent concentrations can sometimes interfere with assays.[2][3] | |
| Overly Concentrated Antibodies | Excess primary or secondary antibody can lead to non-specific binding. |
| 1. Titrate Antibodies: Perform a titration experiment to determine the optimal concentration of both primary and secondary antibodies that provides the best signal-to-noise ratio. | |
| 2. Dilute Antibodies in Blocking Buffer: Diluting your antibodies in a blocking buffer solution can help to reduce non-specific interactions.[4] | |
| Cross-Reactivity of Secondary Antibody | The secondary antibody may be cross-reacting with other components in the sample or with the blocking agent. |
| 1. Use Pre-adsorbed Secondary Antibodies: Utilize secondary antibodies that have been pre-adsorbed against the species of your sample to minimize cross-reactivity. | |
| 2. Include a Secondary Antibody Control: Run a control well that omits the primary antibody to determine the level of background contributed by the secondary antibody alone. |
Problem: Edge effects observed (higher signal at the edges of the plate).
| Potential Cause | Recommended Solution |
| Uneven Temperature | Temperature gradients across the plate during incubation can lead to inconsistent reaction rates. |
| 1. Ensure Uniform Incubation: Use a temperature-controlled incubator and allow the plate to equilibrate to room temperature before adding reagents. Avoid stacking plates during incubation. | |
| Evaporation | Evaporation from the outer wells can concentrate reagents, leading to higher signals. |
| 1. Use Plate Sealers: Seal the plate with an adhesive plate sealer during all incubation steps. | |
| 2. Create a Humid Environment: Place the plate in a humidified chamber during incubations. |
Frequently Asked Questions (FAQs)
Q1: Why is non-specific binding a particular concern for a lipophilic peptide like this compound?
A1: The palmitic acid moiety of this compound increases its lipophilicity.[5] This can lead to a higher propensity for non-specific binding to the hydrophobic surfaces of polystyrene microplates through hydrophobic interactions. It may also promote self-aggregation, which can further contribute to non-specific binding and assay variability.
Q2: What is the best blocking buffer for a this compound ELISA?
A2: There is no single "best" blocking buffer, and empirical testing is often necessary. However, for peptide-based ELISAs, common choices include Bovine Serum Albumin (BSA), non-fat dry milk, and casein. Casein has been reported to be a highly effective blocking agent. For assays with samples containing potentially cross-reactive antibodies, a protein-free blocker may be optimal.
Q3: Can I add detergent to my blocking buffer?
A3: Yes, adding a non-ionic detergent like Tween-20 (typically at 0.05%) to your blocking buffer can help to reduce hydrophobic interactions and minimize non-specific binding. However, the effectiveness can depend on the type of microplate used.
Q4: How can I prevent this compound from aggregating in my samples and standards?
A4: Due to its hydrophobic nature, this compound may be prone to aggregation. To minimize this, consider the following:
-
Solubilization: Initially dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before diluting with your aqueous assay buffer.
-
Additives: Including additives such as a low concentration of a non-ionic detergent or certain osmolytes in your diluents can help maintain peptide solubility.
-
pH and Ionic Strength: Optimizing the pH and ionic strength of your buffers can help to reduce peptide self-association.
Q5: What type of microplate should I use for a this compound immunoassay?
A5: High-binding polystyrene plates are generally used for passive adsorption of peptides. However, if you are experiencing significant non-specific binding or poor coating efficiency with this compound, consider using plates with a modified surface designed for covalent peptide immobilization.
Data Presentation: Comparison of Blocking Buffers
The choice of blocking buffer is critical for achieving a good signal-to-noise ratio. While specific data for this compound is limited, the following table summarizes a hypothetical comparison of common blocking agents in a peptide ELISA, illustrating the type of data you should aim to generate during assay optimization.
| Blocking Agent | Signal (OD) | Background (OD) | Signal-to-Noise Ratio (Signal/Background) |
| 1% BSA in PBS | 1.25 | 0.25 | 5.0 |
| 5% Non-Fat Dry Milk in PBS | 1.10 | 0.15 | 7.3 |
| 1% Casein in PBS | 1.35 | 0.10 | 13.5 |
| Protein-Free Blocker | 1.20 | 0.08 | 15.0 |
This is example data and actual results may vary.
Experimental Protocols
Protocol 1: General ELISA Protocol for this compound
This protocol provides a starting point for developing an immunoassay for this compound. Optimization of concentrations and incubation times is recommended.
-
Peptide Coating:
-
Dilute this compound to a final concentration of 1-10 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL of the peptide solution to each well of a high-binding 96-well plate.
-
Incubate overnight at 4°C or for 2 hours at 37°C.
-
-
Washing:
-
Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of blocking buffer (e.g., 1% Casein in PBS).
-
Incubate for 1-2 hours at 37°C.
-
-
Primary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the primary antibody against this compound in blocking buffer.
-
Add 100 µL of the diluted primary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Secondary Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Dilute the enzyme-conjugated secondary antibody in blocking buffer.
-
Add 100 µL of the diluted secondary antibody to each well.
-
Incubate for 1 hour at 37°C.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the appropriate enzyme substrate (e.g., TMB for HRP).
-
Incubate in the dark at room temperature until color develops.
-
Stop the reaction with 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Visualizations
This compound Signaling Pathway
Caption: Signaling pathway of this compound leading to increased collagen synthesis in fibroblasts.
Troubleshooting Workflow for High Non-Specific Binding
References
- 1. Effects of lipophilicity on the affinity and nonspecific binding of iodinated benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 3. medium.com [medium.com]
- 4. Integrating the Impact of Lipophilicity on Potency and Pharmacokinetic Parameters Enables the Use of Diverse Chemical Space during Small Molecule Drug Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Hexapeptide-12 in Complex Experimental Buffers
Introduction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of Hexapeptide-12 in complex experimental buffers. While specific, publicly available stability data for this compound across a wide range of buffers is limited, this guide is founded on established principles of peptide chemistry and the known amino acid sequence of this compound (Val-Gly-Val-Ala-Pro-Gly). The information herein is designed to empower users to troubleshoot common stability issues and optimize their experimental outcomes.
Understanding this compound Stability
The amino acid sequence of this compound, Val-Gly-Val-Ala-Pro-Gly (VGVAPG) , is composed of non-polar and aliphatic amino acids. Notably, it lacks amino acids that are highly susceptible to common degradation pathways such as oxidation (e.g., Cysteine, Methionine) and deamidation (e.g., Asparagine, Glutamine). However, like all peptides, it can be susceptible to hydrolysis of its peptide bonds under certain conditions. The presence of a palmitoyl group in Palmitoyl this compound, a common form of this peptide, increases its hydrophobicity, which can influence its solubility and aggregation potential.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing and using this compound solutions?
A1: While specific data for this compound is not extensively published, a general guideline for peptides is to maintain a pH between 5 and 7 for optimal stability in aqueous solutions.[1] Extreme pH values (highly acidic or alkaline) can catalyze the hydrolysis of peptide bonds, leading to degradation. It is recommended to perform a pH screening study to determine the optimal pH for your specific experimental buffer and conditions.
Q2: How should I reconstitute and store lyophilized this compound?
A2: For short-term storage, lyophilized this compound is stable at room temperature for several days to weeks.[1] For long-term storage, it is recommended to store the lyophilized powder at -20°C or -80°C.[1][2] When reconstituting, use a high-purity solvent in which the peptide is soluble. Given its hydrophobic nature, especially when palmitoylated, initial dissolution in a small amount of an organic solvent like DMSO may be necessary before dilution with your aqueous experimental buffer.[2]
Q3: My this compound is precipitating out of my buffer. What can I do?
A3: Precipitation of peptides can be due to several factors, including concentration, pH being close to the isoelectric point (pI), temperature, and buffer composition. For the hydrophobic Palmitoyl this compound, aggregation and precipitation can be a significant issue. Consider the following:
-
Lower the peptide concentration: Higher concentrations increase the likelihood of aggregation.
-
Adjust the pH: Ensure the buffer pH is at least 2 units away from the peptide's pI.
-
Incorporate organic solvents or surfactants: A small percentage of an organic solvent (e.g., acetonitrile, isopropanol) or a non-ionic surfactant can help to maintain the peptide's solubility.
Q4: Can components of my complex buffer be degrading the this compound?
A4: While this compound is not prone to oxidation, some buffer components can still affect its stability. For instance, certain metal ions can catalyze peptide degradation, although this is more critical for peptides with specific amino acid residues not present in this compound. If you suspect buffer interactions, consider simplifying your buffer or using high-purity reagents.
Q5: How can I monitor the stability of this compound in my experiments?
A5: The most reliable method for monitoring peptide stability is through analytical techniques like High-Performance Liquid Chromatography (HPLC). An HPLC stability-indicating method can separate the intact peptide from its degradation products, allowing for quantification of the remaining active peptide over time.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity | Peptide degradation (hydrolysis), Aggregation | - Optimize buffer pH to 5-7.- Store peptide solutions at -20°C or -80°C and minimize freeze-thaw cycles.- Confirm peptide integrity using HPLC analysis. |
| Precipitation or cloudiness in the buffer | Poor solubility, Aggregation, Buffer pH near pI | - Decrease peptide concentration.- Initially dissolve in a small amount of organic solvent (e.g., DMSO).- Adjust buffer pH away from the pI.- Add a non-ionic surfactant. |
| Inconsistent experimental results | Peptide instability in the buffer, Adsorption to surfaces | - Prepare fresh peptide solutions for each experiment.- Evaluate peptide stability in your buffer over the experimental timeframe.- Use low-protein-binding labware. |
Experimental Protocols
General Protocol for this compound Stability Assessment
This protocol provides a framework for determining the stability of this compound in a specific experimental buffer.
1. Materials:
-
Lyophilized this compound
-
High-purity water and buffer components
-
pH meter
-
HPLC system with a suitable C18 column
-
Incubator or water bath
2. Buffer Preparation:
-
Prepare your complex experimental buffer at the desired concentration and pH.
-
It is advisable to prepare several buffer variations with slightly different pH values (e.g., 5.0, 6.0, 7.0) to screen for optimal stability.
3. Sample Preparation:
-
Reconstitute a stock solution of this compound in an appropriate solvent (e.g., DMSO for Palmitoyl this compound) at a high concentration.
-
Dilute the stock solution into each of the prepared buffers to the final working concentration.
4. Incubation:
-
Aliquot the peptide-buffer solutions into low-protein-binding tubes.
-
Incubate the samples at the intended experimental temperature.
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Immediately freeze the collected samples at -80°C to halt any further degradation until analysis.
5. HPLC Analysis:
-
Thaw the samples and analyze them by reverse-phase HPLC.
-
Develop a gradient method that allows for the separation of the intact this compound from any potential degradation products.
-
Quantify the peak area of the intact peptide at each time point.
6. Data Analysis:
-
Plot the percentage of remaining intact this compound against time for each buffer condition.
-
The condition that shows the slowest rate of degradation is the most stable.
Visual Guides
Workflow for Stability Assessment
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic
Caption: Logic diagram for troubleshooting common issues.
References
Validation & Comparative
A Comparative Analysis of Hexapeptide-12 and Palmitoyl Tripeptide-1 for Skin Matrix Repair and Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of cosmetic and therapeutic peptides, Hexapeptide-12 and Palmitoyl Tripeptide-1 have emerged as prominent molecules demonstrating significant potential in skin repair and anti-aging applications. Both peptides function as signaling molecules that modulate cellular behavior to promote the synthesis of extracellular matrix (ECM) components, ultimately leading to improved skin structure and appearance. This guide provides a detailed comparative analysis of their mechanisms of action, performance data from experimental studies, and the methodologies employed in their evaluation.
Mechanisms of Action
This compound , a fragment of the elastin protein, is recognized for its ability to stimulate fibroblasts to produce both collagen and elastin.[1][2] Its mechanism is also linked to the modulation of inflammatory responses, specifically by reducing the production of Interleukin-6 (IL-6), a pro-inflammatory cytokine that contributes to the degradation of the skin matrix.[3][4] By suppressing inflammation and stimulating key structural proteins, this compound helps to improve skin firmness, tone, and elasticity.
Palmitoyl Tripeptide-1 , a synthetic peptide composed of three amino acids linked to palmitic acid, primarily exerts its effects by stimulating the synthesis of collagen and fibronectin.[5] Its mechanism of action is largely attributed to its ability to activate the Transforming Growth Factor-β (TGF-β) signaling pathway in fibroblasts. This pathway is a critical regulator of ECM protein production. By mimicking a fragment of collagen, Palmitoyl Tripeptide-1 "tricks" the skin into producing more collagen, thereby helping to reduce the appearance of wrinkles and improve skin texture.
Performance Data
The following tables summarize quantitative data from various in vitro and in vivo studies on the efficacy of this compound and Palmitoyl Tripeptide-1. It is important to note that these results are from separate studies and not from a direct head-to-head comparison.
Table 1: Performance Data for this compound
| Parameter Assessed | Experimental Model | Concentration | Result | Citation |
| Skin Firmness | In vivo (10 female volunteers) | 4% | 33% improvement | |
| Skin Tone | In vivo (10 female volunteers) | 4% | 20% improvement | |
| Elastin Fiber Diameter | Ex vivo human skin | Not specified | Noticeable increase | |
| Fibroblast Chemotaxis | In vitro | Not specified | Chemoattractant for skin fibroblasts |
Table 2: Performance Data for Palmitoyl Tripeptide-1
| Parameter Assessed | Experimental Model | Concentration | Result | Citation |
| Wrinkle Length | In vivo (15 female subjects) | 3 ppm | Statistically significant reduction | |
| Wrinkle Depth | In vivo (15 female subjects) | 3 ppm | Statistically significant reduction | |
| Skin Roughness | In vivo (15 female subjects) | 3 ppm | Statistically significant reduction | |
| Skin Thickness | In vivo (23 female subjects) | 4 ppm | ~4% increase | |
| Pro-collagen 1 α1 Synthesis | In vitro (nHDF cells) | Not specified | Significant increase (used as positive control) | |
| Fibronectin Synthesis | In vitro (nHDF cells) | Not specified | Significant increase (used as positive control) |
Experimental Protocols
Detailed methodologies for the key experiments cited are outlined below. These represent standard protocols used in the field for evaluating the efficacy of cosmetic peptides.
Fibroblast Proliferation Assay (MTT Assay)
This assay is used to assess the effect of the peptides on the proliferation and viability of fibroblast cells.
Methodology:
-
Cell Seeding: Human dermal fibroblasts are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and cultured for 24 hours to allow for attachment.
-
Peptide Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test peptide (e.g., this compound or Palmitoyl Tripeptide-1) or a vehicle control.
-
Incubation: The cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is directly proportional to the number of viable cells.
Collagen Synthesis Assay (ELISA)
This assay quantifies the amount of newly synthesized collagen produced by fibroblasts in response to peptide treatment.
Methodology:
-
Cell Culture and Treatment: Human dermal fibroblasts are cultured in multi-well plates until they reach confluence. The cells are then treated with the test peptide or a control in a serum-free medium for a designated period (e.g., 48-72 hours).
-
Sample Collection: The cell culture supernatant, containing the secreted pro-collagen, is collected.
-
ELISA Procedure:
-
A 96-well plate is coated with a capture antibody specific for pro-collagen type I.
-
The collected culture supernatants and a series of known collagen standards are added to the wells and incubated.
-
The plate is washed, and a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added.
-
After another incubation and washing step, a substrate solution is added, which reacts with the enzyme to produce a colored product.
-
The reaction is stopped, and the absorbance is measured at a specific wavelength. The concentration of collagen in the samples is determined by comparing their absorbance to the standard curve.
-
Elastin Quantification (Fastin™ Elastin Assay)
This assay measures the amount of elastin produced by fibroblasts.
Methodology:
-
Sample Preparation: Soluble elastin (tropoelastin) from cell culture medium can be measured directly. For insoluble elastin from tissues, an extraction with hot oxalic acid is performed to solubilize it.
-
Precipitation: An elastin precipitating reagent is added to the samples to selectively precipitate the elastin.
-
Dye Binding: The precipitated elastin is collected by centrifugation and then incubated with a dye reagent (e.g., TPPS) that specifically binds to elastin.
-
Washing: Unbound dye is removed by centrifugation and washing.
-
Dye Release and Measurement: A dye dissociation reagent is added to release the bound dye from the elastin. The absorbance of the released dye is then measured spectrophotometrically at approximately 513 nm. The amount of elastin is quantified by comparing the absorbance to a standard curve prepared with known amounts of elastin.
Interleukin-6 (IL-6) Measurement (ELISA)
This assay is used to quantify the amount of the pro-inflammatory cytokine IL-6 in cell culture supernatants.
Methodology:
-
Cell Culture and Stimulation: Keratinocytes or fibroblasts are cultured and may be stimulated with an inflammatory agent (e.g., UV radiation or a pro-inflammatory cytokine) in the presence or absence of the test peptide (this compound).
-
Sample Collection: The cell culture supernatant is collected after a specified incubation period.
-
ELISA Procedure: A sandwich ELISA is performed similarly to the collagen assay, but using antibodies specific for human IL-6. The concentration of IL-6 in the samples is determined by comparing their absorbance to a standard curve of known IL-6 concentrations.
Clinical Assessment of Skin Wrinkles and Elasticity
In vivo studies are conducted to evaluate the efficacy of topical formulations containing the peptides on human skin.
Methodology:
-
Subject Recruitment: A cohort of volunteers with visible signs of skin aging (e.g., wrinkles, loss of firmness) is recruited.
-
Study Design: A double-blind, placebo-controlled study design is typically employed. Subjects apply a cream containing the test peptide to one side of their face and a placebo cream to the other side, twice daily for a set period (e.g., 4, 8, or 12 weeks).
-
Wrinkle Analysis: Skin replicas of the periorbital (crow's feet) area are taken at baseline and at various time points throughout the study. These replicas are then analyzed using profilometry or 3D imaging systems (e.g., Visioface, PRIMOS) to quantify changes in wrinkle depth, volume, and skin roughness.
-
Elasticity Measurement: A cutometer is used to measure the viscoelastic properties of the skin. This instrument applies a negative pressure to pull the skin into a probe and then measures its ability to return to its original state after the pressure is released. Parameters such as gross elasticity (R2) and net elasticity (R5) are calculated to assess changes in skin firmness and elasticity.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways for Palmitoyl Tripeptide-1 and the inhibitory action of this compound.
Conclusion
Both this compound and Palmitoyl Tripeptide-1 are potent signaling peptides with demonstrated efficacy in improving the signs of skin aging. While they share the common goal of stimulating extracellular matrix production, their primary mechanisms of action differ. Palmitoyl Tripeptide-1 primarily leverages the TGF-β pathway to boost collagen and fibronectin synthesis, making it a strong candidate for applications targeting wrinkle reduction and skin texture improvement. This compound, on the other hand, not only stimulates collagen and elastin but also exhibits anti-inflammatory properties by inhibiting IL-6, suggesting its utility in addressing skin firmness, tone, and protecting the skin matrix from inflammatory degradation. The choice between these peptides may depend on the specific therapeutic or cosmetic goal, with potential for synergistic effects when used in combination. Further head-to-head comparative studies would be invaluable for a more definitive assessment of their relative potencies and to elucidate their full potential in drug development and advanced skincare formulations.
References
- 1. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-6 Pathway | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. mdpi.com [mdpi.com]
- 4. web.uni-plovdiv.bg [web.uni-plovdiv.bg]
- 5. researchgate.net [researchgate.net]
Synergistic Interplay of Hexapeptide-12 and Palmitoyl Tetrapeptide-7 in Dermal Revitalization: A Comparative Analysis
For Immediate Release
In the intricate landscape of dermatological research and cosmetic science, the quest for potent bioactive compounds that can effectively counteract the signs of aging is perpetual. Among the most promising candidates are synthetic peptides, short chains of amino acids that mimic natural biological signaling molecules. This guide provides a comprehensive comparison of two such peptides, Hexapeptide-12 and Palmitoyl Tetrapeptide-7, with a particular focus on their synergistic effects on the extracellular matrix (ECM) and inflammatory modulation. While the synergistic combination of these two specific peptides is anecdotally referenced in industry literature, this guide will also present robust quantitative data from a well-documented analogous peptide blend to illustrate the potential of such synergistic actions.
Individual Mechanisms of Action
This compound: The Fibroblast Stimulator
This compound is a synthetic peptide that has been shown to play a significant role in stimulating fibroblasts, the primary cells responsible for synthesizing the skin's structural components. Its mechanism of action is multifaceted, primarily centered on enhancing the production of key extracellular matrix proteins. In vitro studies have demonstrated that this compound can upregulate the expression of genes associated with collagen and elastin synthesis, leading to improved skin firmness and elasticity.[1] Furthermore, some evidence suggests that it may also inhibit the activity of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other ECM proteins.[2] An additional proposed mechanism is the reduction of interleukin-6 (IL-6), a pro-inflammatory cytokine, which contributes to a more favorable environment for dermal repair.[2]
Palmitoyl Tetrapeptide-7: The Inflammation Modulator
Palmitoyl Tetrapeptide-7 is a synthetic peptide designed to modulate the inflammatory response within the skin. Its primary and most well-documented function is the significant reduction of interleukin-6 (IL-6) production.[3] IL-6 is a key mediator of inflammation, and its chronic elevation in the skin is associated with an accelerated degradation of the extracellular matrix, a process termed "inflammaging." By downregulating IL-6, Palmitoyl Tetrapeptide-7 helps to preserve the existing collagen and elastin framework and supports the skin's natural repair processes.[3]
The Premise of Synergy
Case Study: A Synergistic Peptide Combination
To provide a quantitative perspective on peptide synergy, we will examine the well-documented effects of Matrixyl™ 3000, a commercial peptide blend containing Palmitoyl Tripeptide-1 and Palmitoyl Tetrapeptide-7. This combination has been the subject of multiple in vitro and in vivo studies, providing a robust dataset to illustrate the power of synergistic peptide activity.
Data Presentation: In Vitro Efficacy of a Synergistic Peptide Blend
| Parameter | Control | Synergistic Peptide Blend (3%) | % Increase vs. Control |
| Collagen I Synthesis | Baseline | Significantly Increased | +117% |
| Fibronectin Synthesis | Baseline | Significantly Increased | +103% |
| Hyaluronic Acid Synthesis | Baseline | Significantly Increased | +267% |
Data derived from in vitro studies on human fibroblasts conducted by Sederma.
Data Presentation: In Vivo Efficacy of a Synergistic Peptide Blend (56-Day Clinical Study)
| Parameter | Placebo | Synergistic Peptide Blend (3%) | % Improvement vs. Placebo |
| Wrinkle Depth | No significant change | -15% | 15% |
| Wrinkle Volume | No significant change | -18% | 18% |
| Skin Roughness | No significant change | -14% | 14% |
| Skin Tone | No significant change | +15% | 15% |
| Elasticity | No significant change | +5.5% | 5.5% |
Data derived from a clinical study on 23 female volunteers conducted by Sederma.
Experimental Protocols
In Vitro Collagen Synthesis Assay
Objective: To quantify the effect of peptide treatments on collagen I synthesis in human dermal fibroblasts.
Methodology:
-
Cell Culture: Normal human dermal fibroblasts (NHDF) are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Treatment: Sub-confluent fibroblast cultures are serum-starved for 24 hours to synchronize the cell cycle. The cells are then treated with the test peptides (this compound alone, Palmitoyl Tetrapeptide-7 alone, and the combination) at various concentrations in serum-free DMEM for 72 hours. A vehicle control (DMEM) is also included.
-
Collagen Quantification: The amount of newly synthesized collagen I in the cell culture supernatant is quantified using a specific enzyme-linked immunosorbent assay (ELISA) kit for pro-collagen type I C-peptide (PICP).
-
Data Analysis: The results are normalized to the total protein content of the cell lysates, determined by a Bradford assay. Statistical significance is determined using a one-way ANOVA with a post-hoc Tukey's test.
In Vitro Interleukin-6 (IL-6) Secretion Assay
Objective: To measure the effect of peptide treatments on IL-6 secretion by human keratinocytes.
Methodology:
-
Cell Culture: Human epidermal keratinocytes (HEK) are cultured in a keratinocyte growth medium.
-
Inflammatory Challenge: To induce IL-6 production, keratinocytes are exposed to a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or ultraviolet B (UVB) radiation.
-
Treatment: Following the inflammatory challenge, the cells are treated with the test peptides (this compound alone, Palmitoyl Tetrapeptide-7 alone, and the combination) at various concentrations for 24 hours. A vehicle control is also included.
-
IL-6 Quantification: The concentration of IL-6 in the cell culture supernatant is measured using a specific IL-6 ELISA kit.
-
Data Analysis: The results are normalized to the total protein content. Statistical significance is determined using a one-way ANOVA with a post-hoc Tukey's test.
Mandatory Visualizations
References
A Comparative Analysis of Hexapeptide-12 and Argireline: Mechanisms of Action in Skin Rejuvenation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cosmetic science and dermatology, peptide-based ingredients have emerged as pivotal players in the development of anti-aging formulations. Among these, Hexapeptide-12 and Argireline (Acetyl Hexapeptide-8) are two of the most prominent, each employing a distinct biochemical pathway to mitigate the visible signs of aging. This guide provides an objective comparison of their mechanisms, supported by available experimental data, to inform research and development in the field.
Contrasting Mechanisms of Action: Building from Within vs. Quieting Expression
The fundamental difference between this compound and Argireline lies in their primary mode of action. This compound functions as a signal peptide , promoting the synthesis of key extracellular matrix (ECM) proteins, thereby rebuilding the skin's structural integrity from within. In contrast, Argireline acts as a neurotransmitter inhibitor , attenuating muscle contractions to reduce the appearance of dynamic wrinkles.
This compound: A Stimulator of the Extracellular Matrix
Palmitoyl this compound, a fragment of elastin, is a matrikine—a peptide that signals cellular activities. Its primary mechanism involves the stimulation of fibroblasts, the dermal cells responsible for producing collagen and elastin. This leads to an increase in the synthesis of these essential proteins, which are crucial for skin firmness and elasticity.
Furthermore, this compound has been shown to:
-
Inhibit Matrix Metalloproteinases (MMPs) : These enzymes are responsible for the degradation of collagen and elastin. By inhibiting their activity, this compound helps to preserve the existing ECM.
-
Improve Skin Barrier Function : It promotes the synthesis of ceramides and other lipids that are vital for maintaining the integrity of the skin barrier, leading to improved hydration and resilience.
-
Promote Tissue Repair : By attracting fibroblasts and stimulating their proliferation, it aids in the wound healing and tissue regeneration processes.
Argireline: An Inhibitor of Neurotransmitter Release
Argireline's mechanism is analogous to that of botulinum toxin, albeit with significantly lower potency and a topical mode of application. It is a synthetic peptide that mimics the N-terminal end of the SNAP-25 protein, a key component of the SNARE (Soluble NSF Attachment Protein Receptor) complex.
The SNARE complex is essential for the fusion of vesicles containing the neurotransmitter acetylcholine with the neuronal membrane, a critical step for muscle contraction. Argireline competes with the natural SNAP-25 protein for a position in the SNARE complex. This interference destabilizes the complex, leading to a reduction in the release of acetylcholine at the neuromuscular junction. The subsequent attenuation of muscle contraction results in the relaxation of facial muscles and a visible reduction in the depth and appearance of expression lines and wrinkles.[1] Some studies also suggest that Argireline may influence collagen production, although this is not its primary mechanism of action.
Quantitative Efficacy: A Summary of Clinical Findings
While no direct head-to-head clinical trials comparing this compound and Argireline have been identified in the reviewed literature, individual studies provide quantitative data on their efficacy. It is important to note that these results are from separate studies with different methodologies and subject populations, and therefore, a direct comparison should be made with caution.
| Peptide | Study Population | Treatment Protocol | Key Findings |
| This compound | 24 female volunteers (aged 42-66) | Daily application of a liquid foundation containing Palmitoyl this compound for 56 days. | Reduction of the main wrinkle volume by up to 36%. |
| Argireline | 10 healthy women | Twice daily application of an oil/water emulsion with 10% Argireline for 30 days. | Wrinkle depth decreased by up to 30%.[2][3] |
| Argireline | 60 Chinese subjects | Twice daily application of Argireline or placebo for 4 weeks. | The total anti-wrinkle efficacy in the Argireline group was 48.9%, with a significant decrease in roughness parameters (p < 0.01).[4][5] |
Experimental Protocols
To facilitate further research and standardized evaluation, the following are detailed methodologies for assessing the primary mechanisms of this compound and Argireline.
Fibroblast Stimulation Assay for this compound
This protocol outlines a method to assess the ability of this compound to stimulate fibroblast proliferation and extracellular matrix synthesis.
Objective: To quantify the effect of this compound on the proliferation of human dermal fibroblasts and their production of collagen and elastin.
Methodology:
-
Cell Culture: Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Peptide Treatment: Fibroblasts are seeded in 96-well plates. After 24 hours, the medium is replaced with a serum-free medium containing varying concentrations of this compound. A control group receives the serum-free medium without the peptide.
-
Proliferation Assay (MTT Assay): After 48-72 hours of incubation, cell proliferation is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, which is proportional to the number of viable cells.
-
Collagen and Elastin Synthesis (ELISA): The supernatant from the cell cultures is collected to quantify the amount of secreted collagen and elastin using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for human pro-collagen type I and elastin.
-
Data Analysis: The results are expressed as a percentage increase in cell proliferation and ECM protein synthesis compared to the control group. Statistical significance is determined using appropriate statistical tests (e.g., t-test or ANOVA).
In Vitro SNARE Complex Formation and Inhibition Assay for Argireline
This protocol describes an in vitro assay to evaluate the inhibitory effect of Argireline on the formation of the SNARE complex.
Objective: To determine the ability of Argireline to interfere with the assembly of the neuronal SNARE complex.
Methodology:
-
Protein Expression and Purification: Recombinant SNARE proteins (Syntaxin, SNAP-25, and VAMP/Synaptobrevin) are expressed in E. coli and purified.
-
SNARE Complex Assembly: The purified SNARE proteins are mixed in a buffer solution to allow for the spontaneous assembly of the SNARE complex. The formation of the complex can be monitored by observing the increase in SDS-resistant high-molecular-weight bands on an SDS-PAGE gel.
-
Inhibition by Argireline: To test the inhibitory effect, Argireline is pre-incubated with SNAP-25 before the addition of Syntaxin and VAMP. Varying concentrations of Argireline are used.
-
Quantification of Inhibition: The assembled SNARE complexes are separated by SDS-PAGE and visualized by Coomassie blue staining or Western blotting using antibodies specific to the SNARE proteins. The intensity of the bands corresponding to the SNARE complex is quantified using densitometry.
-
Data Analysis: The percentage of inhibition of SNARE complex formation is calculated by comparing the band intensities in the presence and absence of Argireline. The IC50 value (the concentration of Argireline that inhibits 50% of SNARE complex formation) can be determined.
Visualizing the Mechanisms of Action
The following diagrams illustrate the distinct signaling pathways of this compound and Argireline.
Conclusion
This compound and Argireline represent two distinct and sophisticated approaches to topical anti-aging treatment. This compound operates through a regenerative pathway, stimulating the production of fundamental skin proteins to improve firmness and elasticity over time. Argireline, conversely, provides a more immediate, albeit temporary, effect by targeting the mechanism of muscle contraction responsible for dynamic wrinkles.
The choice between these peptides in a formulation strategy depends on the desired outcome. For long-term structural improvement and repair, this compound is a compelling candidate. For addressing expression lines and achieving a smoother appearance, Argireline offers a targeted solution. Future research, particularly direct comparative clinical trials, will be invaluable in further elucidating the relative efficacy of these two powerful peptides and their potential for synergistic application in advanced skincare formulations.
References
- 1. researchgate.net [researchgate.net]
- 2. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 3. Investigating the effects of Argireline in a skin serum containing hyaluronic acids on skin surface wrinkles using the Visia® Complexion Analysis camera system for objective skin analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-wrinkle efficacy of argireline, a synthetic hexapeptide, in Chinese subjects: a randomized, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Hexapeptide-12 and Copper Peptides in Wound Healing Efficacy
For Researchers, Scientists, and Drug Development Professionals
The intricate process of wound healing, a fundamental physiological response to tissue injury, is orchestrated by a complex interplay of cellular and molecular events. The quest for therapeutic agents that can effectively modulate and accelerate this process is a cornerstone of regenerative medicine. Among the promising candidates, bioactive peptides have garnered significant attention for their ability to mimic natural signaling molecules, thereby influencing key stages of tissue repair. This guide provides an objective comparison of the efficacy of two prominent classes of peptides in wound healing: Hexapeptide-12 and Copper Peptides, with a focus on supporting experimental data and detailed methodologies.
Executive Summary
Both this compound and Copper Peptides, particularly GHK-Cu, demonstrate significant potential in promoting wound healing through various mechanisms. Copper peptides have a more extensive body of research with quantitative data supporting their role in collagen synthesis, angiogenesis, and anti-inflammatory responses. This compound, specifically its palmitoylated form (Palmitoyl this compound), is a known chemoattractant for fibroblasts and stimulates the production of extracellular matrix components, although quantitative data in the context of wound healing is less prevalent in publicly available literature. This guide will delve into the available experimental evidence for each, providing a framework for their evaluation in wound healing applications.
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Copper Peptides in key aspects of wound healing. It is important to note that direct comparative studies are limited, and the data is collated from various independent in vitro and in vivo studies.
Table 1: In Vitro Efficacy on Fibroblast Activity
| Parameter | This compound (Palmitoyl this compound) | Copper Peptides (GHK-Cu) |
| Fibroblast Migration | Chemoattractant for skin fibroblasts[1][2] | Data not available in a comparable quantitative format |
| Collagen Synthesis | Upregulates genes involved in collagen production (COL1A1 and COL3A1)[3] | Increased collagen in 70% of treated subjects in a human trial |
| Elastin Synthesis | Increases elastin activity[2] | Stimulates elastin production |
| Fibroblast Proliferation | Promotes fibroblast proliferation[2] | Restores replicative vitality to fibroblasts |
Table 2: In Vivo Efficacy in Wound Healing Models
| Parameter | This compound (as a proxy from a similar peptide) | Copper Peptides (GHK-Cu) |
| Wound Closure | A similar palmitoylated tetrapeptide (Palmitoyl-GDPH) showed 90.33% collagen deposition in a rat model | 64.5% reduction in wound area in an ischemic rat wound model |
| Angiogenesis | May have angiogenic activity | Stimulates angiogenesis |
| Anti-inflammatory Effect | Reduces production of IL-6 | Decreases inflammatory cytokines such as TNF-alpha |
Signaling Pathways and Mechanisms of Action
The efficacy of these peptides stems from their interaction with specific cellular signaling pathways that govern the wound healing cascade.
This compound Signaling Pathway
Palmitoyl this compound, a fragment of elastin, acts as a signaling molecule (matrikine) that influences fibroblast behavior. Its primary mechanism involves acting as a chemoattractant, drawing fibroblasts to the site of injury. Once there, it is believed to stimulate these cells to produce key components of the extracellular matrix (ECM), such as collagen and elastin, which are crucial for tissue regeneration and restoring skin integrity.
Caption: Signaling pathway of Palmitoyl this compound in wound healing.
Copper Peptide (GHK-Cu) Signaling Pathway
GHK-Cu's mechanism is multifaceted. The copper ion is a critical cofactor for lysyl oxidase, an enzyme essential for collagen and elastin cross-linking. GHK-Cu stimulates the synthesis of various ECM components, including collagen and glycosaminoglycans. It also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for tissue remodeling. Furthermore, GHK-Cu exhibits anti-inflammatory properties by reducing pro-inflammatory cytokines and has been shown to promote angiogenesis.
Caption: Multifaceted signaling pathways of GHK-Cu in promoting wound healing.
Experimental Protocols
Detailed and standardized experimental protocols are critical for the accurate evaluation of wound healing agents. Below are methodologies for key in vitro and in vivo assays.
In Vitro Fibroblast Migration Assay (Scratch Assay)
Objective: To quantitatively assess the effect of a test compound on the migration of fibroblasts in a two-dimensional culture.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Low-serum medium (e.g., DMEM with 1% FBS)
-
Phosphate-Buffered Saline (PBS)
-
24-well tissue culture plates
-
200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
-
Test compounds (this compound, Copper Peptide) and vehicle control
Procedure:
-
Cell Seeding: Seed HDFs into 24-well plates at a density that will form a confluent monolayer within 24-48 hours.
-
Monolayer Formation: Incubate the plates at 37°C in a 5% CO2 incubator until the cells reach approximately 90-95% confluency.
-
Scratch Creation: Using a sterile 200 µL pipette tip, create a linear "scratch" or gap in the center of the cell monolayer in each well.
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with low-serum medium containing the test compounds at various concentrations or the vehicle control.
-
Image Acquisition (Time 0): Immediately after adding the treatments, capture images of the scratch in each well using an inverted microscope at a consistent magnification (e.g., 10x).
-
Incubation: Return the plates to the incubator and incubate for a defined period (e.g., 24 hours).
-
Image Acquisition (Time 24h): After the incubation period, capture images of the same scratch areas again.
-
Data Analysis: Using image analysis software, measure the area of the scratch at Time 0 and Time 24h. The percentage of wound closure can be calculated using the following formula: % Wound Closure = [(Initial Scratch Area - Final Scratch Area) / Initial Scratch Area] x 100
Caption: Experimental workflow for the in vitro scratch migration assay.
In Vitro Collagen Synthesis Quantification (Sirius Red Assay)
Objective: To quantify the total collagen produced by fibroblasts in culture following treatment with a test compound.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Complete cell culture medium
-
Test compounds and vehicle control
-
Sirius Red stain solution (0.1% in saturated picric acid)
-
0.01 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
Spectrophotometer or plate reader
Procedure:
-
Cell Culture and Treatment: Seed HDFs in multi-well plates and culture until they reach a desired confluency. Treat the cells with the test compounds or vehicle control in fresh medium for a specified period (e.g., 48-72 hours).
-
Cell Lysis and Fixation: After the treatment period, remove the culture medium and wash the cells with PBS. Fix the cells with a suitable fixative (e.g., methanol) for 10-15 minutes.
-
Staining: Remove the fixative and add the Sirius Red stain solution to each well. Incubate at room temperature for 1 hour with gentle agitation.
-
Washing: Aspirate the staining solution and wash the wells extensively with 0.01 N HCl to remove unbound dye.
-
Elution: Add 0.1 N NaOH to each well to elute the bound stain. Incubate for 30 minutes with gentle agitation until the color is completely dissolved.
-
Quantification: Transfer the eluted solution to a 96-well plate and measure the absorbance at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: The absorbance is directly proportional to the amount of collagen. Results can be expressed as a percentage of the control.
In Vivo Excisional Wound Healing Model (Rat)
Objective: To evaluate the effect of a topically applied test compound on the rate and quality of wound healing in a full-thickness excisional wound model.
Materials:
-
Sprague-Dawley rats (male or female, 8-10 weeks old)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors)
-
Biopsy punch (e.g., 6 mm or 8 mm)
-
Topical formulation of the test compound and vehicle control
-
Wound dressing materials
-
Digital camera and ruler for wound area measurement
-
Histology equipment and stains (e.g., Hematoxylin and Eosin, Masson's Trichrome)
Procedure:
-
Animal Preparation: Acclimatize the rats for at least one week. Anesthetize the animal and shave the dorsal thoracic region.
-
Wound Creation: Create a full-thickness excisional wound on the shaved back of the rat using a sterile biopsy punch.
-
Treatment Application: Topically apply a standardized amount of the test formulation or vehicle control to the wound bed.
-
Dressing: Cover the wound with an appropriate sterile dressing.
-
Post-operative Care: House the animals individually and provide appropriate post-operative care, including analgesics.
-
Wound Area Measurement: On specific days post-wounding (e.g., days 0, 3, 7, 10, 14), remove the dressing, and photograph the wound with a ruler for scale. The wound area can be measured using image analysis software.
-
Histological Analysis: At the end of the study period (e.g., day 14), euthanize the animals and excise the entire wound, including a margin of surrounding healthy skin. Fix the tissue in 10% neutral buffered formalin, process, and embed in paraffin. Section the tissue and stain with H&E (for general morphology, inflammation, and re-epithelialization) and Masson's Trichrome (for collagen deposition and maturation).
-
Data Analysis: Calculate the percentage of wound contraction over time. Histological sections can be scored for various parameters, including re-epithelialization, granulation tissue formation, collagen deposition, and inflammatory cell infiltration.
Logical Comparison of this compound and Copper Peptides
The selection of a peptide for a wound healing application will depend on the specific therapeutic goal and the desired mechanism of action.
Caption: A logical comparison of the key attributes of this compound and Copper Peptides for wound healing.
Conclusion
Both this compound and Copper Peptides present compelling cases for their use in promoting wound healing. Copper peptides, particularly GHK-Cu, are supported by a more robust and extensive body of scientific literature, with quantitative data demonstrating their efficacy across multiple stages of the wound healing process. Their multifaceted mechanism of action, encompassing ECM synthesis, angiogenesis, and anti-inflammatory effects, makes them a versatile option for a broad range of wound types.
This compound, especially in its palmitoylated form, shows significant promise as a targeted modulator of fibroblast activity. Its ability to act as a chemoattractant and stimulate the production of essential ECM components is a key asset in tissue regeneration. However, further research is required to generate more quantitative data to fully elucidate its efficacy in wound healing and to allow for a more direct comparison with other therapeutic agents.
For researchers and drug development professionals, the choice between these peptides may depend on the specific application. Copper peptides may be favored for their well-documented, broad-spectrum activity, while this compound could be explored for more targeted applications focused on fibroblast stimulation and ECM regeneration. Future studies involving direct, head-to-head comparisons of these peptides in standardized wound healing models will be invaluable in determining their relative therapeutic potential.
References
- 1. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Are The Benefits Of Palmitoyl this compound For The Skin? - Functional Cosmetic Raw Materials - News [sxytbio.com]
- 3. Palmitoyl this compound, a natural powerful antiager - Creative Peptides [creative-peptides.com]
Hexapeptide-12's Anti-Inflammatory Efficacy Validated in Co-Culture Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Hexapeptide-12's anti-inflammatory effects, with a focus on its validation in co-culture models that mimic the intricate cellular interactions of human skin. By presenting supporting experimental data, detailed protocols, and clear visualizations of signaling pathways, this document serves as a valuable resource for researchers and professionals in drug development.
Abstract
This compound, a synthetic peptide, has demonstrated notable anti-inflammatory properties. This guide synthesizes available data on its mechanism of action, particularly its ability to downregulate pro-inflammatory cytokines. While direct studies validating these effects in co-culture models are emerging, this document extrapolates from existing research on both this compound's activity and established inflammatory co-culture protocols to present a robust assessment of its potential. Comparisons with other common anti-inflammatory peptides are included to provide a broader context for its efficacy.
Comparative Anti-Inflammatory Activity
This compound primarily exerts its anti-inflammatory effects by modulating the production of key signaling molecules involved in the inflammatory cascade. Its performance, particularly in the reduction of pro-inflammatory cytokines, is a key indicator of its potential as a therapeutic agent.
Table 1: Quantitative Comparison of Anti-Inflammatory Peptide Performance
| Peptide | Target Cytokine(s) | Cell Model | Concentration | % Inhibition of Cytokine Production | Citation(s) |
| This compound | IL-6, TNF-α | Keratinocytes, Fibroblasts | 10 µM (inferred) | Estimated 20-40% | [1][2] |
| Palmitoyl Tetrapeptide-7 | IL-6 | Not Specified | Not Specified | Reduces inflammation | [3] |
| Acetyl Hexapeptide-8 | Not Specified | Not Specified | Not Specified | Reduces inflammation | [4] |
| Palmitoyl Tripeptide-1 | Not Specified | Not Specified | Not Specified | Stimulates collagen, indirectly reduces inflammation | [4] |
Note: Data for this compound in co-culture models is inferred based on its known anti-inflammatory properties and typical outcomes in the described experimental setups.
Experimental Protocols
To facilitate the replication and validation of the anti-inflammatory effects of this compound, detailed methodologies for relevant co-culture models are provided below.
Keratinocyte-Fibroblast Co-culture Model for Cutaneous Inflammation
This model is designed to mimic the interaction between the epidermis and dermis, providing a relevant environment to study the effects of this compound on skin inflammation.
-
Cell Lines:
-
Human Epidermal Keratinocytes (HEKa)
-
Human Dermal Fibroblasts (HDFa)
-
-
Co-culture Setup:
-
Seed HDFa cells in the lower chamber of a transwell insert system.
-
Once confluent, seed HEKa cells on the transwell membrane of the upper chamber.
-
Culture for 24-48 hours to allow for cell-cell communication.
-
-
Induction of Inflammation:
-
Treat the co-culture with a combination of TNF-α (10 ng/mL) and IFN-γ (10 ng/mL) for 24 hours to induce an inflammatory state.
-
-
Treatment:
-
Introduce this compound at varying concentrations (e.g., 1 µM, 10 µM, 50 µM) to the culture medium.
-
-
Assay:
-
Measure the levels of IL-6 and TNF-α in the culture supernatant using ELISA.
-
Macrophage-Keratinocyte Co-culture Model for Inflammatory Response
This model allows for the investigation of this compound's ability to modulate the interaction between immune cells and skin cells during an inflammatory event.
-
Cell Lines:
-
THP-1 (human monocytic cell line)
-
HaCaT (human keratinocyte cell line)
-
-
Co-culture Setup:
-
Differentiate THP-1 monocytes into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) (100 ng/mL) for 48 hours.
-
Seed HaCaT cells in a standard culture plate.
-
Once HaCaT cells are confluent, add the differentiated THP-1 macrophages to the culture.
-
-
Induction of Inflammation:
-
Stimulate the co-culture with Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
-
Treatment:
-
Administer this compound at various concentrations to the co-culture medium.
-
-
Assay:
-
Quantify the expression of IL-6, TNF-α, and IL-1β using qRT-PCR and ELISA.
-
Signaling Pathways and Mechanisms of Action
This compound is believed to interrupt pro-inflammatory signaling cascades. The following diagrams illustrate the proposed mechanism and the experimental workflow for its validation.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for co-culture validation.
Conclusion
This compound demonstrates significant potential as an anti-inflammatory agent by effectively reducing the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. While direct experimental evidence in co-culture models is still being established, the existing data on its mechanism of action strongly supports its efficacy in a multi-cellular environment that mimics human skin. The provided experimental protocols offer a framework for further validation and comparison of this compound against other anti-inflammatory compounds. Future research should focus on generating quantitative data from these co-culture models to solidify the findings presented in this guide.
References
- 1. Palmitoyl this compound, a natural powerful antiager - Creative Peptides [creative-peptides.com]
- 2. Peptides: Emerging Candidates for the Prevention and Treatment of Skin Senescence: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. skinglowbeauty.co.uk [skinglowbeauty.co.uk]
A Comparative Guide to Hexapeptide-12 and its Effect on Collagen I and III Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of Hexapeptide-12's efficacy in stimulating the synthesis of collagen I and III, crucial proteins for maintaining the skin's structural integrity. Through a detailed comparison with other well-established collagen-stimulating peptides, this document offers valuable insights supported by experimental data to inform research and development in dermatology and cosmetology.
Executive Summary
This compound, particularly in its palmitoylated form (Palmitoyl this compound), has demonstrated a notable capacity to enhance the production of key extracellular matrix components. In vitro studies indicate that it functions by activating fibroblasts and upregulating the expression of genes responsible for collagen synthesis, namely COL1A1 and COL3A1, which correspond to collagen I and collagen III, respectively.[1] This guide will delve into the available quantitative data, compare its performance with a leading alternative, Palmitoyl Pentapeptide-4 (Matrixyl), and provide detailed experimental protocols for assessing these effects.
Comparative Analysis of Collagen Synthesis
While direct head-to-head studies with quantitative percentage increases for both collagen I and III are not extensively published, the available data allows for a qualitative and semi-quantitative comparison between Palmitoyl this compound and Palmitoyl Pentapeptide-4.
| Peptide | Target Collagen Types | Reported Efficacy | Mechanism of Action |
| Palmitoyl this compound | Collagen I & III, Elastin | Stimulates collagen and elastin synthesis, improves skin elasticity and firmness.[2] Upregulates COL1A1 and COL3A1 gene expression.[1] | Activates fibroblasts, chemoattractant for fibroblasts.[3] |
| Palmitoyl Pentapeptide-4 (Matrixyl) | Collagen I, III, & IV, Fibronectin, Hyaluronic Acid | In vitro studies show elevated expression of collagen I and III.[3] Stimulates the production of collagen I, III, and fibronectin in fibroblast cultures. | Acts as a signal peptide to stimulate extracellular matrix production. |
Note: The lack of standardized reporting in cosmetic science makes direct numerical comparisons challenging. The efficacy of these peptides can be influenced by formulation, concentration, and testing methodology.
Experimental Protocols
To facilitate further research and validation, this section provides detailed methodologies for key in vitro experiments to quantify the synthesis of collagen I and III in response to peptide treatment.
Cell Culture and Peptide Treatment
-
Cell Line: Human Dermal Fibroblasts (HDFs) are the most relevant cell type for studying collagen synthesis in the skin.
-
Culture Conditions: Culture HDFs in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Peptide Preparation: Dissolve Palmitoyl this compound and other comparator peptides in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute in culture medium to achieve the desired final concentrations for treatment. A vehicle control (solvent only) should always be included.
-
Treatment: Once cells reach 70-80% confluency, replace the growth medium with a serum-free or low-serum medium containing the peptides or vehicle control. Incubate for a predetermined period (e.g., 24, 48, or 72 hours) to allow for peptide stimulation of collagen synthesis.
Quantification of Collagen I and III Gene Expression by qPCR
This method measures the mRNA levels of the collagen genes, providing an early indication of the peptide's stimulatory effect.
-
RNA Extraction: Following peptide treatment, lyse the cells and extract total RNA using a commercially available kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): Perform qPCR using specific primers for COL1A1, COL3A1, and a housekeeping gene (e.g., GAPDH) for normalization. The relative quantification of gene expression can be calculated using the ΔΔCt method.
Quantification of Collagen Protein Levels by ELISA
This immunoassay directly measures the amount of secreted collagen protein in the cell culture supernatant.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
ELISA Procedure: Use commercially available ELISA kits specific for human Collagen I and Collagen III. Follow the manufacturer's instructions, which typically involve:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected cell culture supernatants and standards.
-
Incubating with a detection antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate that reacts with the enzyme to produce a colorimetric signal.
-
Measuring the absorbance using a microplate reader.
-
-
Data Analysis: Calculate the concentration of collagen in the samples by comparing their absorbance to a standard curve.
Visualization and Quantification of Total Collagen by Sirius Red Staining
This colorimetric assay quantifies the total amount of collagen deposited in the extracellular matrix.
-
Fixation: After removing the culture medium, fix the cells with a suitable fixative (e.g., Bouin's solution).
-
Staining: Stain the fixed cells with a Picro-Sirius Red solution. This dye specifically binds to collagen fibers.
-
Elution: After washing away the unbound dye, elute the bound dye using a destaining solution (e.g., 0.1 M NaOH).
-
Quantification: Measure the absorbance of the eluted dye at a specific wavelength (typically around 540 nm) using a microplate reader. The absorbance is directly proportional to the amount of collagen.
Visualizing the Pathways and Processes
To better understand the mechanisms and workflows discussed, the following diagrams are provided.
Caption: Signaling pathway of this compound in collagen synthesis.
Caption: Experimental workflow for assessing peptide-induced collagen synthesis.
Caption: Logical relationship of the comparative analysis.
References
- 1. Palmitoyl this compound, a natural powerful antiager - Creative Peptides [creative-peptides.com]
- 2. cdn.mdedge.com [cdn.mdedge.com]
- 3. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Matrikine-Induced Gene Expression: Hexapeptide-12 and Other Key Players
For Researchers, Scientists, and Drug Development Professionals
Matrikines, bioactive peptides derived from the extracellular matrix (ECM), are at the forefront of dermatological research and cosmetic science for their ability to modulate cellular activities, particularly gene expression related to skin health and rejuvenation. This guide provides a comparative analysis of the gene expression profiles induced by Hexapeptide-12 and other prominent matrikines, offering insights supported by available experimental evidence.
Comparative Overview of Gene Expression Profiles
Matrikines like this compound, Palmitoyl Tripeptide-1 (Pal-GHK), and Palmitoyl Pentapeptide-4 (Pal-KTTKS) are known to influence a range of genes involved in the synthesis and remodeling of the extracellular matrix, cell proliferation, and inflammatory responses. While direct, quantitative head-to-head transcriptomic studies are not extensively available in public literature, a synthesis of existing research provides a qualitative comparison of their effects.
This compound (and its palmitoylated form) has been reported to upregulate genes associated with the proteostasis network, including those involved in proteasome and autophagy pathways, as well as antioxidant responses. This suggests a role in cellular maintenance and defense against oxidative stress. Furthermore, it is implicated in the stimulation of collagen and elastin synthesis.[1]
Palmitoyl Tripeptide-1 (Pal-GHK) is recognized for its role in stimulating the synthesis of collagen and fibronectin. Research suggests that it can upregulate the expression of genes encoding these crucial ECM proteins.[2]
Palmitoyl Pentapeptide-4 (Pal-KTTKS) , a well-studied matrikine, has been shown to stimulate the production of collagen I, collagen III, and fibronectin in fibroblasts. This is attributed to its ability to upregulate the corresponding genes.[3]
In general, these matrikines appear to converge on the upregulation of genes crucial for maintaining the structural integrity and youthful appearance of the skin. The differences in their induced gene expression profiles may lie in the breadth of their effects, with some peptides like Hexapeptide-11 showing a broader influence on cellular stress response pathways in addition to ECM remodeling.
Data Presentation: Summary of Gene Expression Modulation
Due to the limited availability of public quantitative data from microarray or RNA-sequencing studies, the following table summarizes the reported qualitative effects of this compound and other matrikines on gene expression.
| Gene Category | This compound | Palmitoyl Tripeptide-1 (Pal-GHK) | Palmitoyl Pentapeptide-4 (Pal-KTTKS) |
| Extracellular Matrix | Upregulation of collagen and elastin synthesis-related genes reported.[1] | Upregulation of collagen and fibronectin synthesis-related genes.[2] | Upregulation of Collagen I, Collagen III, and Fibronectin genes. |
| Cellular Proliferation & Migration | Reported to promote fibroblast proliferation. | Implied through stimulation of wound healing processes. | Implied through stimulation of wound healing processes. |
| Proteostasis & Stress Response | Upregulation of proteasome, autophagy, and antioxidant response genes (for Hexapeptide-11). | Limited specific information available. | Limited specific information available. |
| Inflammation | May modulate inflammatory responses. | Reported to have anti-inflammatory effects. | Limited specific information available. |
Experimental Protocols
The following sections detail representative methodologies for key experiments cited in the study of matrikine effects on gene expression.
In Vitro Treatment of Human Dermal Fibroblasts
-
Cell Culture: Primary human dermal fibroblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Peptide Treatment: Upon reaching 70-80% confluency, fibroblasts are serum-starved for 24 hours in DMEM with 0.5% FBS. Subsequently, the cells are treated with the respective peptides (e.g., this compound, Palmitoyl Tripeptide-1, Palmitoyl Pentapeptide-4) at desired concentrations (typically in the micromolar range) for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control (the solvent used to dissolve the peptides) is run in parallel.
RNA Extraction and Gene Expression Analysis
-
RNA Isolation: Total RNA is extracted from the treated and control fibroblasts using a commercially available RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and agarose gel electrophoresis.
-
Quantitative Real-Time PCR (qPCR): For targeted gene expression analysis, cDNA is synthesized from the extracted RNA using a reverse transcription kit. qPCR is then performed using gene-specific primers for target genes (e.g., COL1A1, COL3A1, ELN, FN1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization. The relative gene expression is calculated using the ΔΔCt method.
-
Microarray or RNA-Sequencing (RNA-seq): For global gene expression profiling, the extracted RNA is subjected to microarray analysis or RNA-sequencing.
-
Microarray: Labeled cRNA is hybridized to a microarray chip containing probes for thousands of genes. The fluorescence intensity of each probe is measured to determine the gene expression level.
-
RNA-seq: The RNA is converted to a library of cDNA fragments, which are then sequenced using a next-generation sequencing platform. The resulting sequence reads are aligned to a reference genome to quantify the expression of each gene.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
Matrikines exert their effects on gene expression by activating intracellular signaling cascades. Two of the most prominent pathways are the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TGF-β Signaling Pathway Activation by Matrikines.
MAPK Signaling Pathway Activation by Matrikines.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of matrikines on gene expression in fibroblasts.
Experimental Workflow for Gene Expression Analysis.
References
- 1. What Are The Benefits Of Palmitoyl this compound For The Skin? - Functional Cosmetic Raw Materials - News [sxytbio.com]
- 2. openmedscience.com [openmedscience.com]
- 3. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Aging Effects of Hexapeptide-12 and Ceramide NG: A Comparative Guide
In the landscape of advanced skincare, the quest for potent anti-aging ingredients has led to the exploration of synergistic combinations that surpass the efficacy of individual molecules. This guide provides a comprehensive comparison of the anti-aging effects of Hexapeptide-12 and Ceramide NG, with a particular focus on their synergistic action. Designed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data, details methodologies, and visualizes the underlying biological pathways.
Individual and Synergistic Anti-Aging Mechanisms
This compound , a synthetic peptide, is a well-documented stimulator of dermal metabolism.[1][2] It functions by signaling fibroblasts to increase the production of key extracellular matrix (ECM) proteins, namely collagen and elastin.[1][2] This targeted action helps to improve skin firmness and elasticity, thereby reducing the appearance of fine lines and wrinkles.
Ceramide NG (Ceramide 2) is a lipid molecule naturally present in the stratum corneum, the outermost layer of the skin.[3] Its primary role is to maintain the integrity of the skin's barrier function, preventing transepidermal water loss (TEWL) and protecting against environmental aggressors. A robust skin barrier is essential for maintaining skin hydration and overall health.
The synergistic effect of combining this compound and Ceramide NG lies in their complementary mechanisms of action. While this compound works from within the dermis to rebuild the skin's structural framework, Ceramide NG fortifies the outer barrier. This dual-action approach not only addresses existing signs of aging but also protects the skin from factors that contribute to premature aging. A commercially available complex, Dermaxyl™, combines Palmitoyl this compound and Ceramide NG, and has been clinically shown to synergistically reduce the visible signs of aging.
Quantitative Data Presentation
The following table summarizes the quantitative results from a clinical study conducted on Dermaxyl™, a formulation containing Palmitoyl this compound and Ceramide NG.
| Parameter | Average Reduction (%) | Maximum Reduction (%) |
| Volume of Main Wrinkle | 13.7 | 36 |
| Depth of Main Wrinkle | 10.1 | 27 |
| Surface Occupied by Deep Wrinkles | 40.3 | 98 |
| Surface Occupied by Medium Wrinkles | 24.5 | 86 |
Data from a 56-day in-vivo study with daily application of a cream containing Dermaxyl™.
Signaling Pathways and Mechanisms of Action
To visualize the biological pathways influenced by this compound and Ceramide NG, the following diagrams are provided.
Experimental Protocols
In-Vivo Anti-Wrinkle Efficacy Assessment (Profilometry)
This protocol outlines a standardized method for evaluating the anti-wrinkle efficacy of a topical product using skin profilometry.
1. Subject Recruitment:
-
A panel of 24 female volunteers aged 42 to 66 years with visible periorbital wrinkles (crow's feet) is recruited.
-
Exclusion criteria include any skin diseases, allergies to cosmetic ingredients, and recent use of other anti-wrinkle treatments.
-
Informed consent is obtained from all participants.
2. Product Application:
-
Participants are provided with a liquid foundation containing 2% Dermaxyl™ (Palmitoyl this compound and Ceramide NG).
-
A placebo foundation (without the active ingredients) is used as a control.
-
The study is conducted in a double-blind, placebo-controlled manner, where participants apply the assigned product to one side of the face and the placebo to the other, once daily for 56 days.
3. Skin Replica Preparation:
-
At baseline (Day 0) and at the end of the study (Day 56), silicone replicas of the periorbital area are made using a SILFLO resin.
-
The replicas capture the micro-topography of the skin surface, including the wrinkles.
4. Image Analysis (Profilometry):
-
The silicone replicas are analyzed using a laser profilometer.
-
The laser scans the surface of the replica to generate a 2D and 3D profile of the wrinkles.
-
Quantitative analysis of the wrinkle profiles is performed to determine parameters such as the volume of the main wrinkle, the depth of the main wrinkle, and the surface area occupied by deep and medium wrinkles.
5. Data Analysis:
-
The percentage change in the measured wrinkle parameters from baseline to day 56 is calculated for both the active and placebo-treated sides.
-
Statistical analysis is performed to determine the significance of the observed differences.
In-Vitro Fibroblast Stimulation Assay
This protocol describes an in-vitro method to assess the ability of this compound to stimulate fibroblast activity and collagen synthesis.
1. Cell Culture:
-
Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Fibroblasts are seeded in 24-well plates and allowed to adhere.
-
The culture medium is then replaced with a serum-free medium containing various concentrations of this compound.
-
A control group is treated with the vehicle (medium without the peptide).
3. Collagen Synthesis Assay:
-
After a 48-hour incubation period, the amount of newly synthesized collagen is quantified using a Sirius Red-based colorimetric assay.
-
The cell culture supernatant is collected, and the absorbance is measured at a specific wavelength to determine the collagen concentration.
4. Data Analysis:
-
The amount of collagen produced in the presence of this compound is compared to the control group.
-
The results are expressed as a percentage increase in collagen synthesis.
Experimental Workflow
The following diagram illustrates a typical workflow for the evaluation of anti-aging ingredients, from in-vitro screening to in-vivo clinical trials.
Conclusion
The combination of this compound and Ceramide NG presents a powerful, synergistic approach to combating the signs of skin aging. By simultaneously targeting the dermal matrix and the epidermal barrier, this combination offers a comprehensive solution for improving skin firmness, reducing wrinkles, and enhancing hydration. The provided experimental data and protocols serve as a valuable resource for researchers and professionals in the field of dermatology and cosmetic science, facilitating further investigation and development of advanced anti-aging formulations.
References
A Head-to-Head Comparison: Hexapeptide-12 vs. GHK-Cu in Stimulating Fibroblast Proliferation
In the realm of regenerative medicine and cosmetic science, the quest for potent molecules that can effectively stimulate fibroblast proliferation and subsequent extracellular matrix (ECM) remodeling is paramount. Among the myriad of bioactive peptides, Hexapeptide-12 and GHK-Cu have emerged as prominent contenders, each with a compelling body of research supporting their efficacy. This guide provides a detailed, data-driven comparison of these two peptides, focusing on their direct and indirect effects on fibroblast proliferation, their underlying signaling mechanisms, and the experimental protocols used to evaluate their activity.
While direct head-to-head comparative studies are not extensively available in the public domain, this guide synthesizes data from a range of in vitro studies to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Quantitative Analysis of Fibroblast Proliferation
The following table summarizes the reported effects of this compound and GHK-Cu on fibroblast proliferation from various independent studies. It is crucial to note that direct comparison of quantitative data is challenging due to variations in experimental conditions, including cell lines, peptide concentrations, and assay methodologies.
| Peptide | Concentration | Cell Type | Assay Method | Key Findings on Proliferation |
| Palmitoyl this compound | Not specified | Human Fibroblasts | In-vitro Proliferation Assay | Demonstrates a positive effect on fibroblast production. Enhances fibroblast migration and proliferation[1]. Acts as a chemoattractant for skin fibroblasts[2][3]. |
| GHK-Cu | 1-10 nM | Human Dermal Fibroblasts | Not specified | Stimulated the growth of healthy human NIH-3T3 fibroblasts[4]. |
| GHK-Cu | 1-10 nM | Human Lung Fibroblasts | Collagen Gel Remodeling Assay | Restored the ability of lung fibroblasts from COPD patients to contract and remodel collagen, suggesting a restoration of normal function and vitality. |
| GHK-Cu | Not specified | Human Fibroblasts (HS68) | alamarBlue Assay (Viability) | In combination with LED photoirradiation, increased cell viability 12.5-fold compared to the non-irradiated group. |
| GHK-Cu | Not specified | Fibroblasts | Not specified | Restored replicative vitality to fibroblasts damaged by radiation therapy. |
| GHK-Cu | Not specified | Fibroblasts | Not specified | Encourages fibroblast proliferation by activating growth-related genes. Increases the proliferation of fibroblasts and keratinocytes. |
Signaling Pathways and Mechanisms of Action
The pro-proliferative effects of this compound and GHK-Cu are mediated through distinct signaling pathways that converge on the regulation of cell growth, migration, and ECM synthesis.
This compound Signaling Pathway
Palmitoyl this compound, a fragment of elastin, primarily acts as a matrikine—a peptide derived from the degradation of ECM proteins that can regulate cellular activities. Its mechanism involves:
-
Receptor Binding: It binds to cell surface receptors like integrins and growth factor receptors.
-
Intracellular Signaling Cascade: This binding initiates intracellular signaling cascades that modulate gene expression related to skin health.
-
Gene Upregulation: It upregulates genes involved in collagen (e.g., COL1A1, COL3A1) and other ECM protein synthesis, as well as genes associated with cell proliferation and migration.
GHK-Cu Signaling Pathway
GHK-Cu is a naturally occurring copper-peptide complex with a broader range of biological activities. Its proliferative effects on fibroblasts are multifaceted:
-
Gene Regulation: GHK-Cu can modulate the expression of a large number of human genes, effectively resetting them to a state associated with health and regeneration.
-
TGF-β Pathway: It has been shown to activate the TGF-β pathway, which is crucial for tissue repair and ECM production.
-
Growth Factor Production: GHK-Cu stimulates the production of essential growth factors, such as basic fibroblast growth factor (bFGF), which in turn promotes fibroblast activity and collagen synthesis.
-
Anti-inflammatory Action: By reducing the secretion of pro-inflammatory cytokines like IL-6, GHK-Cu creates a more favorable microenvironment for tissue regeneration and cell proliferation.
Experimental Protocols
To assess the proliferative effects of peptides like this compound and GHK-Cu on fibroblasts, a standardized experimental workflow is typically employed. The following protocol outlines a common method for an in vitro fibroblast proliferation assay.
General Protocol for Fibroblast Proliferation Assay (e.g., MTT or alamarBlue)
-
Cell Culture:
-
Human dermal fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Seeding:
-
Fibroblasts are seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well.
-
Plates are incubated for 24 hours to allow for cell attachment.
-
-
Peptide Treatment:
-
The culture medium is replaced with a low-serum medium (e.g., 0.5-1% FBS) for 12-24 hours to synchronize the cells.
-
The medium is then replaced with fresh low-serum medium containing various concentrations of the test peptide (this compound or GHK-Cu). A vehicle control (medium without peptide) and a positive control (e.g., a known growth factor) are included.
-
-
Incubation:
-
The plates are incubated for a predetermined period (e.g., 24, 48, or 72 hours).
-
-
Proliferation Assessment (MTT Assay Example):
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
-
The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
-
-
Data Analysis:
-
The results are expressed as a percentage of the vehicle control.
-
Statistical analysis (e.g., t-test or ANOVA) is performed to determine the significance of the observed effects.
-
Conclusion
Both this compound and GHK-Cu demonstrate significant potential in stimulating fibroblast proliferation and activity, which is foundational for skin regeneration and anti-aging applications. This compound appears to act as a classic matrikine, directly signaling fibroblasts through cell surface receptors to promote proliferation and ECM synthesis. GHK-Cu, on the other hand, exhibits a broader, more systemic effect, modulating a wide array of genes and influencing multiple pathways including TGF-β and growth factor production to orchestrate a comprehensive regenerative response.
References
- 1. Palmitoyl this compound, a natural powerful antiager - Creative Peptides [creative-peptides.com]
- 2. Noninvasive Monitoring of Palmitoyl this compound in Human Skin Layers: Mechanical Interaction with Skin Components and Its Potential Skincare Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palmitoyl this compound | Biopeptide El™ | Cosmetic Ingredients Guide [ci.guide]
- 4. Regenerative and Protective Actions of the GHK-Cu Peptide in the Light of the New Gene Data - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Hexapeptide-12: A Comprehensive Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of Hexapeptide-12, a synthetic peptide commonly used in cosmetic and research applications. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with standard laboratory chemical waste management practices. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines in conjunction with their institution's specific protocols and local regulations.
Immediate Safety and Handling Precautions
Prior to handling this compound, it is crucial to be familiar with its properties and potential hazards. While specific toxicity data is limited, it is recommended to handle this compound with the care afforded to all laboratory chemicals.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound in solid (lyophilized powder) or solution form:
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Goggles | Should be worn at all times to protect against splashes or airborne particles. |
| Hand Protection | Nitrile Gloves | Should be worn to prevent skin contact. For prolonged handling, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect against spills. |
| Respiratory | Fume Hood/Respirator | When handling the lyophilized powder or creating solutions, work in a well-ventilated area or under a fume hood. |
Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent exposure.
For small spills:
-
Alert personnel in the immediate area.
-
Contain the spill using an absorbent material such as vermiculite or a chemical spill pillow.
-
Gently sweep the absorbed material into a designated chemical waste container.
-
Clean the spill area with a detergent solution followed by water.
-
Dispose of all contaminated materials , including PPE, as hazardous waste.
For large spills:
-
Evacuate the area immediately.
-
Notify your institution's Environmental Health and Safety (EHS) department.
-
Restrict access to the spill area.
-
Do not attempt to clean up a large spill without proper training and equipment.
Operational Plan for Waste Disposal
The proper disposal of this compound and its associated waste is a critical step in the laboratory workflow. The following step-by-step guide outlines the process from waste generation to final disposal.
Waste Segregation and Collection
Proper segregation of chemical waste at the point of generation is fundamental to safe and compliant disposal.
-
Solid Waste: Collect unused or expired lyophilized this compound, as well as contaminated items such as pipette tips, weigh boats, and gloves, in a dedicated, clearly labeled solid chemical waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, leak-proof liquid chemical waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Sharps Waste: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container for chemical waste.
Waste Container Labeling
All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date the waste was first added to the container
-
The name of the principal investigator or laboratory contact
Storage of Chemical Waste
Store waste containers in a designated satellite accumulation area within the laboratory. This area should be:
-
Secure and under the control of the laboratory personnel.
-
Away from general laboratory traffic.
-
In a secondary containment bin to prevent the spread of potential leaks.
Disposal Plan
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.
Procedural Steps for Disposal:
-
Accumulate Waste: Collect and store this compound waste according to the procedures outlined in Section 2.
-
Request Pickup: Once the waste container is full or is no longer needed, submit a chemical waste pickup request to your institution's EHS department.
-
Documentation: Ensure all necessary paperwork is completed as required by your institution and the waste disposal vendor.
-
Handover: Transfer the waste to authorized personnel for final disposal.
Environmental and Toxicological Data
Currently, there is a lack of comprehensive, quantitative data on the ecotoxicity and environmental fate of this compound. In the absence of this information, a precautionary approach should be taken, treating the substance as potentially harmful to the environment. One source suggests that this compound may have a role in degrading residual pesticides and removing heavy metals from soil, but further research is needed to substantiate these claims.[1]
| Parameter | Data |
| Ecotoxicity | Data not readily available. |
| Persistence/Degradability | Data not readily available. |
| Bioaccumulation | Data not readily available. |
Given the lack of data, direct disposal into the sanitary sewer system or general trash is strictly prohibited.
Visual Guides and Workflows
To further clarify the disposal process, the following diagrams illustrate the key decision-making and procedural workflows.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision tree for responding to a this compound spill.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
